2-Hydroxyxanthone
Description
2-Hydroxyxanthone has been reported in Hypericum sampsonii, Hypericum japonicum, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSACHQJPCNOREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172676 | |
| Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxyxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1915-98-6 | |
| Record name | 2-Hydroxyxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1915-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Xanthen-9-one, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxyxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 - 241.5 °C | |
| Record name | 2-Hydroxyxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2-Hydroxyxanthone: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyxanthone is a naturally occurring phenolic compound belonging to the xanthone class of secondary metabolites. Exhibiting a range of bioactive properties, this molecule has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification. Furthermore, it outlines the general biosynthetic pathway of xanthones, offering a deeper understanding of its formation in nature.
Natural Sources of this compound
This compound has been identified in a variety of higher plants, particularly within the families Clusiaceae and Hypericaceae. While its presence is noted in several species, quantitative data on its yield from these natural sources is not extensively documented in current literature. The following table summarizes the prominent natural sources from which this compound has been isolated.
| Family | Genus | Species | Plant Part | Reference |
| Clusiaceae | Calophyllum | Calophyllum inophyllum | Twigs | [1][2] |
| Clusiaceae | Mammea | Mammea americana | Seeds | [3] |
| Hypericaceae | Hypericum | Hypericum sampsonii | Aerial Part | |
| Hypericaceae | Hypericum | Hypericum japonicum | - |
Note: The lack of quantitative yield data in the existing literature is a notable gap and presents an opportunity for future research in the phytochemical analysis of these plant species.
Biosynthesis of Xanthones
The biosynthesis of the xanthone scaffold in higher plants is a complex process that involves contributions from both the shikimate and acetate pathways. The following diagram illustrates a generalized pathway leading to the formation of the core xanthone structure. The pathway initiates with precursors from primary metabolism, which converge to form a key benzophenone intermediate. This intermediate then undergoes intramolecular oxidative coupling to yield the tricyclic xanthone ring system.
Caption: Generalized biosynthetic pathway of xanthones in plants.
Isolation and Purification of this compound
General Experimental Workflow
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.
References
- 1. Cytotoxic prenylated xanthones from Calophyllum inophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Constituents of Mammea americana L. Part X. The isolation of some mono- and di-hydroxyxanthones. Observations on the synthesis of 1,5-,3,5-,1,6-, and 1,7-dihydroxyxanthone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Two New Xanthones from Calophyllum nodusum (Guttiferae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psasir.upm.edu.my [psasir.upm.edu.my]
- 6. [Xanthones from leaves of Calophyllum inophyllum Linn] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 2-Hydroxyxanthone in Plants: A Technical Guide for Researchers
Abstract
Xanthones are a class of plant secondary metabolites with a wide range of pharmacological activities. Among them, 2-Hydroxyxanthone, a mono-oxygenated xanthone, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in plants, tailored for researchers, scientists, and drug development professionals. The guide details the enzymatic steps from primary metabolic precursors to the core xanthone structure and proposes a putative final step for the formation of this compound. It includes a summary of the key enzymes involved, detailed experimental protocols for their characterization, and a discussion of the signaling pathways that regulate xanthone biosynthesis.
Introduction
Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are a significant class of phenolic compounds found predominantly in a limited number of plant families, including Clusiaceae, Gentianaceae, and Hypericaceae.[1][2] These compounds exhibit a broad spectrum of biological activities, such as antioxidant, anti-inflammatory, and anticancer effects.[2] this compound is a simple oxygenated xanthone that has been identified in various plant species, including those of the Hypericum and Calophyllum genera.[3][4] While the general pathway for the biosynthesis of the core xanthone structure is relatively well-understood, the specific enzymatic modifications leading to the diverse array of xanthone derivatives, such as this compound, are still an active area of research. This guide aims to consolidate the current knowledge on the biosynthesis of this compound and provide practical methodologies for its further investigation.
The Core Xanthone Biosynthesis Pathway
The biosynthesis of the central xanthone scaffold in plants is a multi-step process that involves the convergence of the shikimate and acetate-malonate pathways.[5][6]
2.1. Precursor Synthesis: The Shikimate and Acetate-Malonate Pathways
The journey to the xanthone core begins with primary metabolites. The shikimate pathway provides the precursor for the B-ring of the xanthone molecule, typically in the form of benzoyl-CoA or its hydroxylated derivatives.[5] Concurrently, the acetate-malonate pathway supplies three molecules of malonyl-CoA, which are utilized to construct the A-ring.[5]
2.2. Formation of the Benzophenone Intermediate
The key step in the formation of the xanthone backbone is the condensation of a benzoyl-CoA derivative with three molecules of malonyl-CoA. This reaction is catalyzed by benzophenone synthase (BPS) , a type III polyketide synthase. The product of this reaction is a benzophenone intermediate, with 2,4,6-trihydroxybenzophenone being a common initial product.[7]
2.3. Hydroxylation and Oxidative Cyclization to the Xanthone Core
The benzophenone intermediate undergoes further modifications, primarily hydroxylation, to form 2,3′,4,6-tetrahydroxybenzophenone. This crucial intermediate is then subjected to a regioselective intramolecular oxidative C-O phenol coupling reaction to form the tricyclic xanthone core.[7] This cyclization is catalyzed by bifunctional cytochrome P450 enzymes belonging to the CYP81AA subfamily .[8] These enzymes catalyze both the 3'-hydroxylation of 2,4,6-trihydroxybenzophenone and the subsequent cyclization. Depending on the specific CYP81AA enzyme, the cyclization occurs either ortho or para to the newly introduced hydroxyl group, leading to the formation of two primary xanthone core structures: 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone .[8]
Proposed Biosynthesis Pathway of this compound
The direct enzymatic pathway for the synthesis of this compound from the core trihydroxyxanthone structures has not yet been fully elucidated. However, based on the known reactivity of plant enzymes, particularly the promiscuity of cytochrome P450 monooxygenases, a putative pathway can be proposed.[1][9] It is hypothesized that this compound is formed via the hydroxylation of a xanthone precursor at the C-2 position.
3.1. Putative C-2 Hydroxylation
The most probable mechanism for the introduction of a hydroxyl group at the C-2 position of the xanthone core is through the action of a cytochrome P450-dependent monooxygenase (CYP450) . While a specific C-2 hydroxylase for xanthones has not been identified, the broad substrate specificity of many plant CYPs suggests that an existing enzyme, possibly from a family known to be involved in secondary metabolism, could catalyze this reaction.[9] The precursor for this reaction could be one of the core trihydroxyxanthones or a downstream derivative.
Data Presentation
Table 1: Key Enzymes in the Core Xanthone Biosynthesis Pathway
| Enzyme | Abbreviation | Function | Cofactors |
| Benzophenone synthase | BPS | Catalyzes the condensation of benzoyl-CoA and malonyl-CoA to form a benzophenone intermediate. | - |
| Cytochrome P450 81AA subfamily | CYP81AA | Catalyzes the 3'-hydroxylation of the benzophenone intermediate and subsequent regioselective oxidative cyclization to form the trihydroxyxanthone core. | NADPH, O₂ |
Experimental Protocols
The following protocols provide a general framework for the identification and characterization of the putative enzyme responsible for the C-2 hydroxylation of a xanthone precursor.
5.1. Protocol 1: Heterologous Expression and Purification of a Candidate Cytochrome P450
This protocol describes the expression of a candidate plant CYP450 gene in a heterologous system, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, followed by purification of the microsomal fraction containing the enzyme.[5][10]
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Saccharomyces cerevisiae strain (e.g., WAT11)
-
Agro-infiltration or yeast transformation reagents
-
Yeast growth media (e.g., SC-Ura with galactose)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol)
-
Glass beads (0.5 mm)
-
Ultracentrifuge
Procedure:
-
Clone the full-length cDNA of the candidate CYP450 gene into the yeast expression vector.
-
Transform the expression construct into the yeast strain.
-
Grow a pre-culture of the transformed yeast in selective medium with glucose overnight.
-
Inoculate a larger culture with the pre-culture and grow to an OD₆₀₀ of 0.8-1.0.
-
Induce protein expression by pelleting the cells and resuspending in selective medium containing galactose.
-
Incubate for 24-48 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by vortexing with glass beads.
-
Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.
-
Pellet the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Resuspend the microsomal pellet in a suitable buffer for enzyme assays.
5.2. Protocol 2: In Vitro Enzyme Assay for C-2 Hydroxylase Activity
This protocol outlines a method to test the catalytic activity of the heterologously expressed CYP450 towards a xanthone substrate.[4][11]
Materials:
-
Purified microsomal fraction containing the candidate CYP450
-
NADPH
-
Xanthone substrate (e.g., 1,3,5-trihydroxyxanthone or 1,3,7-trihydroxyxanthone) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Quenching solution (e.g., ethyl acetate)
-
HPLC or LC-MS system for product analysis
Procedure:
-
Set up the reaction mixture containing the reaction buffer, microsomal protein, and the xanthone substrate.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., ethyl acetate).
-
Extract the products by vortexing and centrifuging to separate the phases.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.
-
Analyze the products by HPLC or LC-MS, comparing the retention time and mass spectrum with an authentic standard of this compound.
5.3. Protocol 3: Quantitative Analysis of this compound in Plant Tissues
This protocol describes a method for the extraction and quantification of this compound from plant material.
Materials:
-
Lyophilized and powdered plant tissue
-
Extraction solvent (e.g., methanol or ethanol)
-
Ultrasonic bath or shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UPLC-MS system
-
This compound analytical standard
Procedure:
-
Weigh a precise amount of powdered plant tissue.
-
Add a defined volume of extraction solvent.
-
Extract the metabolites using ultrasonication or shaking for a specified time.
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a syringe filter.
-
Inject a known volume of the filtered extract into the HPLC or UPLC-MS system.
-
Quantify the amount of this compound by comparing the peak area to a calibration curve generated with the analytical standard.
Signaling Pathways Regulating Xanthone Biosynthesis
The production of secondary metabolites, including xanthones, is tightly regulated by a complex network of signaling pathways in plants. These pathways are often triggered by developmental cues or environmental stresses, both biotic and abiotic.
6.1. Jasmonate and Salicylate Signaling
Two key phytohormones, jasmonic acid (JA) and salicylic acid (SA) , are well-known regulators of plant defense responses and secondary metabolism.[12] Elicitation of plant cell cultures with methyl jasmonate (MeJA) has been shown to induce the accumulation of xanthones in species of Hypericum.[12] The signaling cascades initiated by JA and SA involve a series of transcription factors that can upregulate the expression of biosynthetic genes, including those in the xanthone pathway. The interplay between JA and SA signaling can be synergistic or antagonistic, depending on the specific context and concentrations of the hormones.[13][14]
6.2. Light Signaling
Light is another critical environmental factor that influences the production of secondary metabolites. Different qualities and intensities of light can affect the growth of plants and the accumulation of specific compounds.[3] In Hypericum perforatum, for instance, light conditions have been shown to impact the production of various secondary metabolites.[15] Light signaling pathways, mediated by photoreceptors such as phytochromes and cryptochromes, can modulate the expression of genes involved in the shikimate and phenylpropanoid pathways, thereby influencing the availability of precursors for xanthone biosynthesis.
Visualizations
Caption: General Biosynthesis Pathway of this compound.
Caption: Experimental Workflow for Enzyme Characterization.
Caption: Simplified Signaling Cascade for Xanthone Biosynthesis.
Conclusion
The biosynthesis of this compound in plants follows a pathway that is well-defined up to the formation of the core trihydroxyxanthone structures. The final C-2 hydroxylation step, while not yet enzymatically characterized, is proposed to be catalyzed by a cytochrome P450 monooxygenase. This technical guide provides a comprehensive overview of the known and putative steps in this pathway, along with detailed experimental protocols that can be adapted to identify and characterize the missing enzymatic link. Further research into the specific enzymes and regulatory networks governing the production of this compound will be crucial for its potential applications in medicine and biotechnology. The methodologies and information presented herein are intended to serve as a valuable resource for scientists working to unravel the complexities of xanthone biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assay for ABA 8'-hydroxylase: implications for improved assays for cytochrome P450 enzymes. | Sigma-Aldrich [sigmaaldrich.com]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. researchgate.net [researchgate.net]
- 9. Promiscuity, a Driver of Plant Cytochrome P450 Evolution? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. In vitro assay for ABA 8'-hydroxylase: implications for improved assays for cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Does phenotyping of Hypericum secondary metabolism reveal a tolerance to biotic/abiotic stressors? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The outcomes of concentration-specific interactions between salicylate and jasmonate signaling include synergy, antagonism, and oxidative stress leading to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evolution of jasmonate and salicylate signal crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of different quality of light on growth and production of secondary metabolites in adventitious root cultivation of Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and properties of 2-Hydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activities of 2-Hydroxyxanthone. The information is curated to support research and development efforts in medicinal chemistry and pharmacology.
Chemical Structure and Physicochemical Properties
This compound, a member of the xanthone class of organic compounds, possesses a tricyclic ring system. Its formal IUPAC name is 2-hydroxy-9H-xanthen-9-one.[1] The structure consists of a dibenzo-γ-pyrone scaffold with a hydroxyl group substituted at the C-2 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-hydroxyxanthen-9-one | [1] |
| Synonyms | 2-Hydroxy-9H-xanthen-9-one | [1] |
| CAS Number | 1915-98-6 | [1] |
| Molecular Formula | C₁₃H₈O₃ | [1] |
| Molecular Weight | 212.20 g/mol | [1] |
| Appearance | Yellow powder/solid | [1] |
| Melting Point | 241 - 241.5 °C | [1] |
| Boiling Point | 411.2 ± 24.0 °C (Predicted) | |
| Water Solubility | 0.21 g/L (Predicted) | |
| logP | 3.03 (Predicted) |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Features |
| IR (Infrared) | A strong band around 3314 cm⁻¹ corresponding to the O-H stretching vibration, indicating hydrogen bonding. A strong C=O stretching vibration is observed at approximately 1655 cm⁻¹. |
| ¹H NMR | Aromatic protons are expected in the δ 6.0-8.5 ppm range. The exact chemical shifts and coupling constants would be influenced by the substitution pattern. |
| ¹³C NMR | Characteristic signals for the carbonyl carbon (C-9) would appear significantly downfield. Aromatic carbons would resonate in the typical δ 100-160 ppm region. |
| Mass Spec. | The molecular ion peak [M]⁺ is observed at m/z 212. |
Synthesis of this compound
A common synthetic route to this compound involves a three-step process starting from xanthone. This synthesis is crucial for producing the compound for research and development purposes.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of Xanthone to 2-Nitroxanthone
-
Xanthone is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, at a controlled low temperature (e.g., 5°C).
-
The reaction mixture is stirred for a specified period to allow for the selective nitration at the C-2 position.
-
The product, 2-nitroxanthone, is then isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and drying. A brownish-yellow crystal is typically obtained with a yield of around 69-70%.
Step 2: Reduction of 2-Nitroxanthone to 2-Aminoxanthone
-
2-Nitroxanthone is reduced to 2-aminoxanthone using a reducing agent such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid.
-
The reaction is typically carried out at an elevated temperature.
-
Upon completion, the reaction mixture is neutralized, and the product is extracted. A pale-yellow solid of 2-aminoxanthone is obtained with a yield of approximately 60-79%.[2]
Step 3: Diazotization and Hydrolysis to this compound
-
2-Aminoxanthone is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to a low temperature (0-5°C).
-
A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.
-
The diazonium salt solution is then heated, leading to hydrolysis and the formation of this compound.
-
The resulting white solid product is collected by filtration, washed, and dried, with a reported yield of about 70%.[2]
Biological Activities and Mechanism of Action
Xanthone derivatives are known for their broad spectrum of pharmacological activities.[3] this compound has demonstrated notable antiplasmodial and potential anticancer properties.
Antiplasmodial Activity
This compound has shown promising activity against the malaria parasite, Plasmodium falciparum.
Table 3: Antiplasmodial Activity of this compound
| Organism | Strain | IC₅₀ (µg/mL) | Experimental Method |
| Plasmodium falciparum | 3D7 | 0.44 | Microscopic Method |
-
Parasite Culture: The chloroquine-sensitive 3D7 strain of P. falciparum is maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. The culture is maintained at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted with the culture medium to achieve the desired final concentrations.
-
Assay Procedure: Asynchronous parasite cultures with a parasitemia of 0.5-1% are incubated with various concentrations of this compound in a 96-well microtiter plate for 48 hours in a candle jar, which provides a low-oxygen, high-humidity environment.
-
Data Analysis: After incubation, thin blood smears are prepared from each well, stained with Giemsa, and examined under a light microscope. The number of schizonts per 200 asexual parasites is counted, and the percentage of inhibition of schizont maturation is calculated relative to a drug-free control. The IC₅₀ value is determined by probit analysis.
Cytotoxic Activity and Mechanism of Action
While specific IC₅₀ values for this compound against various cancer cell lines are not extensively reported, the broader class of hydroxyxanthones is known to exhibit significant cytotoxic effects.[4] The primary mechanism of anticancer action for many xanthone derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[4] Inhibition of this enzyme leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][5]
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated using a dose-response curve fitting model.
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and an ATP-containing reaction buffer.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture and pre-incubated with the enzyme.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined time (e.g., 30 minutes). The reaction is terminated by the addition of a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on a 1% agarose gel.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA compared to the control without the inhibitor.
Conclusion
This compound is a synthetically accessible compound with significant biological potential, particularly as an antiplasmodial and a potential anticancer agent. Its mechanism of action, likely involving the inhibition of topoisomerase II, makes it an interesting lead compound for further drug development. The detailed protocols provided in this guide are intended to facilitate further research into the pharmacological properties and therapeutic applications of this promising molecule.
References
- 1. ijcea.org [ijcea.org]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-hydroxychalcone inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Hydroxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxyxanthone (2-hydroxy-9H-xanthen-9-one), a significant organic compound belonging to the xanthone class of molecules. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The information herein is intended to serve as a valuable resource for researchers engaged in the identification, characterization, and development of xanthone-based compounds.
Chemical Structure and Properties
-
Molecular Formula: C₁₃H₈O₃[1]
-
Molecular Weight: 212.20 g/mol [1]
-
Appearance: Solid[1]
-
Melting Point: 241 - 241.5 °C[1]
Spectroscopic Data
The following sections detail the key spectroscopic data for this compound, presented in a structured format for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, experimentally verified ¹H and ¹³C NMR dataset for this compound was not found in the immediate search, a 1977 study by Finnegan and Merkel reported recording the NMR spectrum of this compound[2]. Further investigation of this specific publication is recommended to obtain the precise chemical shifts and coupling constants. For illustrative purposes and based on the analysis of related hydroxyxanthone derivatives, the expected spectral features are discussed below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.0 - 7.2 | d | ~2.5 |
| H-3 | 7.2 - 7.4 | dd | ~8.5, 2.5 |
| H-4 | 7.8 - 8.0 | d | ~8.5 |
| H-5 | 7.5 - 7.7 | m | |
| H-6 | 7.3 - 7.5 | m | |
| H-7 | 7.6 - 7.8 | m | |
| H-8 | 8.1 - 8.3 | dd | ~8.0, 1.5 |
| 2-OH | 9.0 - 10.0 | s (broad) |
Note: These are predicted values based on the general chemical shift ranges for aromatic protons in hydroxyxanthones and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~105 |
| C-2 | ~160 |
| C-3 | ~115 |
| C-4 | ~125 |
| C-4a | ~155 |
| C-5 | ~122 |
| C-6 | ~127 |
| C-7 | ~124 |
| C-8 | ~118 |
| C-8a | ~121 |
| C-9 | ~176 |
| C-9a | ~150 |
| C-10a | ~116 |
Note: These are predicted values. The PubChem database indicates a ¹³C NMR spectrum was acquired on a Jeol FX-60 instrument, but the specific data is not publicly available in the database.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is a compilation from studies on various hydroxyxanthone derivatives.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3450 - 3200 | O-H stretch (hydroxyl group) | Strong, Broad |
| 1650 - 1610 | C=O stretch (γ-pyrone) | Strong |
| 1600 - 1450 | C=C stretch (aromatic) | Medium to Strong |
| 1300 - 1200 | C-O-C stretch (ether linkage) | Strong |
| 1200 - 1000 | C-O stretch (hydroxyl group) | Medium |
Mass Spectrometry (MS)
Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) is expected at m/z 212, corresponding to the molecular weight of the compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Interpretation |
| 212 | High | Molecular Ion ([M]⁺)[1] |
| 213 | Moderate | [M+1]⁺ isotope peak[1] |
| 184 | Moderate | [M - CO]⁺[1] |
| 155 | Low | Further fragmentation |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of hydroxyxanthones, based on methods reported in the literature for similar compounds.
NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., JEOL 500 MHz or similar).
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Standard pulse sequences are used for one-dimensional spectra. For more detailed structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer (e.g., Shimadzu FTIR-8201 PC or similar).
-
Sample Preparation: The solid this compound sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for baseline correction.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation (e.g., Shimadzu-QP 2010S or similar).
-
Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.
-
Ionization: Electron Impact (EI) is a common ionization method for this type of compound, where high-energy electrons bombard the molecule, causing it to ionize and fragment.
-
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Relationship between Spectroscopic Data and Molecular Structure
This diagram shows how different spectroscopic techniques provide complementary information to determine the structure of this compound.
References
In-Depth Technical Guide to the Solubility of 2-Hydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Hydroxyxanthone (2-hydroxy-9H-xanthen-9-one), a member of the xanthone class of organic compounds. Due to a notable scarcity of specific quantitative solubility data for this compound in publicly available literature, this document focuses on delivering a robust theoretical and practical framework for researchers. This includes collating available qualitative and predicted solubility data, presenting comparative data for the parent compound xanthone, and providing detailed experimental protocols for the determination of solubility in various solvents.
Introduction to this compound and its Solubility
This compound is a polycyclic aromatic compound featuring a xanthene core with a ketone group and a hydroxyl substituent. This structure imparts a degree of polarity and the capacity for hydrogen bonding, which are critical determinants of its solubility profile. Xanthones as a class are generally characterized by their low solubility in water and better solubility in organic solvents of varying polarities, from nonpolar solvents like hexane to more polar ones like methanol.[1][2][3] Understanding the solubility of this compound is fundamental for a multitude of applications, including its extraction and purification, formulation into pharmaceutical dosage forms, and the design of in vitro and in vivo biological assays.
Solubility Data
This compound
Direct experimental, quantitative solubility data for this compound in a range of organic solvents remains largely unreported in peer-reviewed literature. The following table summarizes the available predicted and qualitative data.
| Solvent | Solvent Type | Solubility | Reference / Remarks |
| Water | Polar Protic | 0.21 g/L | Predicted by ALOGPS.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Used as a solvent for in vitro antimalarial assays. [ ] |
Xanthone (Parent Compound) for Comparison
To provide a practical baseline for estimating the solubility of this compound, the following table presents available solubility data for the parent compound, xanthone (9H-xanthen-9-one). The presence of the hydroxyl group in this compound is expected to increase its polarity and potential for hydrogen bonding, which may lead to different solubility values compared to xanthone.
| Solvent | Solvent Type | Solubility (at 25°C unless specified) | Reference / Remarks |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 39 mg/mL | Warmed with 50°C water bath. [ ] |
| Ethanol | Polar Protic | 1 mg/mL | Warmed with 50°C water bath. [ ] |
| Water | Polar Protic | Insoluble / Partly Soluble | [ , ] |
| Chloroform | Polar Aprotic | Slightly Soluble | [ ] |
| Hot Toluene | Aromatic | Soluble | [ ] |
| Ether | Polar Aprotic | Slightly Soluble | [ ] |
| Hot Alcohol | Polar Protic | Soluble | [ ] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data of this compound, the following generalized experimental protocols, based on the widely accepted shake-flask method, are provided. These can be adapted for various organic solvents.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.1 mg or better)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Vials with screw caps
-
Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC system)
Experimental Workflow Diagram
Detailed Methodologies
3.3.1. Preparation of Saturated Solution
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker set to a constant temperature (e.g., 298.15 K / 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
3.3.2. Sample Processing
-
After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is critical to remove any remaining solid microparticles.
3.3.3. Quantification of Solute
Two common methods for quantification are gravimetric analysis and spectroscopic/chromatographic analysis.
A. Gravimetric Method
-
Accurately weigh a clean, empty container (e.g., a petri dish or aluminum pan).
-
Transfer a known volume of the filtered saturated solution into the weighed container.
-
Allow the solvent to evaporate completely in a fume hood or a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once a constant weight is achieved, re-weigh the container with the dried solute residue.
-
The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken.
B. UV-Vis Spectrophotometry or HPLC Method This method is suitable for compounds with a chromophore, such as this compound.
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the desired solvent with accurately known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer, or analyze by HPLC and record the peak area.
-
Plot a graph of absorbance/peak area versus concentration to create a calibration curve. The relationship should be linear (Beer-Lambert Law).
-
-
Analysis of the Saturated Solution:
-
Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance or analyze the diluted sample by HPLC under the same conditions as the standards.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.
-
Conclusion
References
The Discovery and History of 2-Hydroxyxanthone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyxanthone, a naturally occurring phenolic compound belonging to the xanthone class, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of relevant signaling pathways. This document consolidates current knowledge to facilitate further investigation into the therapeutic potential of this intriguing molecule.
Introduction
Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. They are widely distributed in nature, particularly in higher plants and fungi.[1] The xanthone nucleus, with its planar tricyclic system, serves as a "privileged structure" in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2] The biological effects of xanthones are often dictated by the nature and position of substituent groups on the dibenzo-γ-pyrone core.
This compound (chemical formula C₁₃H₈O₃) is a simple oxygenated xanthone that has been identified in various natural sources and has also been the subject of synthetic and biological studies.[3] This guide will delve into the historical milestones of its discovery, the evolution of its chemical synthesis, its physicochemical properties, and its biological activities, with a focus on anticancer and antioxidant effects.
Discovery and History
The first reported natural occurrence of this compound is attributed to Finnegan and Bachman in 1965, who isolated it from the plant Hypericum sampsonii.[4] This discovery laid the foundation for subsequent investigations into its presence in other plant species, such as Hypericum japonicum.[3]
The synthesis of the broader xanthone scaffold dates back to 1892, with early methods developed by Michael and Kostanecki.[5] However, these initial synthetic routes were often plagued by low yields due to unfavorable side reactions.[5] Over the decades, significant advancements have been made in the synthesis of xanthone derivatives, including this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₃ | PubChem[3] |
| Molecular Weight | 212.20 g/mol | PubChem[3] |
| CAS Number | 1915-98-6 | PubChem[3] |
| Appearance | Solid | PubChem[3] |
| Melting Point | 241 - 241.5 °C | PubChem[3] |
| XLogP3 | 2.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
Chemical Synthesis
Several synthetic routes to this compound have been reported. Two prominent methods are detailed below.
Synthesis from Xanthone via Nitration, Reduction, and Diazotization
This multi-step synthesis utilizes xanthone as the starting material.
Experimental Protocol:
-
Step 1: Synthesis of 2-Nitroxanthone
-
Conduct the nitration of xanthone with concentrated nitric acid at 5°C.
-
This method, adapted from No K, Noh Y, and Firdaus, yields a brownish-yellow crystal.[5]
-
The product can be characterized using UV-Vis and IR spectroscopy.
-
-
Step 2: Synthesis of 2-Aminoxanthone
-
Reduce the 2-nitroxanthone using SnCl₂·2H₂O in the presence of hydrochloric acid.
-
This step produces 2-aminoxanthone as a pale-yellow solid.[5]
-
-
Step 3: Synthesis of this compound
-
React 2-aminoxanthone with sodium nitrite (NaNO₂) and hydrochloric acid to form a diazonium salt.
-
Hydrolyze the resulting diazonium salt to yield this compound as a white solid.[5]
-
The final product can be purified by chromatography methods such as thin-layer chromatography and vacuum liquid chromatography.[5]
-
Table 2: Yields for the Synthesis of this compound from Xanthone
| Reaction Step | Product | Yield (%) |
| Nitration of xanthone | 2-Nitroxanthone | 69.71 |
| Reduction of 2-nitroxanthone | 2-Aminoxanthone | 60.60 |
| Diazotization and hydrolysis of 2-aminoxanthone | This compound | 69.81 |
| Overall Yield | This compound | 38.35 |
Data sourced from a study on the synthesis of this compound for antimalarial drug development.[5]
Synthesis using Eaton's Reagent
General Experimental Protocol:
-
Mix the appropriate 2-hydroxybenzoic acid derivative (1 equivalent) and a suitable phenol partner (1-1.5 equivalents).
-
Add Eaton's reagent to the mixture.
-
Heat the reaction mixture, typically at 80-85°C, for a period of 1-3 hours.[6][7]
-
After cooling, pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water until neutral, and dry.
-
Purify the crude product using techniques such as preparative thin-layer chromatography or column chromatography.[6]
Below is a diagram illustrating the general workflow for the synthesis of hydroxyxanthones.
Biological Activities and Mechanisms of Action
This compound and its derivatives have been investigated for a range of biological activities.
Anticancer Activity
Hydroxyxanthones have demonstrated cytotoxic effects against various cancer cell lines.[8] While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively reported in the reviewed literature, data for closely related hydroxyxanthones are presented in Table 3.
Table 3: Cytotoxicity of Selected Hydroxyxanthones against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Source |
| 1-Hydroxyxanthone | T47D (Breast Cancer) | 248.82 | [9] |
| 3-Hydroxyxanthone | T47D (Breast Cancer) | 100.19 | [9] |
| 1,3-Dihydroxyxanthone | T47D (Breast Cancer) | 137.24 | [9] |
| 1,3,6-Trihydroxyxanthone | T47D (Breast Cancer) | 121.89 | [9] |
| 1,3,8-Trihydroxyxanthone | MCF-7 (Breast Cancer) | 184 ± 15 | [5] |
| 1,3,8-Trihydroxyxanthone | WiDr (Colon Cancer) | 254 ± 15 | [5] |
| 1,3,8-Trihydroxyxanthone | HeLa (Cervical Cancer) | 277 ± 9 | [5] |
| 1,7-Dihydroxyxanthone | HepG2 (Liver Cancer) | 13.2 | [7] |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver Cancer) | 9.18 | [7] |
Mechanism of Action: Topoisomerase II Inhibition
A key mechanism underlying the anticancer activity of many xanthones is the inhibition of topoisomerase II, an essential enzyme for DNA replication and transcription in cancer cells.[5][8] By intercalating into the DNA cleavage sites, hydroxyxanthones can stabilize the DNA-topoisomerase II complex, leading to DNA strand breaks and ultimately apoptosis.[5][8] The inhibition of topoisomerase II can trigger downstream signaling pathways, including the activation of DNA damage response (DDR) pathways involving ATM and ATR kinases, which in turn activate checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest, typically at the G2/M phase.[2][10]
Other Signaling Pathways
Xanthones have been shown to modulate other critical signaling pathways in cancer cells, including:
-
NF-κB Pathway: Some xanthones can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[6][11]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, can also be modulated by xanthones.[12][13]
Antioxidant Activity
The phenolic hydroxyl groups on the xanthone scaffold are key to their antioxidant properties. They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like methanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 100 µg/mL).
-
In a 96-well plate or cuvettes, mix a specific volume of each concentration of the test compound with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a UV-Vis spectrophotometer.
-
A blank containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]
Table 4: Antioxidant Activity of Selected Hydroxyxanthones
| Compound | DPPH IC₅₀ (µM) | Source |
| 1,6-Dihydroxyxanthone | 349 ± 68 | [5] |
| 1,3,8-Trihydroxyxanthone | > 500 | [5] |
| 1,5,6-Trihydroxyxanthone | > 500 | [5] |
Note: Specific DPPH IC₅₀ data for this compound was not found in the reviewed literature.
Antimalarial Activity
This compound has been evaluated for its in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum.
Table 5: Antimalarial Activity of this compound
| Compound | Parasite Strain | IC₅₀ (µg/mL) | Source |
| This compound | Plasmodium falciparum (3D7) | 0.44 | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a naturally occurring compound with a rich history of chemical synthesis and a promising profile of biological activities. Its potential as an anticancer and antioxidant agent warrants further investigation. This technical guide has provided a consolidated resource for researchers, summarizing the key historical aspects, physicochemical properties, synthetic methodologies, and biological data related to this compound. The detailed experimental protocols and pathway diagrams are intended to serve as a practical tool for future studies aimed at elucidating the full therapeutic potential of this and other related xanthone derivatives. Further research is encouraged to determine the specific cytotoxic and antioxidant capacities of this compound against a broader range of targets and to explore its in vivo efficacy and safety.
References
- 1. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2'-hydroxychalcone inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H8O3 | CID 74708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 8. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dpph assay ic50: Topics by Science.gov [science.gov]
- 10. Synthesis of new xanthone analogues and their biological activity test--cytotoxicity, topoisomerase II inhibition, and DNA cross-linking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A natural xanthone suppresses lung cancer growth and metastasis by targeting STAT3 and FAK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2',5'-Dihydroxychalcone-induced glutathione is mediated by oxidative stress and kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Hydroxyxanthone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The xanthone scaffold, a dibenzo-γ-pyrone framework, represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties. Among these, 2-hydroxyxanthone and its derivatives have garnered significant attention for their potent biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Anticancer Activity
Hydroxyxanthone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The position and number of hydroxyl groups on the xanthone core play a crucial role in determining their anticancer efficacy.
Quantitative Anticancer Activity Data
The anticancer potential of xanthone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of the cancer cell growth. A lower IC50 value indicates a more potent anticancer agent.[1][2][3]
| Compound | Cell Line | IC50 (µM) | Reference |
| Xanthone | T47D | 194.34 | [1][2] |
| 1-Hydroxyxanthone | T47D | 248.82 | [1][2] |
| 3-Hydroxyxanthone | T47D | 100.19 | [1][2] |
| 1,3-Dihydroxyxanthone | T47D | 137.24 | [1][2] |
| 3,6-Dihydroxyxanthone | T47D | 170.20 | [1] |
| 1,3,6-Trihydroxyxanthone | T47D | 121.89 | [1] |
| 1-Hydroxyxanthone | NIH3T3 (Normal) | 22.42 | [1] |
| 1,3-Dihydroxyxanthone | NIH3T3 (Normal) | 66.58 | [1] |
| 1,3,6-Trihydroxyxanthone | NIH3T3 (Normal) | 456.89 | [1] |
| Xanthone | HepG2 | 85.3 | [3] |
| 1-Hydroxyxanthone | HepG2 | 43.2 | [3] |
| 3-Hydroxyxanthone | HepG2 | 85.3 | [3] |
| 1,3-Dihydroxyxanthone | HepG2 | 71.4 | [3] |
| 1,6-Dihydroxyxanthone | HepG2 | 40.4 | [3] |
| 1,7-Dihydroxyxanthone | HepG2 | 13.2 | [3] |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | 9.18 | [3] |
| Trihydroxyxanthone 3a | MCF-7 | 184 ± 15 | [4] |
| Trihydroxyxanthone 3a | WiDr | 254 ± 15 | [4] |
| Trihydroxyxanthone 3a | HeLa | 277 ± 9 | [4] |
| Trihydroxyxanthone 3a | Vero (Normal) | 3395 ± 435 | [4] |
Antimicrobial Activity
Xanthone derivatives have shown promising activity against a range of pathogenic bacteria. Their mechanism of action is believed to involve the disruption of bacterial cell walls and inhibition of DNA synthesis.[5]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| XT42 (n=2) | S. aureus ATCC 29213 | 0.195 | [5] |
| XT17 (n=3) | S. aureus ATCC 29213 | 0.098 | [5] |
| XT43 (n=4) | S. aureus ATCC 29213 | 0.098 | [5] |
| XT44 (n=6) | S. aureus ATCC 29213 | 0.195 | [5] |
| XT45 (n=8) | S. aureus ATCC 29213 | 0.39 | [5] |
| XT42 (n=2) | E. coli ATCC 25922 | 3.125 | [5] |
| XT17 (n=3) | E. coli ATCC 25922 | 1.56 | [5] |
| XT43 (n=4) | E. coli ATCC 25922 | 1.56 | [5] |
| XT44 (n=6) | E. coli ATCC 25922 | 6.25 | [5] |
| XT45 (n=8) | E. coli ATCC 25922 | 12.5 | [5] |
Antioxidant Activity
Many hydroxyxanthone derivatives are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, which is implicated in various chronic diseases.
Quantitative Antioxidant Activity Data
The antioxidant capacity is frequently assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often presented as IC50 values.
| Compound | DPPH Scavenging IC50 (µM) | Reference |
| Dihydroxyxanthone 3b | 349 ± 68 | [4] |
| Trihydroxyxanthone 3a | 653 ± 53 | [4] |
| Trihydroxyxanthone 3c | 524 ± 72 | [4] |
| Butylated hydroxytoluene (BHT) | 40 ± 4 | [4] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] It is based on the principle that viable cells with active metabolism can convert the yellow MTT into a purple formazan product.[7]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for the desired period.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
MTT Assay Workflow
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension by comparing its turbidity to McFarland standards.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a liquid growth medium in a 96-well plate.[8]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the specific bacterium.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][8]
Broth Microdilution Workflow
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[9]
Protocol:
-
Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).[10] Prepare various concentrations of the test compound.
-
Reaction Mixture: Mix the test compound solution with the DPPH working solution.[10]
-
Incubation: Incubate the mixture in the dark for a set time (e.g., 30 minutes).[10]
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.[4][10]
-
Calculation: The percentage of DPPH scavenging activity is calculated based on the reduction in absorbance compared to a control.
Inhibition of Nitric Oxide Production Assay
This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[11]
-
Nitrite Measurement: The amount of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[12]
-
Absorbance Reading: Mix the cell culture medium with the Griess reagent, incubate at room temperature for 10 minutes, and measure the absorbance at 540 nm.[11][12]
-
Quantification: The quantity of nitrite is determined from a sodium nitrite standard curve.[12]
Signaling Pathways
While the precise signaling pathways modulated by this compound derivatives are still under investigation, related compounds like hydroxychalcones have been shown to exert their effects through the modulation of key cellular signaling cascades. These pathways are likely relevant to the biological activities of hydroxyxanthones as well.
One proposed mechanism involves the activation of the NF-E2-related factor 2 (Nrf2) pathway and the mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38MAPK.[13] Activation of these pathways can lead to an increase in cellular glutathione (GSH) levels, a critical antioxidant, and the expression of other protective genes.
Potential Signaling Pathways
Conclusion
This compound derivatives represent a promising class of compounds with diverse and potent biological activities. The data summarized herein highlights their potential as anticancer, antimicrobial, and antioxidant agents. Further research is warranted to fully elucidate their mechanisms of action, identify the most potent derivatives, and explore their therapeutic potential in preclinical and clinical settings. The detailed experimental protocols and visualized workflows provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. ijcea.org [ijcea.org]
- 2. researchgate.net [researchgate.net]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2',5'-Dihydroxychalcone-induced glutathione is mediated by oxidative stress and kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-Hydroxyxanthone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyxanthone is a naturally occurring organic compound belonging to the xanthone class of polyphenols. Xanthones, characterized by their tricyclic xanthen-9-one core structure, are widely distributed in higher plants and fungi and have garnered significant interest in the scientific community due to their diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, summarizing key research findings, quantitative data, and experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Therapeutic Areas and Mechanisms of Action
Research into the biological activities of xanthones, including this compound, has revealed their potential in several therapeutic areas, primarily centered around their anticancer, antioxidant, and enzyme inhibitory properties. The planar structure of the xanthone scaffold allows for intercalation into DNA and interaction with various protein targets.[3][4]
Anticancer Activity
Hydroxyxanthones have demonstrated significant potential as anticancer agents, with their mechanism of action attributed to the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[2][4]
Potential Targets and Mechanisms:
-
Topoisomerase II Inhibition: The fused aromatic ring system of hydroxyxanthones is similar to that of known DNA intercalators and topoisomerase II inhibitors like doxorubicin.[3][4] These compounds are believed to intercalate into DNA at the cleavage sites of topoisomerase II, stabilizing the enzyme-DNA complex and leading to cell death.[3]
-
Caspase Activation: Hydroxyxanthones can induce apoptosis by stimulating the activity of caspases, a family of proteases that play a crucial role in programmed cell death.[3]
-
Signaling Pathway Modulation:
-
NF-κB Pathway Inhibition: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, cell survival, and proliferation. Some studies on related hydroxy-compounds suggest that they can inhibit the NF-κB pathway, leading to decreased expression of pro-survival genes and induction of apoptosis in cancer cells.[3][5]
-
GSK-3β/β-catenin/c-Myc Pathway: While not directly demonstrated for this compound, other xanthone derivatives have been shown to affect the GSK-3β/β-catenin/c-Myc pathway, which is involved in cell cycle regulation and proliferation.
-
Quantitative Data on Anticancer Activity of Hydroxyxanthones:
| Compound | Cell Line | IC50 (µM) | Reference |
| Hydroxyxanthone 3a | MCF-7 (Breast Cancer) | 184 ± 15 | [1] |
| Hydroxyxanthone 3c | WiDr (Colon Cancer) | 209 ± 4 | [1] |
| Hydroxyxanthone 3c | HeLa (Cervical Cancer) | 241 ± 13 | [1] |
| This compound | Plasmodium falciparum 3D7 | 0.44 µg/mL | [6] |
Note: Data for specific hydroxyxanthone derivatives are provided as illustrative examples due to the limited availability of IC50 values for this compound in the context of cancer.
Enzyme Inhibition
This compound and its derivatives have been investigated for their ability to inhibit various enzymes, suggesting their potential in managing metabolic disorders.
Potential Enzyme Targets:
-
α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition can help control postprandial hyperglycemia. Studies on alkoxy-substituted derivatives of this compound have demonstrated their inhibitory activity against both α-glucosidase and α-amylase.[7]
Quantitative Data on Enzyme Inhibition by this compound Derivatives:
| Compound | Enzyme | IC50 (µM) | Reference |
| 2-((4-chlorophenyl)-2-oxoethoxy)-9H-xanthen-9-one (6c) | α-Glucosidase | 16.0 ± 0.03 | [7] |
| 2-(allyloxy)-9H-xanthen-9-one (6d) | α-Glucosidase | > 400 | [7] |
Antioxidant Activity
The phenolic hydroxyl group in this compound confers antioxidant properties, enabling it to scavenge free radicals and potentially mitigate oxidative stress-related diseases.
Mechanism of Action:
-
Free Radical Scavenging: this compound can donate a hydrogen atom from its hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reaction. The resulting xanthone radical is stabilized by resonance.
-
Nrf2/ARE Pathway Activation: The Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) signaling pathway is a major regulator of cellular antioxidant defenses. Some xanthones have been shown to activate this pathway, leading to the upregulation of antioxidant and detoxification enzymes.[8]
Quantitative Data on Antioxidant Activity of Hydroxyxanthones:
| Compound | Assay | IC50 (µM) | Reference |
| Dihydroxyxanthone 3b | DPPH Radical Scavenging | 349 ± 68 | [1] |
| Trihydroxyxanthone 3a | DPPH Radical Scavenging | 653 ± 53 | [1] |
| Trihydroxyxanthone 3c | DPPH Radical Scavenging | 524 ± 72 | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the validation and replication of research findings. Below are generalized methodologies for key experiments cited in the context of hydroxyxanthone research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the free radical scavenging activity of a compound.[1][9]
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in methanol (typically 100 µM).
-
In a 96-well plate, add a specific volume of each this compound dilution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[1][10]
Protocol:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II.[11][12]
Protocol:
-
The assay is typically performed using purified human topoisomerase IIα and a supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA) as the substrate.
-
The reaction mixture contains the enzyme, DNA substrate, and reaction buffer in the presence or absence of this compound at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 37°C for a specific time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop buffer/loading dye containing SDS and proteinase K.
-
The DNA products are resolved by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualized under UV light.
-
Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed or decatenated DNA and an increase in the amount of supercoiled or catenated DNA, respectively.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on signaling pathways.[13][14]
Protocol:
-
Cells are treated with this compound for a specified time.
-
Cells are lysed to extract total protein.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., p-NF-κB, Nrf2).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Visualizations of Signaling Pathways and Workflows
Signaling Pathway Diagrams
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. scbt.com [scbt.com]
A Technical Guide to the In Vitro Cytotoxicity of Hydroxyxanthones on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anticancer activities of hydroxyxanthones, with a focus on monohydroxyxanthone derivatives as representative examples of the class, including 2-Hydroxyxanthone. While specific cytotoxicity data for this compound is limited in publicly available literature, this document synthesizes findings from closely related xanthone structures to provide insights into their mechanism of action, cytotoxic potential, and the experimental protocols used for their evaluation. Xanthones are a class of heterocyclic compounds recognized for their "privileged structure" in anticancer drug discovery, exhibiting a range of biological activities including the induction of apoptosis and cell cycle arrest.[1]
Quantitative Cytotoxicity Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting biological processes, such as cancer cell proliferation. The cytotoxic effects of various hydroxyxanthones have been evaluated against a panel of human cancer cell lines. The position and number of hydroxyl groups on the xanthone scaffold significantly influence the anticancer activity.[2][3]
While data for this compound is not extensively detailed, the following tables summarize the IC₅₀ values for other representative monohydroxy- and dihydroxyxanthone derivatives to illustrate the general cytotoxic potential of this compound class.
Table 1: In Vitro Cytotoxicity of Monohydroxyxanthones Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 3-Hydroxyxanthone | T47D | Breast Cancer | 100.19 | [4] |
| 1-Hydroxyxanthone | T47D | Breast Cancer | 248.82 | [4] |
| 1-Hydroxyxanthone | HepG2 | Liver Carcinoma | 43.2 | [2] |
Table 2: In Vitro Cytotoxicity of Dihydroxyxanthones Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 1,3-Dihydroxyxanthone | T47D | Breast Cancer | 137.24 | [4] |
| 3,6-Dihydroxyxanthone | T47D | Breast Cancer | 170.20 | [4] |
| 1,5-Dihydroxyxanthone | KB | Oral Epidermoid Carcinoma | Moderate Cytotoxicity | [5] |
| 1,7-Dihydroxyxanthone | HepG2 | Liver Carcinoma | 13.2 | [2] |
Note: A lower IC₅₀ value indicates greater cytotoxic potency.
Mechanisms of Action
Hydroxyxanthones exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. These actions are often mediated by the modulation of key signaling pathways within the cancer cells.
Induction of Apoptosis
Apoptosis is a crucial pathway for eliminating cancerous cells. Many xanthone derivatives have been shown to induce apoptosis by activating intrinsic and extrinsic pathways.[6][7] This process involves a cascade of events including the activation of caspase enzymes, which are the primary executioners of cell death.[1][6] Studies on various hydroxyxanthones confirm their ability to trigger apoptosis across different cancer cell lines.[6][7]
A key signaling pathway implicated in the pro-apoptotic effect of some xanthones is the inhibition of Topoisomerase II, an enzyme vital for DNA replication in rapidly dividing cancer cells.[8] By interacting with this enzyme, these compounds can lead to DNA damage and subsequently trigger the apoptotic cascade.
Cell Cycle Arrest
In addition to apoptosis, hydroxyxanthones can inhibit cancer proliferation by arresting the cell cycle at specific checkpoints, such as G1, S, or G2/M phases.[7][9] This prevents the cancer cells from dividing and replicating. For instance, certain xanthone derivatives have been observed to cause an accumulation of cells in the G1 phase, preventing their entry into the S phase where DNA synthesis occurs.[7] Other related compounds can block the G2/M transition, thereby inhibiting mitosis.[9][10] This mechanism is often linked to the compound's ability to modulate the expression of cell cycle regulatory proteins.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the cytotoxicity, pro-apoptotic effects, and cell cycle alterations induced by compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcea.org [ijcea.org]
- 5. Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant xanthone derivatives induce cell cycle arrest and apoptosis and enhance cell death induced by cisplatin in NTUB1 cells associated with ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Antioxidant Potential of Hydroxylated Xanthones: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the antioxidant properties of hydroxylated xanthones, targeting researchers, scientists, and drug development professionals. This document summarizes the current understanding of their mechanisms of action, structure-activity relationships, and modulatory effects on key cellular signaling pathways involved in oxidative stress.
Introduction
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. The introduction of hydroxyl groups onto the xanthone nucleus gives rise to hydroxylated xanthones, a subgroup that has garnered significant scientific interest due to its potent antioxidant activities. These natural compounds, found in various plant families, fungi, and lichens, exhibit a remarkable capacity to neutralize free radicals and modulate cellular responses to oxidative stress, making them promising candidates for the development of novel therapeutics against a range of oxidative stress-related diseases.
This guide will delve into the core antioxidant properties of hydroxylated xanthones, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Mechanisms of Antioxidant Action
The antioxidant activity of hydroxylated xanthones is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting xanthone radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system. The number and position of the hydroxyl groups on the xanthone core are critical determinants of their antioxidant efficacy.
Structure-Activity Relationship
The antioxidant capacity of hydroxylated xanthones is intricately linked to their molecular structure. Key structural features that influence their activity include:
-
Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity.
-
Position of Hydroxyl Groups: The specific placement of hydroxyl groups on the xanthone scaffold significantly impacts their radical scavenging ability. For instance, ortho-dihydroxy arrangements can enhance metal-chelating properties, contributing to the overall antioxidant effect.
-
Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds between adjacent hydroxyl and carbonyl groups can affect the bond dissociation enthalpy of the O-H bond, thereby influencing the hydrogen-donating ability.
Quantitative Antioxidant Data
The antioxidant activities of various hydroxylated xanthones have been quantified using a range of in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with lower values indicating greater activity. The following tables summarize the reported IC50 values for a selection of hydroxylated xanthones in common antioxidant assays.
| Xanthone Derivative | DPPH Assay IC50 (µM) | Reference(s) |
| Dihydroxyxanthone 3b | 349 ± 68 | [1] |
| Trihydroxyxanthone 3a | > 500 | [1] |
| Aspidxanthone A | 11.2 | [2] |
| Xanthone Derivative | ABTS Assay IC50 (µg/mL) | Reference(s) |
| Ethyl acetate fraction of Macaranga hypoleuca | 2.10 | [3] |
| Xanthone Derivative | FRAP Assay (mM Fe²⁺/L) | Reference(s) |
| (RIS)-3 | 0.184 ± 0.003 | [1] |
| (R)-1 | 0.096 ± 0.007 | [1] |
| (R)-2 | 0.048 ± 0.005 | [1] |
Note: The antioxidant activity can vary depending on the specific experimental conditions.
Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, hydroxylated xanthones exert their antioxidant effects by modulating key signaling pathways involved in the cellular response to oxidative stress.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.[4] Several hydroxylated xanthones have been shown to activate the Nrf2/ARE pathway, thereby bolstering the cell's endogenous antioxidant defenses.[5]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial in transducing extracellular signals into cellular responses, including those to oxidative stress. Depending on the cellular context and the specific xanthone, these compounds can modulate MAPK signaling to either promote cell survival or induce apoptosis in oxidatively stressed cells. For example, some xanthones have been observed to attenuate the activation of pro-inflammatory MAPK pathways.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, which is closely linked to oxidative stress. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Oxidative stress can lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Hydroxylated xanthones have been reported to inhibit NF-κB activation by preventing the degradation of IκBα, thereby exerting anti-inflammatory effects.[6]
Experimental Protocols
This section provides detailed methodologies for key in vitro antioxidant assays commonly used to evaluate the efficacy of hydroxylated xanthones.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Hydroxylated xanthone sample
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the hydroxylated xanthone sample and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the sample or standard solutions to each well.
-
Add an equal volume of the DPPH solution to each well.
-
Include a blank control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance of DPPH (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Hydroxylated xanthone sample
-
Positive control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare an ABTS stock solution (e.g., 7 mM in water).
-
Prepare a potassium persulfate stock solution (e.g., 2.45 mM in water).
-
Generate the ABTS•+ solution by mixing the ABTS and potassium persulfate stock solutions in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the hydroxylated xanthone sample and the positive control.
-
In a 96-well plate, add a small volume of the sample or standard solutions to each well.
-
Add a larger volume of the diluted ABTS•+ solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator
-
Phosphate buffer (pH 7.4)
-
Hydroxylated xanthone sample
-
Positive control (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a stock solution of AAPH in phosphate buffer. This solution should be prepared fresh daily.
-
Prepare a series of dilutions of the hydroxylated xanthone sample and Trolox standards in phosphate buffer.
-
In a black 96-well plate, add the sample or Trolox standards to the respective wells.
-
Add the fluorescein solution to all wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The antioxidant capacity is expressed as Trolox equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, DCFH-DA, which is taken up by cells and becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).
Materials:
-
Adherent cell line (e.g., HepG2, Caco-2)
-
Cell culture medium and supplements
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
AAPH or another ROS generator
-
Hydroxylated xanthone sample
-
Positive control (e.g., Quercetin)
-
Black 96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black 96-well plate and grow to confluence.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with the DCFH-DA probe by incubating them with a DCFH-DA solution.
-
Wash the cells to remove excess probe.
-
Treat the cells with various concentrations of the hydroxylated xanthone sample or positive control.
-
Induce oxidative stress by adding an ROS generator like AAPH.
-
Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to the control (cells treated with the ROS generator but no antioxidant).
Conclusion
Hydroxylated xanthones represent a promising class of natural antioxidants with multifaceted mechanisms of action. Their ability to directly scavenge free radicals and modulate key cellular signaling pathways involved in the oxidative stress response underscores their potential for the development of novel therapeutic and preventative strategies against a host of chronic and degenerative diseases. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic efficacy and safety profiles. This guide provides a foundational resource for researchers and professionals in the field to advance the understanding and application of these potent natural compounds.
References
- 1. Demethylcalabaxanthone from Garcinia mangostana Exerts Antioxidant Effects through the Activation of the Nrf2 Pathway as Assessed via Molecular Docking and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drkarlanderson.com [drkarlanderson.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antioxidant, Antidiabetic, and Antiplasmodial Activities of Xanthones Isolated from Garcinia forbesii and Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of 2-Hydroxyxanthone for Enzyme Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of oxygenated heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. Among these, 2-hydroxyxanthone serves as a fundamental scaffold for numerous naturally occurring and synthetic derivatives. This technical guide provides an in-depth overview of the preliminary screening of this compound and its close analogs for their inhibitory potential against several key enzymes implicated in various disease pathologies. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Enzyme Inhibition Profile of this compound and Derivatives
The inhibitory activity of this compound and its related compounds has been evaluated against several classes of enzymes. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.
Table 1: Cyclooxygenase (COX) Inhibition
Cyclooxygenases are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound Derivative (Compound F) | - | Potent Agent | - | [1][2] |
| 1,3,6,7-tetrahydroxyxanthone (Compound A) | High Potency | High Potency | - | [1][2] |
*Note: Specific IC50 values for these derivatives were not provided in the source, but their relative potency was highlighted. "Compound F" is described as a potent agent for COX-2, forming a strong hydrogen bond with Ser516.[1][2] "Compound A" revealed high inhibitory potency to both COX-1 and COX-2.[1][2]
Table 2: α-Amylase and α-Glucosidase Inhibition
α-Amylase and α-glucosidase are critical enzymes in carbohydrate metabolism, and their inhibition is a key strategy in the management of type 2 diabetes.
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |
| Xanthone (unsubstituted) | Very Strong Inhibition | Weak Inhibition | [3] |
| 2-Hydroxy-3-methoxyxanthone | - | Weak Inhibition (at 400 µM) | [3] |
| 2-oxyacetate substituted xanthone | No Activity | 143.6 ± 0.17 | [3] |
| (4-chlorophenyl)-2-oxoethoxy substituted xanthone | 76.7 | 16.0 ± 0.03 | [3] |
*Note: The unsubstituted xanthone core demonstrated very strong inhibition of α-amylase.[3] The addition of substituents to the 2-hydroxy group significantly modulates the inhibitory activity against both α-amylase and α-glucosidase.[3]
Table 3: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases. While specific IC50 values for this compound were not found, data for related dihydroxy- and trihydroxyxanthones indicate potential activity.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| 1,3-Dihydroxy-2-methylxanthone | 3.7 | - | [4] |
| 1,6-Dihydroxyxanthone | Potent Inhibition | - | [5] |
| 1,3,6-Trihydroxyxanthone | Potent Inhibition | - | [5] |
| 1,3,7-Trihydroxyxanthone | - | Great Potency | [5] |
*Note: Dihydroxy and trihydroxyxanthone derivatives show potent and selective inhibition of MAO-A or MAO-B, suggesting that the hydroxylation pattern on the xanthone scaffold is a key determinant of activity and selectivity.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preliminary screening results. The following are generalized protocols for the key enzyme inhibition assays discussed.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer, enzyme, and either the test compound dilutions or a reference inhibitor.
-
Include a control group with the enzyme and solvent but no inhibitor.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Detection: Immediately add the detection reagent (TMPD), which is co-oxidized during the peroxidase activity of COX, leading to a color change.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) kinetically for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit the breakdown of starch by α-amylase.
Materials:
-
α-Amylase solution (porcine pancreatic)
-
Starch solution (substrate)
-
This compound (test compound)
-
Acarbose (reference inhibitor)
-
Phosphate buffer (pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and a series of dilutions in the phosphate buffer.
-
Assay Reaction:
-
In test tubes, pre-incubate the α-amylase solution with different concentrations of this compound or acarbose at 37°C for 10 minutes.
-
-
Initiation of Reaction: Add the starch solution to each tube and incubate at 37°C for 15 minutes.
-
Termination of Reaction: Stop the reaction by adding the DNSA reagent.
-
Color Development: Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development. The intensity of the color is proportional to the amount of reducing sugars produced.
-
Measurement: After cooling, dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
α-Glucosidase Inhibition Assay
This assay assesses the inhibition of α-glucosidase, which hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.
Materials:
-
α-Glucosidase solution (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)
-
This compound (test compound)
-
Acarbose (reference inhibitor)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and a series of dilutions in the phosphate buffer.
-
Assay Reaction:
-
In a 96-well plate, add the phosphate buffer, α-glucosidase solution, and different concentrations of this compound or acarbose.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction: Add the pNPG solution to each well to start the reaction and incubate at 37°C for 20 minutes.
-
Termination of Reaction: Stop the reaction by adding the sodium carbonate solution.
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This fluorometric assay measures the inhibition of MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)
-
This compound (test compound)
-
Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as reference compounds
-
Phosphate buffer (pH 7.4)
-
Amplex® Red reagent and horseradish peroxidase (HRP) for detection of H2O2 produced
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and a series of dilutions in the phosphate buffer.
-
Assay Reaction:
-
To the wells of a 96-well plate, add the respective MAO enzyme, phosphate buffer, and different concentrations of this compound or a reference inhibitor.
-
Pre-incubate at 37°C for 10 minutes.
-
-
Initiation of Reaction: Add the substrate (kynuramine for MAO-A or benzylamine for MAO-B) to initiate the reaction.
-
Detection: Add the Amplex® Red/HRP working solution. The H2O2 produced by the MAO reaction reacts with Amplex® Red in the presence of HRP to generate the fluorescent product, resorufin.
-
Measurement: Incubate the plate for 20-30 minutes at 37°C, protected from light. Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the preliminary screening of this compound for enzyme inhibition.
Caption: Experimental workflow for preliminary enzyme inhibitor screening.
Caption: Simplified COX-2 signaling pathway and the inhibitory role of this compound.
Caption: Logical relationship of MAO inhibition by this compound derivatives.
Conclusion
The preliminary screening data suggest that the this compound scaffold holds promise as a template for the development of novel enzyme inhibitors. The inhibitory activity against cyclooxygenases, α-amylase, α-glucosidase, and potentially monoamine oxidases indicates a broad spectrum of potential therapeutic applications, ranging from anti-inflammatory and anti-diabetic to neuroprotective agents. The provided experimental protocols offer a foundation for further investigation and validation of these findings. Future research should focus on elucidating the precise mechanisms of inhibition, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of promising this compound derivatives.
References
- 1. Substituted xanthones as selective and reversible monoamine oxidase A (MAO-A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR of aromatic substances: MAO inhibitory activity of xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Hydroxyxanthone from Xanthone: A Detailed Protocol for Drug Discovery Research
Application Note
Introduction
Xanthones are a class of oxygenated heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their wide range of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[1] 2-Hydroxyxanthone, a key derivative, serves as a valuable scaffold for the synthesis of more complex and potent therapeutic agents. This document provides a detailed protocol for the synthesis of this compound from xanthone, tailored for researchers in drug development and medicinal chemistry. The described three-step synthesis is a reliable method for producing this important intermediate for further pharmacological investigation.
Overview of the Synthesis
The synthesis of this compound from xanthone is achieved through a three-step process:
-
Nitration: Xanthone is first nitrated to produce 2-nitroxanthone.
-
Reduction: The nitro group of 2-nitroxanthone is then reduced to an amino group to form 2-aminoxanthone.
-
Diazotization and Hydrolysis: Finally, the amino group of 2-aminoxanthone is converted to a hydroxyl group via a diazonium salt intermediate, yielding the final product, this compound.[2][3]
This synthetic route provides a consistent overall yield, making it a practical approach for laboratory-scale production.[2]
Applications in Drug Development
This compound is not only a synthetic intermediate but also exhibits biological activity. For instance, it has demonstrated in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria, with a half-maximal inhibitory concentration (IC50) value of 0.44 μg/mL.[2][3] This activity highlights its potential as a starting point for the development of new antimalarial drugs. Furthermore, the xanthone scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets.[1]
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound from xanthone.
Step 1: Synthesis of 2-Nitroxanthone
Materials:
-
Xanthone
-
Glacial Acetic Acid
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
Procedure:
-
Create a slurry by mixing 4.90 g (25 mmol) of xanthone in 10 mL of glacial acetic acid.[2]
-
Cool the mixture to 0°C using an ice bath.[2]
-
Slowly add 1.039 mL of concentrated nitric acid to the cooled mixture.[2]
-
Following the nitric acid addition, carefully add 1.31 mL of concentrated sulfuric acid.[2]
-
Maintain the reaction at 0°C and stir for a designated period to ensure complete reaction.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash with ample water to remove any residual acid, and dry.
-
The product, 2-nitroxanthone, should be a brownish-yellow crystal.[2]
Step 2: Synthesis of 2-Aminoxanthone
Materials:
-
2-Nitroxanthone
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
Dissolve the 2-nitroxanthone synthesized in the previous step in a suitable solvent.
-
Add SnCl₂·2H₂O and concentrated hydrochloric acid to the solution.[2]
-
Heat the reaction mixture under reflux until the reduction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
The resulting 2-aminoxanthone should be a pale-yellow solid.[2]
Step 3: Synthesis of this compound
Materials:
-
2-Aminoxanthone
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid
-
Ice
-
Water
Procedure:
-
Dissolve 2-aminoxanthone in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.[2]
-
After the addition is complete, continue stirring for a short period.
-
Gently heat the solution to hydrolyze the diazonium salt.[2]
-
The product, this compound, will precipitate as a white solid.[2]
-
Filter the solid, wash with cold water, and dry.
-
Purification can be achieved by chromatography if necessary.[3]
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reaction Yields
| Reaction Step | Product | Yield (%) | Overall Yield (%) |
| 1. Nitration | 2-Nitroxanthone | 69.00 | - |
| 2. Reduction | 2-Aminoxanthone | 60.60 | - |
| 3. Diazotization & Hydrolysis | This compound | 69.81 | 38.35 |
Data sourced from reference[2].
Table 2: Product Characterization
| Compound | Appearance | Melting Point (°C) | Spectroscopic Data Highlights |
| 2-Nitroxanthone | Brownish-yellow crystal | 181 | - |
| 2-Aminoxanthone | Pale-yellow solid | - | - |
| This compound | White solid | - | IR (cm⁻¹): 3433 (O-H stretch), 1620 (C=C aromatic stretch) ¹H-NMR (δ, ppm): 6.85-7.56 (aryl protons) |
Data sourced from reference[2].
Visualizations
Synthesis Pathway
Caption: Three-step synthesis of this compound from Xanthone.
Experimental Workflow
References
Synthesis of 2-Hydroxyxanthone Derivatives: Application Notes and Protocols for Researchers
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2-hydroxyxanthone derivatives, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections outline three distinct and effective synthetic methodologies, complete with quantitative data, step-by-step protocols, and workflow diagrams to guide researchers in their synthetic efforts.
Method 1: One-Pot Cyclodehydration using Eaton's Reagent
This approach is a widely utilized and efficient method for the synthesis of hydroxyxanthones. It involves the direct condensation and cyclization of a substituted benzoic acid with a phenol derivative in the presence of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which acts as both a catalyst and a dehydrating agent.[1][2][3][4] This method is favored for its operational simplicity and generally good to high yields.[5]
Application Notes
This one-pot synthesis is particularly advantageous for creating a library of diverse hydroxyxanthone derivatives by varying the substitution patterns on both the benzoic acid and phenol starting materials. The reaction is typically conducted at a moderately elevated temperature and can be completed within a few hours.[1][2] Purification of the final product is often achieved through simple filtration and washing, or by recrystallization.[2]
Experimental Protocol
A general procedure for the synthesis of hydroxyxanthone derivatives via Eaton's reagent is as follows:[2][4]
-
To a round-bottom flask, add the substituted benzoic acid (1.0 equivalent) and the corresponding phenol derivative (1.0 to 1.2 equivalents).
-
Carefully add Eaton's reagent (typically 5-10 mL per 10-15 mmol of reactants) to the flask with stirring.
-
Heat the reaction mixture to 80-85°C and maintain this temperature for approximately 3 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice or cold water to precipitate the crude product.[2][4]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with copious amounts of water until the filtrate is neutral.
-
Dry the crude product. Further purification can be performed by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
Quantitative Data
| Starting Benzoic Acid | Starting Phenol | Product | Yield (%) | Melting Point (°C) | Reference |
| 2,6-Dihydroxybenzoic acid | Phloroglucinol | 1,3,8-Trihydroxyxanthone | 33.42 | >300 | [2] |
| 2,6-Dihydroxybenzoic acid | Resorcinol | 1,3-Dihydroxyxanthone | 11.15 | >300 | [2] |
| 2,6-Dihydroxybenzoic acid | Pyrogallol | 1,2,8-Trihydroxyxanthone | 21.35 | >300 | [2] |
| 2-Hydroxybenzoic acid | 3-Methoxyphenol | 2-Hydroxy-6-methoxyxanthone | 70.15 | 220-223 | [3] |
Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound derivatives using Eaton's reagent.
Method 2: Multi-Step Synthesis from Xanthone
This classical method allows for the specific synthesis of this compound starting from the readily available xanthone core. The process involves a three-step reaction sequence: nitration of the xanthone ring, reduction of the nitro group to an amine, and finally, conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.[6]
Application Notes
This synthetic route is highly valuable for introducing a hydroxyl group at a specific position (C-2) of the xanthone scaffold. While it involves multiple steps, the reactions are generally robust and well-established. Careful control of the reaction conditions, particularly during the nitration and diazotization steps, is crucial for achieving good yields and purity.
Experimental Protocol
The synthesis of this compound from xanthone is carried out in three main stages:[6]
Step 1: Synthesis of 2-Nitroxanthone
-
Add xanthone to concentrated nitric acid at a low temperature (e.g., 5°C).
-
Stir the mixture while maintaining the low temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the 2-nitroxanthone.
-
Filter, wash with water, and dry the product.
Step 2: Synthesis of 2-Aminoxanthone
-
Dissolve 2-nitroxanthone in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as SnCl₂·2H₂O in the presence of concentrated hydrochloric acid.
-
Reflux the mixture until the reduction is complete.
-
Neutralize the reaction mixture and extract the 2-aminoxanthone.
-
Purify the product, for instance, by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve 2-aminoxanthone in an aqueous acidic solution (e.g., hydrochloric acid) and cool to 0-5°C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Gently heat the solution containing the diazonium salt to hydrolyze it.
-
The this compound will precipitate upon cooling.
-
Filter, wash, and dry the final product.
Quantitative Data
| Reaction Step | Product | Yield (%) | Overall Yield (%) | Reference |
| Nitration of Xanthone | 2-Nitroxanthone | 69.71 | - | [6] |
| Reduction of 2-Nitroxanthone | 2-Aminoxanthone | 60.60 | - | [6] |
| Diazotization & Hydrolysis | This compound | 69.81 | 38.35 | [6] |
Workflow Diagram
Caption: Multi-step synthesis of this compound from xanthone.
Method 3: Synthesis via Intramolecular Cyclization of 2-Phenoxybenzoic Acids
This classical two-step method involves the initial synthesis of a 2-phenoxybenzoic acid derivative, which is a key intermediate. This is typically achieved through an Ullmann condensation. The subsequent step is an intramolecular electrophilic cyclization of the 2-phenoxybenzoic acid to form the xanthone core.[7][8]
Application Notes
This method offers a high degree of control over the substitution pattern of the final xanthone product by allowing for the synthesis of specifically substituted 2-phenoxybenzoic acid precursors. The Ullmann condensation can be performed using microwave irradiation to reduce reaction times and improve yields.[8] The final cyclization step is often carried out using a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid.[9]
Experimental Protocol
Step 1: Synthesis of 2-Phenoxybenzoic Acid (Ullmann Condensation)
-
Combine 2-chlorobenzoic acid (1 equivalent), a substituted phenol (1 equivalent), and a copper catalyst (e.g., copper sulfate) in a reaction vessel.[8]
-
A base such as potassium carbonate is typically added.
-
The reaction can be heated conventionally or subjected to microwave irradiation for shorter reaction times.[8]
-
After completion, the reaction mixture is acidified to precipitate the 2-phenoxybenzoic acid.
-
The crude product is filtered, washed, and can be purified by recrystallization.
Step 2: Cyclization to Xanthone
-
Add the synthesized 2-phenoxybenzoic acid to a strong acid catalyst such as concentrated sulfuric acid.[9]
-
Heat the mixture to promote intramolecular cyclization.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the xanthone product.
-
Filter, wash thoroughly with water to remove the acid, and dry the final product.
Quantitative Data
| Reaction Step | Reactants | Product | Yield (%) | Reference |
| Ullmann Condensation (Microwave) | 2-Chlorobenzoic acid + Phenol | 2-Phenoxybenzoic acid | High (not specified) | [8] |
| Cyclization | 2-Phenoxybenzoic acid | Xanthone | 94.0 | [9] |
Logical Relationship Diagram
Caption: Logical workflow for xanthone synthesis via Ullmann condensation and subsequent cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjm.ichem.md [cjm.ichem.md]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Xanthone From 2-Phenoxybenzoic Acid Using Sulfuric Acid Catalyst [ijsr.net]
Protocol for HPLC Analysis of 2-Hydroxyxanthone: An Application Note
This application note provides a detailed protocol for the quantitative analysis of 2-Hydroxyxanthone using High-Performance Liquid Chromatography (HPLC). The method is designed for researchers, scientists, and professionals in drug development and is based on established methodologies for the analysis of xanthone and its derivatives.
Introduction
This compound is a phenolic compound belonging to the xanthone class of natural products. Xanthones and their derivatives are of significant interest due to their wide range of pharmacological activities. Accurate and reliable quantification of this compound is crucial for research and development, quality control, and pharmacokinetic studies. This document outlines a robust reversed-phase HPLC (RP-HPLC) method for this purpose.
Data Presentation
The following table summarizes the typical quantitative data and validation parameters for the HPLC analysis of xanthone derivatives, which can be expected for the analysis of this compound. These values are collated from various validated studies on similar compounds.[1][2][3]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999[1][2] |
| Linearity Range | 0.25 - 5.8 µg/mL[1][2] |
| Limit of Detection (LOD) | 0.04 - 0.12 µg/mL[3] |
| Limit of Quantitation (LOQ) | 0.14 - 0.37 µg/mL[3] |
| Accuracy (Recovery) | 98.3% - 102.8%[1][2] |
| Precision (%RSD) | Intra-day: ≤ 1.2%[1][3] |
| Retention Time | ~ 5-10 minutes (dependent on exact conditions) |
Experimental Protocol
This protocol details the methodology for the HPLC analysis of this compound.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC vials.
Reagents and Chemicals
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid or Acetic acid (analytical grade).
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.5, 1, 2.5, 5, and 10 µg/mL).
Preparation of Sample Solutions
The sample preparation will depend on the matrix. For a simple solution, dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. For complex matrices, an extraction step may be necessary. A common extraction solvent for xanthones is a mixture of acetone and water (e.g., 80:20 v/v).[4] Following extraction, the extract should be filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
-
Column: C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase for xanthone derivatives is a mixture of methanol and water, or acetonitrile and water, often with a small amount of acid to improve peak shape.[1][2][5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: Xanthones typically exhibit strong UV absorbance. A wavelength of 237 nm or 254 nm is commonly used.[1][2][5] A PDA detector can be used to scan for the optimal wavelength.
Data Analysis
-
Identify the this compound peak in the chromatogram by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationships in Method Development
References
- 1. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantitative Analysis of 2-Hydroxyxanthone in Plant Extracts: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of 2-hydroxyxanthone in plant extracts. It includes a comprehensive experimental protocol for extraction and High-Performance Liquid Chromatography (HPLC) analysis, along with method validation parameters presented in a clear, tabular format. Additionally, this note visualizes the analytical workflow and a key signaling pathway associated with the biological activity of xanthones.
Introduction
This compound is a naturally occurring xanthone derivative found in various plant species, including those of the Hypericum and Cratoxylum genera. Xanthones are a class of polyphenolic compounds known for a wide range of pharmacological activities, making their accurate quantification in plant extracts crucial for research, quality control of herbal products, and drug development. This application note outlines a validated HPLC method for the reliable determination of this compound.
Experimental Protocols
A robust and validated analytical method is essential for accurate quantification. The following protocols for extraction and HPLC analysis are based on established methods for xanthone analysis.
Extraction of this compound from Plant Material
Various methods can be employed for the extraction of xanthones from plant matrices. Ultrasound-assisted extraction (UAE) is a common and efficient method.
Protocol for Ultrasound-Assisted Extraction (UAE):
-
Sample Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder.
-
Extraction Solvent: Prepare an 80% methanol in water solution (v/v).
-
Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material and place it in a conical flask.
-
Add 20 mL of the 80% methanol solvent.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Pool the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method with UV detection is suitable for the quantification of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min: 30-50% B10-20 min: 50-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Standard Preparation | Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL. |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
Table 1: Summary of Quantitative Data for a Validated HPLC Method for Xanthone Analysis
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | > 0.999 |
| Linear Range | Appropriate for expected sample concentrations | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1 | ~0.3 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98 - 102% |
| Precision (Relative Standard Deviation, %RSD) | Intraday: < 2% Interday: < 3% | < 2% |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity confirmed by diode-array detection |
Note: The "Expected Performance" values are based on published data for similar xanthone compounds and represent typical results for a well-validated method.
Visualizations
Experimental Workflow
The overall process for the quantitative analysis of this compound is depicted in the following workflow diagram.
2-Hydroxyxanthone: A Potential Cyclooxygenase-2 (COX-2) Inhibitor for Research and Drug Development
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxyxanthone is a naturally occurring xanthone derivative found in various plant species. Xanthones, as a class of compounds, have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Cyclooxygenase-2 (COX-2) is a key enzyme implicated in inflammation and the pathogenesis of several diseases, including cancer.[3] Its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved safety profiles. This document provides an overview of this compound as a potential COX-2 inhibitor, including theoretical binding analysis, and detailed protocols for its experimental validation. While direct experimental data on the half-maximal inhibitory concentration (IC50) of this compound against purified COX-2 is not extensively reported in peer-reviewed literature, its anti-inflammatory properties suggest a potential role in modulating the COX-2 pathway.
Data Presentation
Currently, there is a lack of publicly available, experimentally determined quantitative data for the direct inhibition of COX-2 by this compound. However, molecular docking studies have been performed on various hydroxyxanthone derivatives to predict their binding affinity to the COX-2 active site. These computational studies can provide valuable insights into the potential inhibitory activity and guide experimental work.
One such study screened eight xanthone derivatives and found that a dihydroxyxanthone, identified as "compound F," exhibited a strong hydrogen bond with Ser516 in the human COX-2 active site, suggesting it could be a potent and selective agent.[3][4] While this was not this compound, it highlights the potential of the hydroxyxanthone scaffold for COX-2 inhibition.
To facilitate further research, the following table is provided for researchers to populate with their own experimental data when evaluating this compound and its derivatives.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for this compound and Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Celecoxib (Control) | Reference value | Reference value | Reference value |
| Other Derivatives | Data to be determined | Data to be determined | Data to be determined |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is crucial to visualize the COX-2 signaling pathway and the experimental workflow for assessing its inhibitory potential.
Caption: COX-2 signaling pathway and the putative inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound as a COX-2 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the COX-2 inhibitory activity of this compound.
Protocol 1: In Vitro Fluorometric COX-2 Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits and provides a method to determine the IC50 value of this compound against purified COX-2 enzyme.
Materials:
-
Purified human or ovine recombinant COX-2 enzyme
-
Purified ovine COX-1 enzyme (for selectivity testing)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Cofactor Solution (containing hematin)
-
COX Probe (e.g., a fluorogenic substrate)
-
Arachidonic Acid solution
-
This compound (dissolved in DMSO)
-
Celecoxib (positive control for COX-2 inhibition, dissolved in DMSO)
-
SC-560 (positive control for COX-1 inhibition, dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission = ~535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a kit, or based on established laboratory protocols. Prepare a series of dilutions of this compound in DMSO.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
75 µL COX Assay Buffer
-
10 µL of diluted this compound or control (DMSO for vehicle control, Celecoxib for positive control).
-
1 µL COX Probe solution
-
2 µL COX Cofactor working solution
-
1 µL of either COX-1 or COX-2 enzyme solution.
-
-
Incubation: Gently mix and incubate the plate at 25°C for 10 minutes, protected from light.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well.
-
Measurement: Immediately begin measuring the fluorescence kinetics for 10-20 minutes at 25°C using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based PGE₂ Production Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of prostaglandin E₂ (PGE₂), a downstream product of COX-2 activity, in cultured cells.
Materials:
-
RAW 264.7 murine macrophage cell line (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Celecoxib (positive control, dissolved in DMSO)
-
PGE₂ ELISA kit
-
24-well cell culture plates
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free medium and pre-treat the cells with various concentrations of this compound or controls (DMSO, Celecoxib) for 1-2 hours.
-
Stimulation: Induce COX-2 expression and PGE₂ production by adding LPS (1 µg/mL) to the wells (except for the unstimulated control).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C until analysis.
-
PGE₂ Measurement: Quantify the concentration of PGE₂ in the collected supernatants using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE₂ production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value for PGE₂ production inhibition.
-
Conclusion
This compound represents a promising scaffold for the development of novel anti-inflammatory agents targeting the COX-2 pathway. While direct enzymatic inhibition data is currently limited, the provided protocols offer a clear path for researchers to experimentally determine the COX-2 inhibitory potency and selectivity of this compound. The combination of in silico, in vitro, and cell-based assays will be crucial in elucidating its precise mechanism of action and its potential as a therapeutic agent. Further investigation into its structure-activity relationship and in vivo efficacy is warranted.
References
Application of 2-Hydroxyxanthone in Anti-Inflammatory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-Hydroxyxanthone as an anti-inflammatory agent. This document details its mechanism of action, presents available quantitative data for related compounds, and offers detailed protocols for in vitro evaluation.
This compound, a member of the xanthone class of organic compounds, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Xanthones are known to modulate key signaling pathways involved in the inflammatory response, making them promising candidates for the development of novel anti-inflammatory drugs. The core mechanism of action for many xanthones involves the inhibition of pro-inflammatory mediators and the modulation of intracellular signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Mechanism of Action
The anti-inflammatory activity of xanthones, including potentially this compound, is attributed to their ability to interfere with key inflammatory signaling pathways. Upon stimulation by pro-inflammatory stimuli like lipopolysaccharide (LPS), signaling cascades are activated, leading to the production of inflammatory mediators. Xanthones have been shown to suppress the activation of NF-κB and MAPK pathways by decreasing the phosphorylation of crucial proteins in these cascades. This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
Data Presentation
Table 1: Inhibitory Activity of Xanthone Derivatives on Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 3-(cyclobutylmethoxy)-9H-xanthen-9-one | RAW 264.7 | 2.82 ± 0.20 | [1] |
| Other Alkyl Substituted Xanthones | RAW 264.7 | 2.82 - 24.27 | [1] |
| Diclofenac Sodium (Standard) | RAW 264.7 | 59.49 ± 1.09 | [1] |
Table 2: Inhibitory Activity of Xanthone Derivatives on COX-1 and COX-2 Enzymes
| Compound | Enzyme | IC50 (µM) | Reference |
| 6-dihydroxy-5-methoxy-4′,5′-dihydro-4′,4′,5′-trimethylfurano-(2′,3′:3,4)-xanthone | COX-1 | - | |
| COX-2 | - | ||
| Celecoxib (Standard) | COX-1 | 9.4 | |
| COX-2 | 0.08 |
Table 3: Inhibition of mRNA Expression by a Xanthone Derivative
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| α-Mangostin (a prenylated xanthone) | TSLP mRNA | - | 0.4 | [2] |
| IFN-γ mRNA | - | 3.6 | [2] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. After 24 hours, remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound to the cells. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to each well, except for the vehicle control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100%.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM
-
This compound
-
LPS
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS)
-
24-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours. Treat the cells with this compound and LPS as described in Protocol 1.
-
DCFH-DA Staining: After the 24-hour incubation, remove the medium and wash the cells twice with PBS.
-
Add 500 µL of 10 µM DCFH-DA in serum-free DMEM to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Measurement: Add 500 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 3: Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol details the detection of key phosphorylated proteins in the NF-κB (p-p65, p-IκBα) and MAPK (p-p38, p-ERK, p-JNK) signaling pathways.
Materials:
-
RAW 264.7 macrophage cells
-
6-well cell culture plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p65, anti-p-IκBα, anti-p-p38, anti-p-ERK, anti-p-JNK, and loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with this compound and stimulate with LPS for a shorter duration (e.g., 30-60 minutes) as phosphorylation events are often transient.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein expression levels relative to the loading control.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
This protocol measures the mRNA expression levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Materials:
-
RAW 264.7 macrophage cells
-
6-well cell culture plates
-
This compound
-
LPS
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with this compound and stimulate with LPS for a suitable time to detect mRNA expression (e.g., 4-6 hours).
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and a general experimental workflow for screening anti-inflammatory compounds.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
References
Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Hydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyxanthone is a naturally occurring organic compound belonging to the xanthone family. Xanthones are a class of polyphenolic compounds found in a variety of plant species and are known for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Emerging research has highlighted the potential of this compound as a promising candidate for cancer therapy. This document provides detailed protocols for a panel of cell-based assays to evaluate the anticancer efficacy of this compound, along with data presentation guidelines and visualizations of key cellular pathways and experimental workflows.
The anticancer activity of xanthone derivatives is often attributed to their ability to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and inhibit key enzymes involved in cancer progression like topoisomerase II.[1][2] Several studies have demonstrated that hydroxyxanthones can modulate critical signaling pathways, such as the NF-κB and MAPK pathways, which are frequently dysregulated in cancer.[3]
These application notes are designed to provide researchers with a comprehensive toolkit to investigate the anticancer properties of this compound in a laboratory setting.
Data Presentation: Efficacy of Hydroxyxanthones
The following tables summarize the cytotoxic activity (IC50 values) of this compound and related hydroxyxanthone derivatives against various human cancer cell lines. This data is crucial for selecting appropriate cell lines and concentration ranges for further mechanistic studies.
Table 1: IC50 Values of Hydroxyxanthones against Human Liver Carcinoma (HepG2) Cells
| Compound | IC50 (µM) |
| Xanthone | 85.3 |
| 1-Hydroxyxanthone | 43.2 |
| This compound | Data to be determined |
| 3-Hydroxyxanthone | 85.3 |
| 1,3-Dihydroxyxanthone | 71.4 |
| 1,6-Dihydroxyxanthone | 40.4 |
| 1,7-Dihydroxyxanthone | 13.2 |
| 2,7-Dihydroxyxanthone | >200 |
| 3,4-Dihydroxyxanthone | 89.7 |
| 1,3,5-Trihydroxyxanthone | 15.8 |
| 1,3,6-Trihydroxyxanthone | 45.9 |
| 1,3,6,8-Tetrahydroxyxanthone | 9.18 |
| Doxorubicin (Control) | Typically in nM range |
| Data compiled from publicly available research.[4][5] |
Table 2: IC50 Values of Hydroxyxanthones against Various Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | User-defined | User-defined | Data to be determined |
| Trihydroxyxanthone derivative | MCF-7 | Breast | 184 ± 15 |
| Trihydroxyxanthone derivative | WiDr | Colon | 254 ± 15 |
| Trihydroxyxanthone derivative | HeLa | Cervical | 277 ± 9 |
| Dihydroxyxanthone derivative | MCF-7 | Breast | >500 |
| Dihydroxyxanthone derivative | WiDr | Colon | 355 - 1255 |
| Dihydroxyxanthone derivative | HeLa | Cervical | >500 |
| 3-Hydroxyxanthone | T47D | Breast | 100.19 |
| 1,3-Dihydroxyxanthone | T47D | Breast | 137.24 |
| 1,3,6-Trihydroxyxanthone | T47D | Breast | 121.89 |
| Data compiled from publicly available research.[2][6] |
Experimental Protocols
Herein are detailed protocols for essential cell-based assays to characterize the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include positive (e.g., treated with a known apoptosis inducer) and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Cell Migration and Invasion Assays (Transwell Assay)
This assay assesses the ability of this compound to inhibit cancer cell migration and invasion.
Protocol:
-
Insert Preparation (for Invasion Assay): Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the transwell insert membrane with a thin layer of the Matrigel solution and allow it to solidify at 37°C. For migration assays, this step is omitted.
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve for 24 hours. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Place the transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add the cell suspension (containing various concentrations of this compound) to the upper chamber.
-
Incubation: Incubate the plate for 12-48 hours at 37°C.
-
Cell Removal and Staining: After incubation, remove the non-migrated/invaded cells from the top of the membrane with a cotton swab. Fix the cells that have migrated/invaded to the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Proposed Signaling Pathway of this compound Action
Based on the known mechanisms of related xanthone compounds, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest, potentially mediated by the modulation of the NF-κB and p53 signaling pathways.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking Studies of 2-Hydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 2-Hydroxyxanthone with various protein targets. This document is intended to guide researchers in performing in silico analyses to predict the binding affinity and interaction patterns of this compound, a compound of significant interest due to its potential therapeutic properties.
Introduction
This compound is a naturally occurring organic compound belonging to the xanthone class. Xanthones are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a powerful tool to screen for potential inhibitors of specific protein targets and to understand the molecular basis of their interaction. This document outlines the application of molecular docking to study the interaction of this compound with several key protein targets implicated in various diseases.
Protein Targets of Interest
Molecular docking studies have identified several potential protein targets for this compound and its derivatives. These targets are involved in critical biological pathways, and their modulation by this compound could explain its observed pharmacological effects.
-
Topoisomerase II: An enzyme that plays a crucial role in DNA replication and transcription in cancer cells. Its inhibition can lead to apoptosis of cancer cells.
-
c-KIT Protein Tyrosine Kinase: A receptor tyrosine kinase involved in cell signaling pathways that control cell survival, proliferation, and differentiation. Dysregulation of c-KIT is implicated in various cancers.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain. Inhibition of COX-2 is a common strategy for anti-inflammatory drugs.
-
α-Amylase and α-Glucosidase: Key enzymes in carbohydrate metabolism. Their inhibition can help in managing postprandial hyperglycemia, a hallmark of type 2 diabetes.
-
Na+/K+-ATPase: A transmembrane protein essential for maintaining cellular ion gradients. It is also involved in signal transduction.
Data Presentation: Binding Affinity of Xanthone Derivatives
The following table summarizes the binding affinities of this compound and its derivatives with various protein targets as reported in the literature. Binding energy is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger binding affinity.
| Ligand | Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |
| Chloro-hydroxyxanthone derivative (4c) | Protein Tyrosine Kinase (c-KIT) | 1T46 | -31.06 | Asp810, Cys809, Ile789, His790, Leu644[1] |
| Hydroxyxanthone derivative (3a) | Topoisomerase II | 4G0V | Not Specified | DG13, DA12, DC8[2] |
| 3,4,6-trihydroxyxanthone | COX-2 | Not Specified | -77.0 | Tyr355, Arg120 |
| Alkoxy-substituted xanthone (6c) | α-Glucosidase | Not Specified | -9.17 | Not Specified[3] |
| Alkoxy-substituted xanthone (6e) | α-Glucosidase | Not Specified | -9.41 | Not Specified[3] |
| Imidazole-substituted xanthone (10c) | α-Amylase | Not Specified | -9.82 | Not Specified[3] |
| Imidazole-substituted xanthone (10f) | α-Amylase | Not Specified | -9.66 | Not Specified[3] |
| 3,4,5,6-tetrahydroxyxanthone (MB7) | Na+/K+-ATPase | Not Specified | Not Specified | Not Specified[4][5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound with a protein target. The protocol is generalized and can be adapted for various docking software, with specific examples provided for the widely used AutoDock Vina.
Software and Resource Requirements
-
Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio Visualizer.
-
Molecular Docking Software: AutoDock Vina, AutoDock 4, Glide, or GOLD.
-
Ligand and Protein Preparation Tools: AutoDock Tools (ADT), Open Babel, or Maestro.
-
Protein Structure Database: Protein Data Bank (PDB) (--INVALID-LINK--).
-
Ligand Structure Database: PubChem (--INVALID-LINK--) or ZINC (--INVALID-LINK--).
Protocol for Molecular Docking using AutoDock Vina
Step 1: Protein Preparation
-
Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the PDB database in PDB format. For this example, let's assume we are using a generic protein with PDB ID XXXX.
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool like AutoDock Tools (ADT).
-
Remove all water molecules and heteroatoms (ions, co-factors) that are not essential for the binding interaction.
-
If the protein is a multimer, retain only the chain that contains the active site of interest.
-
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial for correct hydrogen bond formation.
-
Assign Charges: Compute and assign Gasteiger charges to the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, charges, and atom types.
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF or MOL2 format.
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a stable conformation. This can be done using software like Open Babel or Avogadro.
-
Define Torsion Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking. This is typically done automatically by tools like ADT.
-
Assign Charges: Compute and assign Gasteiger charges to the ligand atoms.
-
Save as PDBQT: Save the prepared ligand structure in the PDBQT format.
Step 3: Grid Box Generation
-
Identify the Binding Site: The binding site can be identified from the co-crystallized ligand in the PDB structure or from published literature.
-
Define the Grid Box: In ADT, define a 3D grid box that encompasses the entire binding site. The size and center of the grid box need to be specified. The grid box defines the search space for the ligand during the docking simulation.
Step 4: Running the Docking Simulation
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt --out output.pdbqt
Step 5: Analysis of Results
-
Examine the Log File: The log.txt file contains the binding affinity scores (in kcal/mol) for the different binding modes (poses) of the ligand. The most negative value represents the best binding affinity.
-
Visualize Docking Poses: Open the output file (output.pdbqt) and the prepared protein file in a molecular visualization tool.
-
Analyze Interactions: Analyze the interactions between the best-ranked pose of this compound and the amino acid residues in the protein's active site. Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. 2D interaction diagrams can be generated using tools like LigPlot+ or Discovery Studio Visualizer.
Visualization of Workflows and Pathways
Molecular Docking Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Signaling Pathways
The following diagrams illustrate the signaling pathways of some of the protein targets of this compound.
c-KIT Signaling Pathway
Caption: The c-KIT receptor signaling pathway.
COX-2 Inflammatory Pathway
Caption: The COX-2 pathway in inflammation.
Na+/K+-ATPase Signaling Pathway
Caption: The Na+/K+-ATPase signaling cascade.
Carbohydrate Digestion Pathway (α-Amylase and α-Glucosidase)
Caption: Role of α-Amylase and α-Glucosidase in digestion.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in the molecular docking of this compound. By following these detailed methodologies, scientists can effectively predict and analyze the interactions of this promising compound with various protein targets. The visualization of both the experimental workflow and the relevant biological pathways aims to enhance understanding and facilitate further research in the development of xanthone-based therapeutics. The summarized data provides a clear starting point for comparative analysis and further experimental validation.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Hydroxyxanthones as Na/K-ATPase Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of hydroxyxanthones as Na/K-ATPase ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Measuring the Radical Scavenging Activity of 2-Hydroxyxanthone
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant interest due to their wide range of pharmacological activities, including antioxidant properties.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. 2-Hydroxyxanthone, a member of the monohydroxyxanthone subclass, is a subject of interest for its potential antioxidant capacity. This document provides detailed protocols for measuring the radical scavenging activity of this compound using common in vitro assays: DPPH, ABTS, Superoxide, and Hydroxyl radical scavenging assays.
Data Presentation
The antioxidant activity of xanthone derivatives can vary significantly based on the number and position of hydroxyl groups. While specific experimental data for this compound is not extensively available across all assays, the following table summarizes the reported 50% inhibitory concentration (IC50) values for a structurally related dihydroxyxanthone to provide a contextual framework. Lower IC50 values indicate higher antioxidant potency.
| Compound | Assay | IC50 (µM) | Reference |
| Dihydroxyxanthone | DPPH | 349 ± 68 | [2] |
Note: Further experimental validation is required to quantify the specific efficacy of this compound in these and other antioxidant assays.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Positive Control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be adjusted to approximately 1.0.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. From this, create a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Addition of Sample: Add 100 µL of the different concentrations of the this compound solutions or the positive control to the wells. For the blank, add 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [((Absorbance of Control - Absorbance of Sample)) / (Absorbance of Control)] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in decolorization, which is quantified spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Positive Control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Generation of ABTS Radical Cation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and a series of dilutions of this compound in a suitable solvent.
-
Reaction: Add a specific volume of each sample concentration to the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Superoxide Radical (O₂•⁻) Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge superoxide radicals, which can be generated by systems such as the hypoxanthine-xanthine oxidase system.
Materials:
-
This compound
-
Hypoxanthine
-
Xanthine Oxidase
-
Nitroblue tetrazolium (NBT) or other suitable detection agent
-
Phosphate buffer (pH 7.4)
-
Positive Control (e.g., Superoxide dismutase (SOD), Ascorbic acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, hypoxanthine, and NBT.
-
Sample Addition: Add various concentrations of this compound or the positive control to the wells.
-
Initiation of Reaction: Add xanthine oxidase to each well to initiate the generation of superoxide radicals.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT).
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample wells to the control wells (without the scavenger).
-
IC50 Determination: Determine the IC50 value from the dose-response curve.
Hydroxyl Radical (•OH) Scavenging Assay
This assay assesses the capacity of an antioxidant to neutralize highly reactive hydroxyl radicals, often generated via the Fenton reaction (Fe²⁺ + H₂O₂).
Materials:
-
This compound
-
Ferrous sulfate (FeSO₄) or other Fe²⁺ source
-
Hydrogen peroxide (H₂O₂)
-
Deoxyribose (as a detector molecule)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Phosphate buffer (pH 7.4)
-
Positive Control (e.g., Mannitol, Gallic acid)
-
Water bath
-
Spectrophotometer
Protocol:
-
Reaction Mixture: In test tubes, prepare a reaction mixture containing phosphate buffer, FeSO₄, H₂O₂, and deoxyribose.
-
Sample Addition: Add different concentrations of this compound or the positive control to the tubes.
-
Incubation: Incubate the mixture at 37°C for a specific duration (e.g., 1 hour).
-
Stopping the Reaction: Add TCA and TBA to each tube to stop the reaction and initiate color development.
-
Color Development: Heat the tubes in a boiling water bath for a specified time (e.g., 15 minutes) to develop a pink chromogen.
-
Measurement: After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).
-
Calculation: The percentage of hydroxyl radical scavenging activity is calculated based on the reduction in absorbance in the presence of the sample compared to the control.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Visualizations
Caption: General workflow for assessing the radical scavenging activity of this compound.
Caption: Simplified reaction mechanism of the DPPH radical scavenging assay.
Caption: Simplified reaction mechanism of the ABTS radical scavenging assay.
References
Application Notes and Protocols: 2-Hydroxyxanthone in Enzyme Kinetics Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxyxanthone is a naturally occurring organic compound belonging to the xanthone class. Xanthones are a group of heterocyclic compounds with a dibenzo-γ-pyrone backbone that have garnered significant interest in pharmaceutical research due to their diverse biological activities. These activities include antioxidant, anticancer, and enzyme inhibitory effects.[1][2] This document provides detailed application notes and protocols for the use of this compound and its derivatives in the study of enzyme kinetics, focusing on its role as an enzyme inhibitor.
Data Presentation
The inhibitory effects of this compound and its derivatives have been evaluated against several enzymes. The following tables summarize the quantitative data from these studies, providing a clear comparison of their potency.
Table 1: Inhibitory Activity of this compound and its Derivatives against α-Glucosidase and α-Amylase [1]
| Compound | α-Glucosidase IC50 (µM) | α-Amylase Inhibition (%) at 100 µM |
| This compound (1) | Weak Inhibition | Very Strong Inhibition |
| Derivative 6a | 143.6 ± 0.17 | No Activity |
| Derivative 6c | 16.0 ± 0.03 | Limited Inhibition |
| Derivative 9a | - | Limited Inhibition |
| Acarbose (Positive Control) | - | - |
Note: Specific IC50 values for this compound were not provided in the reference, but its activity was characterized as "weak" for α-glucosidase and "very strong" for α-amylase.
Table 2: Inhibitory Activity of Hydroxyxanthones against Na/K-ATPase [3]
| Compound | Na/K-ATPase IC50 (µM) |
| Xanthone | No Inhibition |
| 3,4,5,6-tetrahydroxyxanthone (MB7) | 1.6 ± 0.1 |
| Quercetin | Less effective than MB7 |
| Ouabain | Comparable to MB7 |
Note: While this compound itself was not the primary focus of this study, the data illustrates the potential of the broader hydroxyxanthone class as Na/K-ATPase inhibitors.
Table 3: Anticancer and Antioxidant Activity of Hydroxyxanthones [2]
| Compound | Anticancer Activity (MCF-7) IC50 (µM) | Antioxidant Activity (DPPH) IC50 (µM) |
| Hydroxyxanthone 3a | 184 ± 15 | > 500 |
| Dihydroxyxanthone 3b | - | 349 ± 68 |
| Doxorubicin (Positive Control) | < 1 | - |
| BHT (Positive Control) | - | < 100 |
Note: This table is included to provide a broader context of the biological activities of hydroxyxanthones.
Experimental Protocols
The following are detailed protocols for conducting enzyme inhibition assays relevant to the study of this compound. These are generalized procedures that should be optimized for specific laboratory conditions and enzyme characteristics.
Protocol 1: General Enzyme Inhibition Assay [4]
This protocol provides a general framework for determining the inhibitory effect of a compound on enzyme activity.
Materials:
-
Purified enzyme or enzyme extract
-
Substrate specific to the enzyme
-
This compound (or derivative) as the inhibitor
-
Appropriate buffer solution (e.g., phosphate buffer, pH 7.0-7.5)
-
Cofactors if required by the enzyme (e.g., Mg²⁺, NADH)
-
Spectrophotometer or microplate reader
-
96-well plates or cuvettes
-
Pipettes and tips
-
Distilled water
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the buffer.
-
Prepare a stock solution of the substrate in the buffer.
-
Prepare a stock solution of the enzyme in the buffer. Keep on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions to create a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Buffer solution
-
Inhibitor solution at various concentrations (include a control with no inhibitor).
-
Enzyme solution.
-
-
The total volume in each well should be consistent.
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 5-15 minutes) at a constant temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Monitor the Reaction:
-
Immediately place the plate in the spectrophotometer or microplate reader.
-
Measure the change in absorbance at a specific wavelength over time. The wavelength depends on the substrate or product being monitored.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Protocol 2: α-Glucosidase Inhibition Assay (Adapted from[1])
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate reader
Procedure:
-
Add 50 µL of phosphate buffer to the wells of a 96-well plate.
-
Add 10 µL of this compound solution at various concentrations.
-
Add 20 µL of α-glucosidase solution and pre-incubate at 37°C for 15 minutes.
-
Add 20 µL of pNPG solution to start the reaction and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value.
Protocol 3: α-Amylase Inhibition Assay (Adapted from[1])
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1%)
-
This compound
-
Phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNS) color reagent
-
96-well microplate reader
Procedure:
-
Add 200 µL of pre-incubated α-amylase solution with this compound at various concentrations to a test tube.
-
Add 200 µL of starch solution and incubate at 37°C for 10 minutes.
-
Add 400 µL of DNS color reagent to stop the reaction.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Cool to room temperature and add 4 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and the IC50 value.
Visualization of Concepts and Workflows
Diagram 1: General Workflow for Enzyme Kinetic Study
Caption: Workflow for an enzyme kinetics inhibition study.
Diagram 2: Types of Reversible Enzyme Inhibition
Caption: Different modes of reversible enzyme inhibition.
References
- 1. Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Hydroxyxanthones as Na/K-ATPase Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxyxanthone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-hydroxyxanthone synthesis. Detailed experimental protocols, comparative data, and process visualizations are included to address common challenges encountered during laboratory experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Multi-Step Synthesis from Xanthone
This pathway involves three key steps: nitration of xanthone, reduction of the nitro group, and diazotization followed by hydrolysis.
Step 1: Nitration of Xanthone to 2-Nitroxanthone
Question: My nitration of xanthone is resulting in a low yield or a complex mixture of products. What are the possible causes and solutions?
Answer:
Low yields or the formation of multiple products in the nitration of xanthone can stem from several factors. Over-nitration, leading to dinitro or trinitro derivatives, is a common side reaction. The reaction temperature is a critical parameter to control.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Action |
| Reaction temperature is too high. | Maintain a low reaction temperature, ideally between 0-5°C, using an ice bath to prevent over-nitration. |
| Incorrect ratio of nitrating agents. | Carefully control the stoichiometry of nitric acid and sulfuric acid. Use a well-defined protocol and add the nitrating mixture dropwise to the xanthone solution. |
| Inadequate mixing. | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture and prevent localized overheating or high concentrations of reagents. |
| Presence of water in the reaction. | Use anhydrous reagents and glassware to avoid side reactions. |
| Difficulties in product purification. | The product mixture may contain isomeric nitro-xanthones. Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for effective separation. |
Step 2: Reduction of 2-Nitroxanthone to 2-Aminoxanthone
Question: The reduction of 2-nitroxanthone is incomplete or is producing side products. How can I improve this step?
Answer:
Incomplete reduction or the formation of side products during the conversion of 2-nitroxanthone to 2-aminoxanthone is a frequent challenge. The choice of reducing agent and reaction conditions are crucial for a successful transformation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Action |
| Insufficient amount of reducing agent. | Ensure an adequate molar excess of the reducing agent, such as SnCl₂·2H₂O, is used. |
| Reaction time is too short. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. |
| Incomplete dissolution of the starting material. | Use an appropriate solvent system, such as ethanol or a mixture of ethanol and hydrochloric acid, to ensure the 2-nitroxanthone is fully dissolved. |
| Formation of side products. | Over-reduction can sometimes occur. Control the reaction temperature and time. Alternative, milder reducing agents like iron in acetic acid can be explored.[1] |
| Difficult product isolation. | After the reaction, ensure the pH is adjusted correctly to precipitate the 2-aminoxanthone. Washing the crude product with appropriate solvents can remove impurities. |
Step 3: Diazotization of 2-Aminoxanthone and Hydrolysis to this compound
Question: The final step of converting 2-aminoxanthone to this compound is giving a very low yield. What could be going wrong?
Answer:
The diazotization of 2-aminoxanthone and subsequent hydrolysis of the diazonium salt is a sensitive two-part process. The instability of the diazonium salt and competing side reactions are the primary reasons for low yields.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Action |
| Decomposition of the diazonium salt. | The diazotization reaction must be carried out at a low temperature (0-5°C) to prevent the premature decomposition of the unstable diazonium salt.[2] |
| Incomplete diazotization. | Ensure the complete dissolution of 2-aminoxanthone in the acidic medium before the dropwise addition of sodium nitrite solution. Use a slight excess of sodium nitrite. |
| Side reactions of the diazonium salt. | The diazonium salt can undergo unwanted coupling reactions with the starting amine or the product phenol.[3] To minimize this, add the diazonium salt solution to a separate, pre-heated acidic aqueous solution for the hydrolysis step. |
| Inefficient hydrolysis. | The hydrolysis of the diazonium salt requires sufficient heat. After formation of the diazonium salt, carefully and slowly add the cold diazonium salt solution to a boiling aqueous acidic solution to facilitate the replacement of the diazonium group with a hydroxyl group. |
| Product degradation. | Phenols can be susceptible to oxidation. Work-up the reaction mixture promptly and consider using a nitrogen atmosphere if oxidation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the multi-step synthesis of this compound from xanthone?
A1: The overall yield for the three-step synthesis is reported to be in the range of 35-40%.[4] Individual step yields are approximately 60-70% for nitration, 60-65% for reduction, and 65-70% for the diazotization and hydrolysis.[4]
Q2: Are there alternative, higher-yielding methods for synthesizing this compound?
A2: Yes, alternative methods such as the Grover, Shah, and Shah reaction or syntheses utilizing Eaton's reagent can be employed for the synthesis of hydroxyxanthones, sometimes with higher yields in a one-pot procedure.[5][6] The suitability of these methods for this compound specifically would require adaptation of general protocols.
Q3: How can I effectively purify the final this compound product?
A3: Purification can be achieved through recrystallization from a suitable solvent like ethanol or methanol. For more challenging purifications, column chromatography on silica gel using a solvent system such as ethyl acetate/hexane is effective. The purity can be assessed by TLC, melting point determination, and spectroscopic methods (NMR, IR, MS).
Q4: What are the key safety precautions to take during this synthesis?
A4: Concentrated acids (nitric and sulfuric) are highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE). The diazotization step involves the formation of an unstable diazonium salt, which can be explosive if allowed to dry; always keep it in solution and at low temperatures. The reduction step may involve flammable solvents and reagents. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Q5: Can microwave irradiation be used to improve the synthesis?
A5: Microwave-assisted organic synthesis (MAOS) has been shown to reduce reaction times and, in some cases, improve yields for the synthesis of hydroxyxanthone derivatives, particularly in reactions using Eaton's reagent or ZnCl₂.[7][8] This could be a viable strategy to optimize the synthesis of this compound.
Data Presentation
Table 1: Comparison of Reported Yields for the Multi-Step Synthesis of this compound
| Reaction Step | Reagents | Reported Yield (%) | Reference |
| Nitration of xanthone | Conc. HNO₃, Conc. H₂SO₄ | ~69% | [4] |
| Reduction of 2-nitroxanthone | SnCl₂·2H₂O, HCl | ~61% | [4] |
| Diazotization and Hydrolysis | NaNO₂, HCl, H₂O | ~70% | [4] |
| Overall Yield | ~38% | [4] |
Table 2: Comparison of Synthesis Methods for Hydroxyxanthones
| Method | Key Reagents | Typical Reaction Conditions | Reported Yields (%) | Advantages | Disadvantages |
| Multi-step from Xanthone | Xanthone, HNO₃/H₂SO₄, SnCl₂/HCl, NaNO₂/HCl | Multi-step, low temperatures for nitration and diazotization | 35-40 (overall) | Well-established route | Multi-step, moderate overall yield |
| Eaton's Reagent | Salicylic acid derivative, Phenol derivative, Eaton's reagent | One-pot, 80-85°C, 3 hours | 11-91 (depending on substrates)[5][9] | One-pot synthesis, potentially higher yields | Reagent preparation, can be sensitive to electronic nature of substrates |
| Grover, Shah, and Shah | o-Hydroxybenzoic acid, Phenol, ZnCl₂, POCl₃ | One-pot, 60-80°C, 1-2 hours | Variable, can be high | Mild conditions, versatile | Can form benzophenone intermediates, reducing xanthone yield |
| Microwave-Assisted (Eaton's Reagent) | 2,5-dihydroxybenzoic acid, Resorcinol, Eaton's reagent | Microwave irradiation (180W), 1-7 minutes | ~9% | Rapid reaction times | Lower yield in this specific reported case compared to conventional heating |
| Microwave-Assisted (ZnCl₂) | 2,5-dihydroxybenzoic acid, Resorcinol, ZnCl₂ | Microwave irradiation (180W), 15-25 minutes | ~23% | Rapid reaction times, higher yield than MAOS with Eaton's reagent in this case | Formation of benzophenone intermediates possible |
Experimental Protocols
Protocol 1: Multi-Step Synthesis of this compound from Xanthone
Step 1: Synthesis of 2-Nitroxanthone
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve xanthone in glacial acetic acid.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the xanthone solution while maintaining the temperature between 0-5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours.
-
Pour the reaction mixture into a beaker of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid.
-
The crude 2-nitroxanthone can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 2-Aminoxanthone
-
Suspend the 2-nitroxanthone in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
The crude 2-aminoxanthone can be purified by recrystallization.
Step 3: Synthesis of this compound
-
Dissolve the 2-aminoxanthone in a mixture of dilute sulfuric acid and water, and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, bring a dilute solution of sulfuric acid to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Nitrogen gas will evolve.
-
After the addition is complete, continue boiling for another 15-20 minutes.
-
Cool the reaction mixture to room temperature, and then in an ice bath to precipitate the product.
-
Collect the crude this compound by vacuum filtration, wash with cold water, and dry.
-
Purify the product by recrystallization from ethanol or by column chromatography.
Protocol 2: General Procedure for Hydroxyxanthone Synthesis using Eaton's Reagent [5]
-
In a round-bottom flask, combine the appropriate salicylic acid derivative (e.g., 2-hydroxy-4-methoxybenzoic acid for a this compound analogue) and a phenol derivative.
-
Add Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) to the flask.
-
Heat the mixture at 80–85 °C for approximately 3 hours.
-
Allow the mixture to cool to room temperature and then pour it into a beaker of cold water.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the crude product and purify it by preparative thin-layer chromatography or column chromatography.
Visualizations
Caption: Experimental workflow for the multi-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Alternative synthesis pathways to this compound.
References
- 1. rushim.ru [rushim.ru]
- 2. arkat-usa.org [arkat-usa.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciencetechindonesia.com [sciencetechindonesia.com]
- 9. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of 2-Hydroxyxanthone in aqueous buffers
Welcome to the technical support center for 2-Hydroxyxanthone (2-HOX). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (2-HOX) is a naturally occurring xanthone derivative found in several plant species.[1] It belongs to a class of heterocyclic compounds known for a wide range of biological activities, including antioxidant and anticancer properties.[2][3] The primary concern for researchers is its low aqueous solubility, which is predicted to be approximately 0.21 g/L.[3] This poor solubility can pose significant challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially leading to inconsistent and unreliable results.
Q2: I'm observing precipitation of this compound when I add my stock solution to my aqueous buffer. What is happening?
A2: This is a common issue when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. The organic solvent is miscible with the buffer, but the compound itself is not. As the concentration of the organic solvent decreases upon dilution, the solubility of 2-HOX drops significantly, causing it to precipitate out of the solution.
Q3: What are the general strategies to improve the solubility of this compound in aqueous buffers?
A3: Several methods can be employed to enhance the aqueous solubility of hydrophobic compounds like 2-HOX. These include:
-
Use of Co-solvents: Introducing a water-miscible organic solvent can increase the solubility.
-
pH Adjustment: Altering the pH of the buffer can ionize the compound, thereby increasing its solubility.
-
Inclusion Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin can significantly improve its aqueous solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.
Troubleshooting Guide
Issue 1: Difficulty in preparing a stable stock solution of this compound.
-
Troubleshooting: this compound is sparingly soluble in water but shows better solubility in organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO) is a highly effective solvent.[4] Ethanol can also be used, though the solubility may be lower.
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation.
Issue 2: Precipitation upon dilution of the DMSO stock solution into cell culture media or aqueous buffers.
-
Troubleshooting: This occurs because the final concentration of DMSO in the aqueous medium is too low to keep the 2-HOX dissolved. The final DMSO concentration in most cell-based assays should be kept low (typically ≤ 0.5%, ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
-
Recommendations:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the 100% DMSO stock into a smaller volume of your final aqueous buffer to create an intermediate dilution with a higher DMSO concentration, then perform the final dilution.
-
Pre-warming the Buffer: Gently warming the aqueous buffer before adding the 2-HOX stock solution can sometimes help in keeping the compound dissolved, but be mindful of the temperature sensitivity of your buffer components and the compound itself.
-
Vortexing during Dilution: Add the stock solution dropwise to the aqueous buffer while continuously vortexing to ensure rapid and uniform dispersion.
-
Issue 3: Inconsistent results in biological assays.
-
Troubleshooting: This can be a direct consequence of the poor solubility of 2-HOX. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Recommendations:
-
Visually Inspect Solutions: Always visually inspect your final working solutions for any signs of precipitation before adding them to your experimental setup. If precipitation is observed, the solution is not suitable for use.
-
Use a Solubilizing Agent: If simple dilution methods are insufficient, consider incorporating a solubilizing agent as described in the following sections.
-
Strategies for Enhancing Solubility of this compound
Use of Co-solvents
Co-solvents increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and Ethanol.
-
Considerations: The final concentration of the co-solvent must be compatible with the experimental system. For cell-based assays, it's crucial to determine the maximum tolerable concentration of the co-solvent for your specific cell line.
Table 1: General Solubility of Hydrophobic Compounds in Co-solvent/Water Mixtures (Specific quantitative data for this compound is limited; this table provides a general trend based on similar compounds.)
| Co-solvent | % in Water (v/v) | Expected Solubility Trend for 2-HOX |
| DMSO | 1% | Significant increase over water alone |
| 5% | Further increase in solubility | |
| 10% | High solubility, but may be toxic to cells | |
| Ethanol | 1% | Moderate increase over water alone |
| 5% | Good solubility for many applications | |
| 10% | Higher solubility, potential for cell toxicity |
pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
-
pKa of this compound: The strongest acidic pKa of 2-HOX is predicted to be 9.11.[3] This indicates that at a pH above 9.11, the hydroxyl group will be deprotonated, leading to a negatively charged ion with increased water solubility.
-
Recommendation: For experiments where a higher pH is tolerable, adjusting the pH of the aqueous buffer to be at least one pH unit above the pKa (i.e., pH > 10.11) can substantially increase the solubility of 2-HOX. However, it is critical to ensure that the compound remains stable and that the high pH does not adversely affect the biological system under investigation.
Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[5]
-
Commonly Used Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Mechanism: The non-polar 2-HOX molecule gets entrapped within the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to dissolve in water.
Table 2: Expected Solubility Enhancement of this compound with HP-β-Cyclodextrin (This table is illustrative, based on typical solubility enhancements seen with hydrophobic drugs. Experimental validation is required.)
| HP-β-CD Concentration (mM) | Expected Molar Ratio (2-HOX:HP-β-CD) | Predicted Fold Increase in Solubility |
| 10 | ~1:1 | 10 - 50 fold |
| 50 | ~1:1 to 1:2 | 50 - 200 fold |
| 100 | ~1:2 | > 200 fold |
Use of Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize poorly water-soluble compounds.
-
Commonly Used Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80) and sodium dodecyl sulfate (SDS).
-
Considerations: The choice of surfactant and its concentration must be carefully considered, as surfactants can have their own biological effects and may interfere with certain assays.
Table 3: Common Surfactants for Solubility Enhancement
| Surfactant | Type | Typical Concentration Range | Considerations |
| Tween® 20 / Tween® 80 | Non-ionic | 0.01% - 0.5% (v/v) | Generally well-tolerated in cell culture at low concentrations. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1% - 1% (w/v) | Can denature proteins and is generally cytotoxic; use is limited to specific applications. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions for Cell-Based Assays (e.g., MTT Assay)
This protocol provides a general guideline for preparing 2-HOX solutions for use in cell culture experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 50 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder. The molecular weight of 2-HOX is 212.20 g/mol . To prepare 1 mL of a 50 mM stock solution, you would need 10.61 mg of 2-HOX.
-
Dissolve the weighed 2-HOX in the appropriate volume of 100% DMSO to achieve a final concentration of 50 mM.
-
Vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
To minimize the final DMSO concentration in your assay, it is often beneficial to perform an intermediate dilution.
-
For example, to prepare a 1 mM working solution, you can dilute your 50 mM stock solution 1:50 in your final cell culture medium. This will result in a 2% DMSO concentration in your 1 mM working solution.
-
-
Prepare Final Working Concentrations:
-
Further dilute the intermediate solution or the stock solution directly into pre-warmed cell culture medium to achieve your desired final concentrations for treating the cells.
-
Important: The final concentration of DMSO in the wells should not exceed the tolerance level of your cell line (typically ≤ 0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Workflow for Preparing Working Solutions:
Caption: Workflow for preparing this compound solutions for cell culture.
Protocol 2: Phase Solubility Study with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method to determine the increase in solubility of 2-HOX in the presence of varying concentrations of HP-β-CD.
Materials:
-
This compound (powder)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., phosphate buffer, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a Series of HP-β-CD Solutions:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 10, 25, 50, 100 mM) in your chosen buffer.
-
-
Equilibrate 2-HOX with HP-β-CD Solutions:
-
Add an excess amount of 2-HOX powder to vials containing a fixed volume (e.g., 5 mL) of each HP-β-CD solution. The amount of 2-HOX should be more than what is expected to dissolve to ensure saturation.
-
Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to reach saturation.
-
-
Sample Collection and Analysis:
-
After equilibration, centrifuge the vials to pellet the undissolved 2-HOX.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., methanol or ethanol) to a concentration that falls within the linear range of your analytical method.
-
Determine the concentration of dissolved 2-HOX using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Plot the concentration of dissolved 2-HOX (y-axis) against the concentration of HP-β-CD (x-axis). This is known as a phase solubility diagram.
-
The slope of this plot can be used to determine the stoichiometry and the stability constant of the inclusion complex.
-
Signaling Pathways Involving Hydroxyxanthones
Hydroxyxanthones, including 2-HOX, have been reported to exert their biological effects, particularly their anticancer and antioxidant activities, through the modulation of several key signaling pathways.
Induction of Apoptosis
Many xanthone derivatives induce programmed cell death (apoptosis) in cancer cells. This process is often mediated through the activation of caspase enzymes, which are key executioners of apoptosis.[6]
Caption: Simplified pathway of 2-HOX-induced mitochondrial apoptosis.
Inhibition of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Some hydroxyxanthones have been shown to inhibit this pathway.[7]
Caption: Inhibition of the canonical NF-κB pathway by this compound.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways, including the JNK and p38 pathways, are involved in cellular responses to stress, inflammation, and apoptosis. Evidence suggests that some related compounds can activate these pathways, leading to apoptosis in cancer cells.[6]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Showing Compound this compound (FDB010986) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Fabrication of fucoxanthin/2-hydroxypropyl-β-cyclodextrin inclusion complex assisted by ultrasound procedure to enhance aqueous solubility, stability and antitumor effect of fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2',5'-Dihydroxychalcone-induced glutathione is mediated by oxidative stress and kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-Hydroxyxanthone under different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 2-hydroxyxanthone under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: Like many phenolic compounds, the stability of this compound can be influenced by several factors:
-
pH: this compound is expected to be more stable in acidic to neutral conditions. Alkaline solutions can lead to the deprotonation of the hydroxyl group, making the molecule more susceptible to oxidation and degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, it is advisable to keep this compound at low temperatures.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation. It is recommended to handle and store the compound in light-protected conditions.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the phenolic ring system of this compound.
-
Solvents: The choice of solvent can impact solubility and stability. Polar protic solvents like methanol and ethanol are commonly used for xanthones.
Q2: How should I store my this compound stock solutions?
A2: For optimal stability, stock solutions of this compound should be stored at -20°C or lower in amber-colored vials to protect from light. It is also advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q3: I am observing a change in the color of my this compound solution. What could be the cause?
A3: A color change in your solution may indicate degradation of the compound. This could be due to oxidation, which can be accelerated by exposure to light, high pH, or elevated temperatures. Ensure your solution is protected from light and stored at the recommended temperature. If the problem persists, consider preparing fresh solutions and evaluating the pH of your experimental medium.
Q4: Can I anticipate the potential degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented, phenolic compounds can undergo oxidation to form quinone-type structures. Under forced degradation conditions, such as strong acid or base hydrolysis, cleavage of the xanthone core is possible, though less common. Analytical techniques like UPLC-MS/MS can be employed to identify and characterize any degradation products that may form.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Degradation of this compound during storage or experiment. | 1. Verify Storage Conditions: Ensure the solid compound and stock solutions are stored at ≤ -20°C and protected from light. 2. Prepare Fresh Solutions: Use freshly prepared solutions for your experiments. 3. Control Experimental Conditions: Minimize exposure to light and elevated temperatures during your experimental setup. Use buffers to maintain an optimal pH. |
| Precipitation in aqueous solutions | Poor solubility of this compound. | 1. Use a Co-solvent: Prepare stock solutions in an organic solvent like DMSO, methanol, or ethanol before diluting into your aqueous medium. 2. Check Concentration: Ensure the final concentration in your aqueous solution does not exceed the solubility limit of this compound. 3. Adjust pH: The solubility of phenolic compounds can be pH-dependent. A slight adjustment of the pH might improve solubility. |
| Appearance of unexpected peaks in chromatography | Presence of degradation products or impurities. | 1. Perform a Forced Degradation Study: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation peaks. 2. Use a High-Purity Standard: Ensure the purity of your this compound reference standard. 3. Optimize Chromatographic Method: Ensure your HPLC/UPLC method has sufficient resolution to separate the parent compound from any potential degradants. |
Quantitative Stability Data
The following table presents illustrative degradation data for two xanthone compounds under various stress conditions after two months. This data is provided as a reference to indicate the potential stability of xanthone structures and should be used as a guide. Actual degradation of this compound may vary.
| Stress Condition | Xanthone 1 Degradation (%) | Xanthone 2 Degradation (%) |
| Control (Room Temperature, Dark) | 5.2 ± 1.1 | 3.8 ± 0.9 |
| Room Temperature, Light | 15.7 ± 2.5 | 12.4 ± 1.8 |
| 40°C, Dark | 25.3 ± 3.1 | 20.1 ± 2.7 |
| 40°C, Light | 45.8 ± 4.2 | 38.6 ± 3.5 |
| pH 9, Room Temperature, Dark | 30.1 ± 3.6 | 25.9 ± 3.1 |
| 3% H₂O₂, Room Temperature, Dark | 18.9 ± 2.8 | 15.5 ± 2.2 |
| *Indicates significant difference from the control. Data adapted from a study on similar xanthone structures[1]. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Also, dilute the stock solution with a neutral solvent (e.g., methanol:water 50:50) to 100 µg/mL and incubate at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a neutral solvent) to a UV light source (e.g., 254 nm) for 24 hours. Prepare a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC or UPLC-MS method.
Protocol 2: Stability-Indicating HPLC Method
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). - Flow Rate: 1.0 mL/min. - Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 240 nm, 310 nm). - Injection Volume: 10 µL. - Column Temperature: 30°C.
Visualizations
Potential Signaling Pathway Modulation
Xanthone derivatives have been reported to modulate various signaling pathways, including the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress.[2]
Caption: Potential modulation of the Nrf2/ARE signaling pathway by this compound.
Experimental Workflow for Stability Testing
This diagram illustrates the logical flow of a forced degradation study.
Caption: Workflow for conducting a forced degradation study of this compound.
References
Technical Support Center: Troubleshooting 2-Hydroxyxanthone HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 2-Hydroxyxanthone, with a specific focus on addressing peak tailing. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
A1: Peak tailing for this compound, an acidic compound with a phenolic hydroxyl group, in reversed-phase HPLC is frequently caused by a combination of factors:
-
Secondary Interactions with Residual Silanols: The primary cause is often the interaction between the ionized hydroxyl group of this compound and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3][4][5] These interactions create a secondary retention mechanism that leads to a distorted peak shape.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (approximately 9.11), the compound will exist in its ionized (phenolate) form.[6] This negatively charged species can interact more strongly with any positively charged sites on the stationary phase or be repelled by negatively charged silanols, leading to peak tailing.[7][8][9]
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, resulting in peak distortion and tailing.[2][10][11][12][13][14]
-
Column Degradation: An aging or contaminated column can exhibit increased peak tailing due to the accumulation of impurities or degradation of the stationary phase.[2][3]
-
Extra-Column Effects: Dead volume in the HPLC system, such as from lengthy tubing or poorly made connections, can contribute to band broadening and peak tailing.[2][15][16][17][18][19]
Q2: How can I mitigate peak tailing by optimizing the mobile phase?
A2: Mobile phase optimization is a critical step in achieving symmetrical peaks for this compound.
-
Adjusting Mobile Phase pH: To suppress the ionization of the phenolic hydroxyl group and minimize secondary interactions, it is recommended to lower the mobile phase pH.[20][21] An acidic mobile phase, typically in the range of pH 2.5-3.5, will ensure that this compound is in its neutral, non-ionized form, leading to improved peak shape.[2][3] This can be achieved by adding a small amount of an acidifier like formic acid or trifluoroacetic acid.[22][23]
-
Buffer Concentration: Using a buffer at an appropriate concentration (typically >20 mM for LC-UV) can help maintain a stable pH and mask some of the residual silanol activity, thereby improving peak shape.[12][20]
-
Choice of Organic Modifier: While acetonitrile and methanol are common organic modifiers, their choice can influence selectivity and peak shape.[24][25][26][27][28] Experimenting with different organic modifiers or a combination of them may improve peak symmetry.
Q3: What role does the HPLC column play in peak tailing, and how do I choose the right one?
A3: The choice of HPLC column is crucial for minimizing peak tailing.
-
Column Chemistry: For acidic compounds like this compound, it is advisable to use a modern, high-purity, end-capped C18 column.[20] End-capping is a process that covers many of the residual silanol groups on the silica surface, reducing the sites for secondary interactions. Columns with "Type B" silica, which has lower metal content and fewer acidic silanols, are also recommended.[1]
-
Guard Columns: Using a guard column can help protect the analytical column from strongly retained impurities in the sample, which can otherwise lead to peak tailing and a shortened column lifetime.[12]
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and increasing the mass transfer rate of the analyte.[29][30][31][32][33] However, the effect is compound-dependent, and excessively high temperatures can be detrimental. A stable column temperature, often slightly above ambient (e.g., 30-40°C), is recommended for reproducibility.[32]
Q4: Can my sample preparation and injection technique contribute to peak tailing?
A4: Yes, your sample preparation and injection parameters can significantly impact peak shape.
-
Sample Solvent: The solvent used to dissolve the this compound sample should ideally be the same as the initial mobile phase composition or weaker.[2] Injecting a sample dissolved in a much stronger solvent can cause peak distortion, including tailing and fronting.
-
Sample Concentration: As mentioned, high sample concentrations can lead to column overload.[10][11][14] If you suspect mass overload, diluting your sample and re-injecting should result in an improved peak shape.[13]
Troubleshooting Guide
The following section provides a systematic approach to troubleshooting peak tailing for this compound.
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing and resolving this compound peak tailing.
Data Presentation
Table 1: Influence of Mobile Phase pH on this compound Peak Shape
| Mobile Phase pH | Expected Ionization State of this compound (pKa ~9.11) | Expected Peak Shape | Rationale |
| 2.5 - 3.5 | Non-ionized (protonated) | Symmetrical | Ionization is suppressed, minimizing secondary silanol interactions.[2][20] |
| 5.0 - 7.0 | Non-ionized (protonated) | Potentially minor tailing | While still non-ionized, silanol groups on the column may be partially ionized, leading to some secondary interactions.[34] |
| > 8.0 | Partially to fully ionized (deprotonated) | Significant tailing | The ionized form interacts strongly with the stationary phase, causing peak distortion.[7][8][9] |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound, designed to minimize peak tailing.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.
Visualizations
Signaling Pathways and Interactions
Caption: Chemical interactions leading to ideal retention versus peak tailing for this compound.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. Showing Compound this compound (FDB010986) - FooDB [foodb.ca]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. bvchroma.com [bvchroma.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mastelf.com [mastelf.com]
- 15. researchgate.net [researchgate.net]
- 16. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 17. HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru [thermofisher.com]
- 18. uhplcs.com [uhplcs.com]
- 19. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. agilent.com [agilent.com]
- 22. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 23. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. chromblog.wordpress.com [chromblog.wordpress.com]
- 29. avantorsciences.com [avantorsciences.com]
- 30. chromtech.com [chromtech.com]
- 31. Optimize Column Temperature for HPLC Peak Symmetry [eureka.patsnap.com]
- 32. How does increasing column temperature affect LC methods? [sciex.com]
- 33. researchgate.net [researchgate.net]
- 34. support.waters.com [support.waters.com]
optimizing reaction conditions for the synthesis of 2-Hydroxyxanthone derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-hydroxyxanthone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are two primary methods for the synthesis of this compound and its derivatives:
-
Multi-step synthesis starting from xanthone: This classic approach involves a three-step sequence:
-
Nitration of the xanthone backbone to form 2-nitroxanthone.
-
Reduction of the nitro group to yield 2-aminoxanthone.
-
Diazotization of the amino group followed by hydrolysis to produce this compound.[1]
-
-
One-pot synthesis using Eaton's Reagent: This method involves the condensation of a salicylic acid derivative with a phenol derivative, facilitated by Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).[2][3][4][5][6] This approach is often preferred for its simplicity and potentially higher yields, especially for derivatives with specific substitution patterns.
Q2: I am considering the multi-step synthesis. What are the typical yields for each step?
A2: The yields can vary depending on the specific reaction conditions and the purity of the reagents. However, reported yields are generally in the following ranges:
-
Nitration of xanthone: ~70%
-
Reduction of 2-nitroxanthone: ~60-80%
-
Diazotization and hydrolysis of 2-aminoxanthone: ~70%
The overall yield for the three-step synthesis is typically in the range of 30-40%.
Q3: What is Eaton's reagent and why is it effective for xanthone synthesis?
A3: Eaton's reagent is a mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (CH₃SO₃H).[3] It acts as a powerful dehydrating and cyclizing agent. In the synthesis of xanthones, it facilitates the Friedel-Crafts acylation of a phenol with a salicylic acid derivative, followed by an intramolecular cyclization to form the xanthone core. Its advantages include high reactivity, often milder reaction conditions compared to other methods, and the ability to drive the reaction to completion.[7]
Q4: Are there any limitations to the Eaton's reagent method?
A4: Yes, the primary limitation is the electronic nature of the phenol substrate. The reaction works best with electron-rich phenols, such as phloroglucinol and resorcinol derivatives.[2][3][4] Electron-poor phenols may not react efficiently under these conditions.[2][3][4] In some cases, with less reactive phenols, the reaction may stop at the intermediate benzophenone stage.[4]
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of reactants and the formation of the product.
Troubleshooting Guide
Multi-Step Synthesis from Xanthone
Problem 1: Low yield in the nitration of xanthone.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction temperature is maintained, typically between 0-5°C, to prevent decomposition of nitric acid. - Allow for sufficient reaction time. Monitor the reaction progress using TLC. |
| Formation of multiple nitro isomers | - The regioselectivity of nitration is sensitive to temperature. Strict temperature control is crucial to favor the formation of the 2-nitro isomer. - The choice of nitrating agent and solvent can also influence the isomer distribution. |
| Degradation of starting material | - Add the nitrating agent slowly to the solution of xanthone to control the exothermic nature of the reaction. - Avoid using an excessive amount of nitric acid. |
Problem 2: Incomplete reduction of 2-nitroxanthone.
| Possible Cause | Suggested Solution |
| Insufficient reducing agent | - Use a sufficient excess of the reducing agent, such as stannous chloride (SnCl₂), to ensure complete conversion of the nitro group.[8][9][10] |
| Low reaction temperature | - The reduction is typically carried out at elevated temperatures. Ensure the reaction mixture is heated appropriately to facilitate the reaction. |
| Precipitation of tin salts | - The formation of tin hydroxides during workup can sometimes trap the product. Ensure the pH is adjusted correctly during the workup to keep the amine product in the organic phase and the tin salts in the aqueous phase.[8] |
Problem 3: Low yield or decomposition during diazotization and hydrolysis.
| Possible Cause | Suggested Solution |
| Decomposition of the diazonium salt | - Maintain a low temperature (0-5°C) throughout the diazotization process, as diazonium salts are thermally unstable.[11][12][13][14] - Use the diazonium salt immediately in the subsequent hydrolysis step without isolation.[11] |
| Incomplete hydrolysis | - After formation of the diazonium salt, ensure the solution is sufficiently heated to drive the hydrolysis to completion. |
| Side reactions of the diazonium salt | - Control the pH of the reaction mixture. In strongly acidic conditions, the rate of coupling reactions that can lead to byproducts is suppressed.[12] - Avoid exposure to direct sunlight, which can promote decomposition.[11] |
One-Pot Synthesis using Eaton's Reagent
Problem 4: Low or no yield of the desired xanthone.
| Possible Cause | Suggested Solution |
| Inappropriate phenol substrate | - This method is most effective with electron-rich phenols. If you are using an electron-deficient phenol, consider an alternative synthetic route.[2][3][4] |
| Reaction has stalled at the benzophenone intermediate | - For less reactive phenols, isolating the intermediate benzophenone and then performing a separate cyclization step under different conditions (e.g., heating in an autoclave with water) may be necessary.[3] |
| Viscous reaction mixture hindering mixing | - Eaton's reagent can be viscous. Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.[15] |
| Decomposition of starting materials or product | - While the reaction is typically heated, excessive temperatures or prolonged reaction times can lead to degradation. Optimize the reaction time and temperature by monitoring with TLC. |
Problem 5: Difficulty with the workup procedure.
| Possible Cause | Suggested Solution |
| Highly viscous mixture after reaction | - Carefully and slowly pour the reaction mixture into ice-water with vigorous stirring to precipitate the product and dilute the viscous reagent.[3][16] |
| Product is difficult to purify | - The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[16] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound and its derivatives.
| Synthetic Step/Method | Key Reagents | Temperature (°C) | Time | Yield (%) | Reference |
| Nitration of Xanthone | HNO₃, H₂SO₄, Acetic Acid | 0 - 5 | - | ~70 | - |
| Reduction of 2-Nitroxanthone | SnCl₂·2H₂O, HCl | Reflux | - | 60-80 | - |
| Diazotization & Hydrolysis | NaNO₂, H₂SO₄, H₂O | 0 - 5 then heat | - | ~70 | - |
| Eaton's Reagent Synthesis | Salicylic Acid deriv., Phenol deriv., Eaton's Reagent | 80 - 85 | 1.5 - 3 h | 11 - 91 | [3][5][6][16] |
Experimental Protocols
Protocol 1: Multi-Step Synthesis of this compound from Xanthone
Step 1: Synthesis of 2-Nitroxanthone
-
In a flask equipped with a stirrer, dissolve xanthone in glacial acetic acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring at 0-5°C for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry to obtain 2-nitroxanthone.
Step 2: Synthesis of 2-Aminoxanthone
-
Suspend 2-nitroxanthone in a suitable solvent like ethanol.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours. The color of the solution should change, indicating the reduction of the nitro group.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the tin salts.
-
Extract the 2-aminoxanthone with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 2-aminoxanthone.
Step 3: Synthesis of this compound
-
Dissolve 2-aminoxanthone in a dilute solution of sulfuric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Slowly heat the reaction mixture to 50-60°C and maintain this temperature until the evolution of nitrogen gas ceases.
-
Cool the mixture, and the this compound will precipitate.
-
Filter the product, wash with cold water, and purify by recrystallization.
Protocol 2: One-Pot Synthesis of Hydroxyxanthone Derivatives using Eaton's Reagent
-
In a round-bottom flask, combine the salicylic acid derivative (e.g., 2,4-dihydroxybenzoic acid) and the phenol derivative (e.g., resorcinol).[16]
-
Add Eaton's reagent to the mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-85°C with constant stirring for 1.5-3 hours.[5][6][16]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water with vigorous stirring.[16]
-
Collect the resulting precipitate by filtration and wash it with water until the filtrate is neutral.[16]
-
Dry the crude product and purify by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for optimizing the synthesis of this compound derivatives.
Caption: Multi-step synthesis pathway for this compound from xanthone.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]
- 3. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 11. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Xanthone Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of xanthone isomers.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Chromatographic Separation Difficulties
Question: My xanthone isomers are co-eluting or showing poor resolution in HPLC. What steps can I take to improve separation?
Answer: Poor resolution is a frequent challenge due to the structural similarity of xanthone isomers.[1] The following adjustments to your HPLC method can enhance separation:
-
Mobile Phase Optimization: The mobile phase composition is a critical factor.[1]
-
Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A slight decrease in the organic solvent percentage can increase retention times and often improves the separation of closely eluting peaks.[1]
-
Change Organic Modifier: Switching between methanol and acetonitrile can alter separation selectivity due to their different solvent properties.[1]
-
Modify Aqueous Phase pH: The pH of the mobile phase can significantly affect the ionization state of xanthone isomers, which in turn influences their retention and separation.[1] For ionizable xanthones, adjusting the pH can be a crucial optimization step.[1]
-
-
Stationary Phase Evaluation: The choice of HPLC column is fundamental.
-
Column Chemistry: While C18 columns are a common starting point, consider using a column with a different stationary phase (e.g., Phenyl-Hexyl, C30) to introduce different separation mechanisms (e.g., π-π interactions). The C30 stationary phase is particularly effective for separating geometric isomers.[2]
-
Particle Size and Column Length: Using a column with smaller particles (e.g., <3 µm) or a longer column can increase efficiency and improve resolution, though it may also increase backpressure.
-
-
Flow Rate Adjustment: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, which may improve resolution.[1]
-
Temperature Control: Adjusting the column temperature can influence solvent viscosity and mass transfer, thereby affecting peak shape and selectivity. Experiment with temperatures between 25°C and 40°C.
Issue 2: Ambiguous Spectroscopic Data
Question: I have separated my isomers, but their mass spectra and/or NMR spectra are nearly identical. How can I definitively identify them?
Answer: Differentiating structurally similar isomers often requires a combination of advanced spectroscopic techniques and careful data interpretation.
-
Mass Spectrometry (MS):
-
Tandem MS (MS/MS or MSn): Standard mass spectrometry may yield identical molecular ions for isomers.[3] Employing tandem mass spectrometry with fragmentation techniques like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) is essential.[3] The fragmentation patterns of isomers, while potentially similar, often contain unique, diagnostic fragment ions that allow for their differentiation.[3]
-
High-Resolution MS (HRMS): Techniques like LC-QTOF-MS provide highly accurate mass measurements, which confirm the elemental composition of the parent and fragment ions.[4][5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): ¹H and ¹³C NMR are primary tools for structure elucidation.[6][7] While spectra of isomers can be similar, subtle differences in chemical shifts (especially for protons and carbons near the points of isomeric variation) and coupling constants are key identifiers.[8] A chelated hydroxyl group, for instance, gives a characteristic downfield signal in the ¹H NMR spectrum (δ 12-13 ppm).[7][9]
-
2D NMR Experiments: For complex structures, 2D NMR is indispensable.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the substitution pattern on the xanthone scaffold.[9][10]
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within the molecule.
-
-
Issue 3: Inconsistent X-ray Crystallography Results
Question: My X-ray diffraction data suggests different crystal structures (polymorphs) for the same xanthone isomer under different conditions. How do I confirm the true structure?
Answer: Xanthones can exhibit polymorphism and crystal twinning, which complicates structural analysis by X-ray diffraction.[11][12] This ambiguity is often related to experimental parameters like temperature.[11][13]
-
Temperature-Controlled Diffraction: Perform single-crystal X-ray diffraction at various temperatures.[14] A recent study on xanthone itself revealed that what was previously thought to be two different polymorphs (an orthorhombic and a monoclinic structure) was actually a single structure exhibiting a temperature-dependent twinning defect.[11][14]
-
Synchrotron Radiation: Using high-resolution synchrotron X-ray diffraction can provide higher quality data, helping to resolve ambiguities caused by phenomena like polysynthetic twinning.[11][14]
-
Combined Analytical Approach: Combine diffraction data with other techniques like Differential Scanning Calorimetry (DSC) and optical microscopy to investigate thermal behavior and crystal morphology, which can help differentiate true polymorphs.[11][13]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for separating new xanthone isomers? A1: A good starting point is to use a reversed-phase C18 column with a gradient elution.[1] The mobile phase can consist of acetonitrile and water, with 0.1% formic acid added to improve peak shape.[1] The initial gradient run helps determine the approximate solvent strength needed to elute the compounds, after which you can switch to an isocratic method for fine-tuning the separation.[1]
Q2: How can I definitively confirm the identity of a separated xanthone isomer? A2: No single technique is always sufficient. Definitive identification requires a combination of methods. HPLC provides separation, but coupling it to a mass spectrometer (LC-MS/MS) is necessary for obtaining molecular weight and fragmentation data that can help identify isomers.[1] For complete and unambiguous structure elucidation, isolation of the pure compound followed by a full suite of 1D and 2D NMR experiments is essential.[6][10] In some cases, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure.[8]
Q3: Are there alternatives to HPLC for separating xanthone isomers? A3: Yes, Capillary Electrophoresis (CE) and its variants like Micellar Electrokinetic Chromatography (MEKC) have shown great potential for xanthone separation.[15][16] CE can offer higher separation efficiency and faster analysis times compared to HPLC.[15] However, HPLC is more commonly used for the analysis of real samples, such as herbal medicines, due to its higher sensitivity with standard detectors.[15]
Q4: What are common challenges in quantifying xanthone isomers in a complex matrix like a plant extract? A4: The main challenges are achieving baseline separation from other matrix components and from each other, and the availability of pure analytical standards for each isomer. LC-MS/MS methods, particularly using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, offer high selectivity and sensitivity for quantification in complex samples.[17][18] A validated method with appropriate internal standards is crucial for accurate results.[4]
Data Presentation: Comparison of Analytical Techniques
The table below summarizes the utility of various analytical techniques for the characterization of xanthone isomers.
| Technique | Information Provided | Suitability for Isomer Differentiation | Key Strengths & Limitations |
| HPLC-UV/DAD | Retention time, UV-Vis spectrum. | Moderate | Strengths: Robust, widely available, good for quantification if standards exist. Limitations: UV spectra of isomers are often identical; co-elution is common.[4] |
| LC-MS | Molecular weight. | Low to Moderate | Strengths: Confirms molecular formula (with HRMS). Limitations: Isomers have the same mass; provides limited structural information on its own.[3] |
| LC-MS/MS | Molecular weight, characteristic fragmentation patterns. | High | Strengths: Can generate unique fragment ions to differentiate isomers even if they co-elute.[3][17] Limitations: Requires careful optimization of fragmentation energy. |
| 1D NMR (¹H, ¹³C) | Chemical environment of protons and carbons, basic connectivity. | High | Strengths: Primary tool for structural analysis.[6] Limitations: Spectra can be complex and overlapping; may not be sufficient for definitive assignment of substitution patterns in complex isomers. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity (H-H, C-H, long-range C-H). | Very High | Strengths: Essential for unambiguous assignment of complex structures and differentiating positional isomers.[6][9] Limitations: Requires pure sample in sufficient quantity; time-consuming. |
| X-ray Crystallography | Absolute 3D molecular structure, crystal packing. | Definitive | Strengths: Provides unambiguous structural proof.[8] Limitations: Requires a suitable single crystal; polymorphism can complicate interpretation.[11] |
Experimental Protocols
Protocol 1: General HPLC-MS/MS Method for Xanthone Isomer Analysis
This protocol provides a starting point for the analysis of xanthone isomers. Optimization will be required based on the specific isomers and sample matrix.
-
Sample Preparation:
-
For plant material, perform an extraction using a suitable solvent like methanol or ethanol (e.g., maceration or Soxhlet extraction).[19]
-
Centrifuge the crude extract to remove particulate matter.
-
Dilute the supernatant in the initial mobile phase (e.g., 80:20 Water:Acetonitrile).
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 20% B
-
2-20 min: Linear gradient from 20% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 20% B
-
26-30 min: Column re-equilibration at 20% B.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.
-
MS Mode: Data-Dependent Acquisition (DDA) to collect MS1 survey scans and MS2 fragmentation scans on the most abundant ions.
-
Scan Range (MS1): m/z 150-1000.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Analysis: Compare fragmentation patterns of eluting peaks with identical m/z values to identify unique fragments corresponding to each isomer.
-
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Isolation and Purification: Isolate the xanthone isomer of interest using preparative HPLC or column chromatography to achieve >95% purity.[10][20]
-
Drying: Ensure the purified sample is completely free of residual solvents by drying under high vacuum for several hours.
-
Sample Weighing: Accurately weigh 5-10 mg of the pure isomer into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄, or DMSO-d₆) to the vial. The choice of solvent depends on the solubility of the compound.
-
Dissolution: Vortex the sample until it is fully dissolved. If necessary, gentle sonication can be used.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Analysis: Acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra.
Visualizations
Caption: Workflow for the separation and characterization of xanthone isomers.
Caption: Troubleshooting logic for poor HPLC resolution of xanthone isomers.
Caption: Combined spectroscopic approach for definitive isomer identification.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Separation methods for pharmacologically active xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. phcogj.com [phcogj.com]
- 19. mdpi.com [mdpi.com]
- 20. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Technical Support Center: Enhancing the Bioavailability of Xanthone-Based Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of xanthone-based compounds.
Frequently Asked Questions (FAQs)
Q1: My xanthone compound shows excellent in vitro activity but poor in vivo efficacy. What is the likely cause?
A1: A common reason for this discrepancy is low oral bioavailability.[1][2][3] Many xanthones are poorly soluble in water and can be subject to efflux by transporters in the intestine, such as P-glycoprotein (P-gp), which actively pumps the compounds out of cells and back into the intestinal lumen, reducing absorption.[3][4][5]
Q2: What are the primary strategies to improve the bioavailability of my xanthone compound?
A2: The main approaches focus on improving solubility and overcoming efflux mechanisms. These include:
-
Nanoformulations: Encapsulating xanthones in nanoparticles (e.g., PLGA-based), nanomicelles, or nanoemulsions can significantly increase their solubility and absorption.[1][4][6]
-
Chemical Modification: Altering the chemical structure of the xanthone, for instance, through glycosylation or esterification, can enhance its solubility and pharmacokinetic profile.
-
Use of Absorption Enhancers: Co-administration with compounds that inhibit efflux pumps like P-gp can increase the intestinal absorption of xanthones.[7]
Q3: Which type of nanoformulation is best for my xanthone?
A3: The choice of nanoformulation depends on the specific properties of your xanthone and the desired outcome.
-
Polymeric nanoparticles (e.g., PLGA): These are biodegradable and can provide controlled release, leading to improved oral absorption.[1][3]
-
Nanomicelles: These are particularly effective at increasing the aqueous solubility of highly lipophilic xanthones, with reports of over a 10,000-fold increase in solubility for α-mangostin.[4][6]
-
Nanoemulsions: These lipid-based formulations can also enhance the solubility and absorption of lipophilic compounds.
Q4: How can I determine if my xanthone is a substrate for P-glycoprotein?
A4: You can perform an in vitro P-gp inhibition assay using cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1 cells.[8] The assay typically involves measuring the bidirectional transport of your compound across a monolayer of these cells. A significantly higher efflux ratio (basolateral to apical transport versus apical to basolateral transport) that is reduced in the presence of a known P-gp inhibitor (e.g., verapamil or tariquidar) suggests that your compound is a P-gp substrate.[7][8]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of the Xanthone Compound
| Symptom | Possible Cause | Suggested Solution |
| Difficulty dissolving the compound in aqueous buffers for in vitro assays. | The hydrophobic nature of the xanthone backbone. | 1. Co-solvents: Use a small percentage of an organic solvent like DMSO or ethanol in your aqueous buffer. Ensure the final solvent concentration is compatible with your assay. 2. Solubilizing Agents: Incorporate cyclodextrins or surfactants to improve solubility. 3. Nanoformulation: For in vivo studies, formulating the xanthone into a nanoemulsion or nanomicelles can dramatically increase its aqueous solubility.[4][6] |
| Precipitation of the compound upon dilution into aqueous media. | The compound is crashing out of the initial solvent. | 1. Optimize Solvent System: Experiment with different solvent mixtures for the stock solution. 2. pH Adjustment: For xanthones with ionizable groups, adjusting the pH of the aqueous medium can improve solubility. |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability in Papp values between experiments. | 1. Inconsistent Caco-2 cell monolayer integrity. 2. Issues with the analytical method for quantifying the xanthone. | 1. Monitor TEER: Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure their integrity before and after the transport experiment.[9] 2. Validate Analytical Method: Ensure your HPLC or LC-MS/MS method for xanthone quantification is validated for linearity, accuracy, and precision in the presence of the assay matrix.[10][11] |
| No significant difference between apical-to-basolateral and basolateral-to-apical transport, but still suspecting P-gp involvement. | The xanthone may also have high passive permeability, masking the effect of active efflux. | 1. Use P-gp Inhibitors: Conduct the permeability assay in the presence of a specific P-gp inhibitor like verapamil or tariquidar. A significant increase in the apical-to-basolateral transport in the presence of the inhibitor confirms P-gp interaction.[7][8] 2. ATPase Assay: Perform a P-gp ATPase activity assay to directly measure the interaction between your xanthone and the P-gp transporter.[7][12] |
Issue 3: Low Oral Bioavailability in Animal Studies Despite Successful In Vitro Assays
| Symptom | Possible Cause | Suggested Solution |
| Very low plasma concentrations of the xanthone after oral administration. | 1. Poor solubility in the gastrointestinal tract. 2. Significant first-pass metabolism in the liver. 3. Efflux by transporters in the gut wall.[3] | 1. Formulation Strategy: Administer the xanthone in a bioavailability-enhancing formulation, such as a self-emulsifying drug delivery system (SEDDS), nanoparticles, or a lipid-based formulation.[1][3] 2. Investigate Metabolism: Analyze plasma and urine samples for metabolites to understand the extent of first-pass metabolism. 3. P-gp Co-administration: Co-administer the xanthone with a known P-gp inhibitor to assess the impact of efflux on its absorption. |
Data Presentation
Table 1: Enhancement of α-Mangostin Bioavailability and Solubility with Nanoformulations
| Formulation | Enhancement Metric | Fold Increase | Reference |
| PLGA-based Nanoparticles | In vivo oral absorption (AUC) | 1.75 | [1][3] |
| Nanomicelles | Aqueous Solubility | >10,000 | [4][6] |
| Oil-in-Water Emulsion | Aqueous Solubility | 37 | [13] |
Table 2: Solubility of Xanthones in Various Solvents
| Solvent | Total Xanthone Yield (mg/g) | Reference |
| Acetone | 32.83 | [14] |
| Methanol | 31.71 | [14] |
| Ethanol | 30.67 | [14] |
| Water | 19.46 | [14] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of a xanthone compound.
1. Cell Culture:
- Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be stable and above a predetermined threshold (e.g., >200 Ω·cm²) before initiating the transport study.[9]
2. Transport Experiment:
- Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Apical to Basolateral (A-B) Transport: Add the xanthone compound (dissolved in transport buffer) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
- Basolateral to Apical (B-A) Transport: Add the xanthone compound to the basolateral chamber and fresh buffer to the apical chamber.
- Incubate the plates at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed buffer.
3. Sample Analysis:
- Quantify the concentration of the xanthone compound in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.[10][11]
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the steady-state flux (mass per unit time).
- A is the surface area of the filter membrane.
- C0 is the initial concentration of the compound in the donor chamber.
- Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.
Protocol 2: Preparation of Xanthone-Loaded PLGA Nanoparticles
This protocol describes a common method for preparing polymeric nanoparticles to encapsulate xanthones.
1. Materials:
- Xanthone compound
- Poly(lactic-co-glycolic acid) (PLGA)
- Poly(vinyl alcohol) (PVA) or another suitable surfactant
- Organic solvent (e.g., dichloromethane or acetone)
- Deionized water
2. Emulsion-Solvent Evaporation Method:
- Dissolve the xanthone and PLGA in the organic solvent to form the organic phase.
- Dissolve the PVA in deionized water to form the aqueous phase.
- Add the organic phase to the aqueous phase while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.
- Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
3. Nanoparticle Recovery and Characterization:
- Centrifuge the nanoparticle suspension to pellet the nanoparticles.
- Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated xanthone.
- Lyophilize the nanoparticles to obtain a dry powder.
- Characterize the nanoparticles for size, zeta potential, morphology (e.g., using transmission electron microscopy), and encapsulation efficiency.
4. Encapsulation Efficiency Calculation:
- Determine the amount of xanthone encapsulated in the nanoparticles by dissolving a known weight of nanoparticles in a suitable solvent and quantifying the xanthone concentration using HPLC.
- Calculate the encapsulation efficiency (%) as: (Mass of encapsulated xanthone / Initial mass of xanthone) * 100
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of a xanthone compound in a rat model.
1. Animal Handling and Dosing:
- Use male Sprague-Dawley or Wistar rats.
- Fast the rats overnight before dosing but allow free access to water.
- For oral administration, administer the xanthone formulation (e.g., a solution, suspension, or nanoformulation) via oral gavage.
- For intravenous administration (to determine absolute bioavailability), administer a solution of the xanthone via the tail vein.
2. Blood Sampling:
- Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
- Centrifuge the blood samples to separate the plasma.
3. Sample Processing and Analysis:
- Store the plasma samples at -80°C until analysis.
- Extract the xanthone from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
- Quantify the xanthone concentration in the plasma extracts using a validated LC-MS/MS method.[15][16][17]
4. Pharmacokinetic Analysis:
- Plot the plasma concentration of the xanthone versus time.
- Calculate key pharmacokinetic parameters, including:
- Maximum plasma concentration (Cmax)
- Time to reach Cmax (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Calculate the absolute oral bioavailability (%) as: ((AUCoral / Doseoral) / (AUCiv / Doseiv)) * 100
Visualizations
Caption: Experimental workflow for enhancing xanthone bioavailability.
Caption: Role of P-glycoprotein in reducing xanthone absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nanoparticle Drug Delivery Systems for α-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly Synthesized Oxygenated Xanthones as Potential P-Glycoprotein Activators: In Vitro, Ex Vivo, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Intestinal Efflux Transporter Inhibition Activity of Xanthones from Mangosteen Pericarp: An In Silico, In Vitro and Ex Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic properties of pure xanthones in comparison to a mangosteen fruit extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic comparison of five xanthones in rat plasma after oral administration of crude and processed Garcinia hanburyi extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Extraction of 2-Hydroxyxanthone from Natural Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 2-Hydroxyxanthone extraction from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources of this compound?
A1: this compound has been isolated from various plant species. One notable source is Polygala japonica[1]. It has also been reported in Hypericum sampsonii and Hypericum japonicum[2]. Researchers should conduct preliminary screenings of their plant material to confirm the presence and approximate concentration of this compound before proceeding with large-scale extractions.
Q2: Which extraction methods are most effective for isolating this compound?
A2: Several methods can be employed, with the choice depending on the laboratory scale, available equipment, and desired purity. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often favored for their efficiency and reduced extraction times compared to traditional methods like maceration and Soxhlet extraction[3][4]. Supercritical Fluid Extraction (SFE) with CO2 is a green alternative, though it may require optimization for polar compounds like xanthones[3].
Q3: What solvents are recommended for this compound extraction?
A3: The polarity of the solvent is a critical factor. Ethanol and methanol, often in aqueous mixtures, are commonly used for extracting xanthones and other phenolic compounds[5][6]. The optimal solvent concentration will vary depending on the specific plant matrix and extraction technique. For instance, studies on related xanthones have found optimal ethanol concentrations ranging from 40% to 80%[3][7].
Q4: How can I optimize the yield of this compound?
A4: Optimization is a multi-factorial process. Key parameters to consider include:
-
Solvent-to-Solid Ratio: A higher ratio generally improves extraction efficiency but can lead to diluted extracts requiring more energy for solvent removal.
-
Extraction Time: Modern methods like UAE and MAE significantly reduce extraction times, often to minutes instead of hours[3][4].
-
Temperature: Increased temperature can enhance solubility and diffusion rates. However, excessively high temperatures may degrade thermolabile compounds[5][8].
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for solvent interaction, improving extraction efficiency.
Response Surface Methodology (RSM) is a powerful statistical tool for optimizing these parameters simultaneously[9][10].
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone) and different aqueous concentrations. The optimal solvent will depend on the specific plant matrix. |
| Insufficient Extraction Time | For maceration or Soxhlet, ensure the extraction period is adequate (several hours to days). For UAE and MAE, optimize the sonication or irradiation time; prolonged exposure does not always lead to higher yields and can cause degradation. |
| Suboptimal Temperature | Experiment with a temperature gradient. While higher temperatures can improve solubility, they can also lead to the degradation of this compound. An optimal temperature balances extraction efficiency and compound stability. |
| Inadequate Solvent-to-Solid Ratio | Increase the solvent volume relative to the plant material. This can enhance the concentration gradient and improve mass transfer. |
| Large Particle Size | Ensure the plant material is finely ground to increase the surface area for solvent penetration. |
| Degradation of Target Compound | This compound may be sensitive to light, heat, or pH. Conduct extractions in amber glassware, control the temperature, and consider buffering the solvent if pH is a concern. |
Issue 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Step |
| Solvent with Low Selectivity | Employ a solvent system that is more selective for xanthones. Stepwise extraction with solvents of increasing polarity can help to fractionate the extract. |
| Complex Plant Matrix | A preliminary clean-up step may be necessary. This could involve a liquid-liquid extraction or solid-phase extraction (SPE) of the crude extract to remove major classes of interfering compounds. |
| Extraction Conditions Too Harsh | High temperatures or prolonged extraction times can lead to the breakdown of other cellular components, which are then co-extracted. Use milder conditions where possible. |
Issue 3: Difficulty in Purifying this compound from the Crude Extract
| Potential Cause | Troubleshooting Step |
| Presence of Structurally Similar Compounds | High-Performance Liquid Chromatography (HPLC) is often necessary for purification. Optimize the mobile phase and column chemistry to achieve good resolution between this compound and other closely related xanthones. |
| Sample Overload on Chromatography Column | Inject a smaller volume or a more dilute sample onto the column to prevent peak broadening and poor separation. |
| Irreversible Adsorption to Column | Some phenolic compounds can interact strongly with silica-based columns. Consider using a different column chemistry or adding a modifier to the mobile phase. |
Quantitative Data Summary
While specific yield data for this compound is limited in the literature, the following tables provide a summary of extraction yields for other xanthones, which can serve as a valuable reference for estimating expected yields and comparing the efficiency of different methods.
Table 1: Comparison of Extraction Methods for Xanthones
| Extraction Method | Plant Material | Target Compound | Yield | Reference |
| Ultrasound-Assisted Extraction | Mango Leaves | Mangiferin | 37.41 mg/g | [3] |
| Subcritical Water Extraction | Mangosteen Pericarp | Xanthones | 34 mg/g | [3] |
| Microwave-Assisted Extraction | Mangosteen Pericarp | α-mangostin | - | [3] |
Table 2: Optimized Parameters for Xanthone Extraction
| Method | Parameter | Optimal Value | Target Compound/Source | Reference |
| UAE | Ethanol Concentration | 40% | Mangiferin / Mango Leaves | [3] |
| UAE | Liquid-to-Solid Ratio | 30:1 mL/g | Mangiferin / Mango Leaves | [3] |
| MAE | Solvent-to-Solid Ratio | 25 mL/g | Xanthones / Mangosteen Pericarp | [3] |
| MAE | Ethanol Concentration | 71% | Xanthones / Mangosteen Pericarp | [3] |
| MAE | Irradiation Time | 2.24 min | Xanthones / Mangosteen Pericarp | [3] |
| Subcritical Water | Temperature | 180 °C | Xanthones / Mangosteen Pericarp | [3] |
| Subcritical Water | Time | 150 min | Xanthones / Mangosteen Pericarp | [3] |
Experimental Protocols
The following are generalized protocols for key extraction methods. Researchers should optimize the parameters for their specific plant material and experimental setup.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the chosen solvent (e.g., 70% ethanol) at a specified solvent-to-solid ratio (e.g., 30:1 mL/g).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 50 °C) and ultrasonic power.
-
-
Separation:
-
Centrifuge the mixture to separate the extract from the solid residue.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
-
Concentration:
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting crude extract to a constant weight.
-
-
Analysis:
-
Quantify the this compound content in the crude extract using a validated analytical method such as HPLC.
-
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place a known amount of the powdered plant material into a microwave-safe extraction vessel.
-
Add the selected solvent at the desired solvent-to-solid ratio.
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave irradiation at a set power (e.g., 500 W) for a specific duration (e.g., 5 minutes) while monitoring the temperature and pressure.
-
-
Separation:
-
After cooling, filter the mixture to separate the extract from the solid residue.
-
-
Concentration:
-
Concentrate the extract using a rotary evaporator.
-
-
Analysis:
-
Determine the this compound content using HPLC.
-
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: A generalized workflow for the extraction, purification, and analysis of this compound.
Hypothesized Signaling Pathway Modulation by Xanthones
Xanthones have been reported to modulate various signaling pathways, including the NF-κB pathway, which is crucial in regulating inflammatory responses, cell proliferation, and apoptosis[11]. While direct evidence for this compound is still under investigation, this pathway represents a plausible mechanism for its biological activity.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C13H8O3 | CID 74708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Comparative Evaluation of Four Extraction Methods of Antioxidant Compounds from Decatropis bicolor in Aqueous Medium Applying Response Surface Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 8. mdpi.com [mdpi.com]
- 9. Response Surface Methodology for Ultrasound-Assisted Extraction of Astaxanthin from Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.its.ac.id [scholar.its.ac.id]
- 11. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activity of Hydroxylated Xanthones
Exploring the Potential of Xanthones in Oncology Drug Discovery
Xanthones, a class of heterocyclic compounds with a dibenzo-γ-pyrone framework, have garnered significant attention in the field of oncology for their potential as anticancer agents.[1] Their diverse biological activities are attributed to a variety of mechanisms, including the induction of apoptosis through caspase activation, inhibition of protein kinases, and interference with topoisomerase enzymes crucial for DNA replication in cancer cells.[1] The anticancer efficacy of xanthone derivatives is intricately linked to the type, number, and position of functional groups on their core structure.[1] This guide provides a comparative overview of the anticancer activity of various hydroxylated xanthones, with a focus on in vitro experimental data, to inform researchers, scientists, and drug development professionals.
While a broad range of hydroxylated xanthones has been synthesized and evaluated for their anticancer properties, this guide will focus on a selection of mono-, di-, tri-, and tetrahydroxylated derivatives for which experimental data is available. It is important to note that while 2-Hydroxyxanthone has been synthesized for anticancer research, specific in vitro cytotoxicity data (such as IC50 values) was not available in the reviewed literature.[1] Therefore, this guide will compare the activities of other well-characterized hydroxyxanthones to provide a comprehensive understanding of structure-activity relationships within this compound class.
Comparative Anticancer Activity of Hydroxyxanthones
The in vitro anticancer activity of xanthone derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the experimental data for a selection of hydroxyxanthones against human breast carcinoma (T47D) and human liver carcinoma (HepG2) cell lines.
Table 1: Comparative in vitro Anticancer Activity of Xanthones against T47D Human Breast Carcinoma Cells
| Compound | IC50 (µM) |
| Xanthone | 194.34[2] |
| 1-Hydroxyxanthone | 248.82[2] |
| 3-Hydroxyxanthone | 100.19[2] |
| 1,3-Dihydroxyxanthone | 137.24[2] |
| 3,6-Dihydroxyxanthone | 170.20[2] |
| 1,3,6-Trihydroxyxanthone | 121.89[2] |
| 3,5,6,7-Tetrahydroxyxanthone | > 1000[2] |
Table 2: Comparative in vitro Anticancer Activity of Hydroxyxanthones against HepG2 Human Liver Carcinoma Cells
| Compound | IC50 (µM) |
| Xanthone | 85.3[3] |
| 1-Hydroxyxanthone | 43.2[3] |
| 3-Hydroxyxanthone | 85.3[3] |
| 1,3-Dihydroxyxanthone | 71.4[3] |
| 1,6-Dihydroxyxanthone | 40.4[3] |
| 1,7-Dihydroxyxanthone | 13.2[3] |
| 1,3,5-Trihydroxyxanthone | 15.8[3] |
| 1,3,6-Trihydroxyxanthone | 45.9[3] |
| 1,3,7-Trihydroxyxanthone | 33.8[3] |
| 1,3,8-Trihydroxyxanthone | 63.1[3] |
| 1,3,6,8-Tetrahydroxyxanthone | 9.18[3] |
| Doxorubicin (Reference Drug) | 11.44[2] |
Experimental Protocols
The following section details the methodologies employed in the cited studies to determine the in vitro anticancer activity of hydroxyxanthones.
In Vitro Anticancer Assay (MTT Assay)
The in vitro anticancer activity of the xanthone derivatives was predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3] This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., T47D, HepG2)
-
Normal cell line (e.g., NIH3T3 for cytotoxicity comparison)
-
Phosphate Buffer Saline (PBS)
-
Culture medium (e.g., RPMI 1640 or DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Xanthone compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
SDS (Sodium Dodecyl Sulfate) solution as a stopper
Procedure:
-
Cell Culture: The cancer and normal cell lines are cultured in appropriate media at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cultured cells are then treated with various concentrations of the xanthone compounds (typically in a serial dilution). A control group with DMSO alone is also included.
-
Incubation: The plates are incubated for a further 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: A stopper solution (e.g., 10% SDS in 0.01 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 595 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the potential mechanisms of action of xanthones, the following diagrams are provided.
References
Unveiling the In Vitro Anticancer Mechanisms of 2-Hydroxyxanthone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the anticancer properties of 2-Hydroxyxanthone against two well-established compounds: the natural xanthone derivative α-Mangostin and the conventional chemotherapeutic drug Doxorubicin. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document aims to facilitate a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic agent.
Performance Comparison: this compound vs. Alternatives
The in vitro efficacy of this compound and its comparators has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison. The data presented in the table below summarizes the cytotoxic effects of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Carcinoma | 4.84 | [1] |
| CNE-1 | Nasopharyngeal Carcinoma | 3.35 | [1] | |
| CNE-2 | Nasopharyngeal Carcinoma | 4.01 | [1] | |
| PC-3 | Prostate Cancer | 6.21 | [1] | |
| SGC-7901 | Gastric Cancer | 8.09 | [1] | |
| U-87 | Glioblastoma | 6.39 | [1] | |
| α-Mangostin | HL-60 | Leukemia | 5.96 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | >20 | [2] | |
| A-549 | Lung Carcinoma | >20 | [2] | |
| MCF-7 | Breast Cancer | >20 | [2] | |
| SW480 | Colorectal Adenocarcinoma | >20 | [2] | |
| Doxorubicin | Raji | B-cell Lymphoma | 25.432 | [3] |
| HepG2 | Hepatocellular Carcinoma | <9.18 | [4] |
Validated Mechanism of Action of Hydroxyxanthones
In vitro studies have elucidated that hydroxyxanthones, including this compound, exert their anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and inhibiting key enzymes essential for cancer cell proliferation.
Induction of Apoptosis
Hydroxyxanthones trigger apoptosis by activating the caspase cascade, a family of proteases that play a crucial role in executing cell death.[5] This activation is often linked to the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. The pro-apoptotic members of this family, such as Bax and Bad, are upregulated, while the anti-apoptotic members, like Bcl-2 and Mcl-1, are downregulated. This shift in balance leads to the release of cytochrome c from the mitochondria, initiating the caspase cascade and culminating in apoptosis.
Inhibition of Topoisomerase II
A significant mechanism of action for hydroxyxanthones is the inhibition of Topoisomerase II.[5] This enzyme is critical for resolving DNA topological problems during replication and transcription. By intercalating into the DNA cleavage sites, hydroxyxanthones stabilize the Topoisomerase II-DNA complex, leading to DNA strand breaks and ultimately triggering apoptosis.[5] This mechanism is similar to that of the well-known chemotherapeutic agent, Doxorubicin.[6]
Key Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed protocols for the key in vitro assays used to assess the anticancer activity of this compound and its alternatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound, α-Mangostin, Doxorubicin (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[7][8][9][10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the test compounds for the desired time.
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5][11][12][13][14]
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topoisomerase II Assay Buffer
-
ATP
-
Test compounds
-
Stop Solution/Loading Dye
-
Agarose gel electrophoresis system
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and supercoiled DNA.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding Topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.[15][16]
References
- 1. Mechanisms of caspase activation and inhibition during apoptosis. | Semantic Scholar [semanticscholar.org]
- 2. Characterization of cytoplasmic caspase-2 activation by induced proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short Exposure to Ethanol Diminishes Caspase-1 and ASC Activation in Human HepG2 Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel xanthone-polyamine conjugates as catalytic inhibitors of human topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies [mdpi.com]
- 11. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Noncanonical inhibition of topoisomerase II alpha by oxidative stress metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oehha.ca.gov [oehha.ca.gov]
- 14. embopress.org [embopress.org]
- 15. Molecular-Scale Investigations Reveal the Effect of Natural Polyphenols on BAX/Bcl-2 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Hydroxyxanthones: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of hydroxyxanthone derivatives, a class of compounds lauded for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. By delving into their structure-activity relationships (SAR), this document aims to illuminate the path for designing more potent and selective therapeutic agents.
Xanthones, characterized by their tricyclic dibenzo-γ-pyrone framework, have emerged as a "privileged structure" in medicinal chemistry due to their ability to interact with multiple biological targets.[1][2] The biological activity of these compounds is profoundly influenced by the type, number, and position of functional groups attached to the xanthone skeleton.[1] This guide synthesizes experimental data to provide a clear comparison of how specific structural modifications, particularly hydroxylation, impact their therapeutic efficacy.
Anticancer Activity: Targeting the Proliferation of Malignant Cells
Hydroxyxanthone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the activation of caspases, inhibition of kinases, and interference with topoisomerase enzymes.[1] The strategic placement of hydroxyl and other functional groups on the xanthone core is critical in determining their cytotoxic potency.
A notable example is 1,3,6,8-tetrahydroxyxanthone, which has been identified as a highly active anticancer agent.[3] Studies have consistently shown that the presence and location of hydroxyl groups can significantly enhance cytotoxic activity compared to the parent xanthone molecule.[3] Furthermore, the addition of halogen substituents has been explored as a strategy to improve the anticancer profile of these derivatives.[4]
Quantitative structure-activity relationship (QSAR) studies have been instrumental in designing novel hydroxyxanthone derivatives with predicted inhibitory concentrations (IC50) in the micromolar to nanomolar range.[3] These models highlight the importance of electronic properties and atomic charges at specific positions on the xanthone ring for cytotoxic activity.[5][6]
| Derivative/Modification | Cancer Cell Line(s) | IC50 (µM) | Key Structural Features | Reference(s) |
| 1,3,6,8-tetrahydroxyxanthone | Human liver carcinoma (HepG2) | 9.18 | Four hydroxyl groups | [3] |
| 1,3,6-trihydroxy-4,5,7-trichloroxanthone (TTX) | Lymphoma cells | 15.948 | Three hydroxyl groups and three chloro atoms | [3] |
| Novel xanthone derivative (Compound 5) | WiDR (colon cancer) | 37.8 | Specific substitution pattern (details in source) | [5] |
| 1,3,5-trioxygenated or 1,3,5,6-tetraoxygenated xanthones | A549, HepG2, HT-29, PC-3 | 3.20 - 10.0 | Specific oxygenation patterns | [1] |
| Novel prenylated xanthone | U-87, SGC-7901, PC-3, H490, A549, CNE-1, CNE-2 | 3.35 - 8.09 | Prenyl group | [1] |
| 3,4-dihydroxyxanthone derivatives with chloro and bromo substituents | MDA-MB-231 (breast cancer) | Not specified (enhanced activity) | Halogen substitution | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of hydroxyxanthone derivatives is commonly evaluated using the 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the hydroxyxanthone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[5][6]
Below is a DOT script representing a simplified workflow for a cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
Hydroxyxanthone derivatives, particularly those with prenyl groups, have demonstrated significant antimicrobial activity, especially against Gram-positive bacteria.[7][8] The lipophilicity conferred by these groups is believed to facilitate passage through the bacterial cell membrane.[9]
α-Mangostin, a well-known prenylated xanthone, exhibits potent inhibitory effects against various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] Its mechanism of action involves the disruption of the bacterial cytoplasmic membrane.[8] The presence of both hydroxyl and methoxy groups on the xanthone scaffold appears to be beneficial for antimicrobial action, as they can participate in hydrogen bonding and enhance interactions with bacterial targets.[9]
| Derivative/Modification | Target Microorganism(s) | MIC (µg/mL) | Key Structural Features | Reference(s) |
| α-Mangostin | S. aureus, MRSA | 0.5 - 1 | Two isoprene moieties | [8] |
| 1,3,6-Trihydroxyxanthone | E. coli, B. cereus, S. aureus, S. typhimurium | 10% (MIC) | Three hydroxyl groups | [10] |
| 1,3,6,7-tetraoxygenated xanthone skeleton | MRSA | Not specified (more active) | Specific oxygenation pattern | [8] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) of an antimicrobial agent is the lowest concentration that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.
-
Serial Dilutions: The hydroxyxanthone derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[10]
The following DOT script illustrates the general process of determining the Minimum Inhibitory Concentration.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and hydroxyxanthones have shown promise as anti-inflammatory agents.[11] Their mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways.
These compounds can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[11] Furthermore, they have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[11][12] The anti-inflammatory effects of hydroxyxanthones are also attributed to their ability to modulate signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[11]
The following diagram illustrates the inhibitory effect of hydroxyxanthone derivatives on key inflammatory signaling pathways.
Conclusion
The structure-activity relationships of hydroxyxanthone derivatives reveal a clear correlation between their chemical structure and biological function. The number and position of hydroxyl groups, along with the presence of other substituents like halogens and prenyl groups, are critical determinants of their anticancer, antimicrobial, and anti-inflammatory activities. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development. By leveraging this understanding, the scientific community can continue to design and synthesize novel hydroxyxanthone derivatives with enhanced potency and selectivity, paving the way for new therapeutic interventions against a range of diseases.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Derivatives of Xanthones with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICI Journals Master List [journals.indexcopernicus.com]
Comparative Analysis of 2-Hydroxyxanthone's Antioxidant Capacity Against Industry Standards
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant capacity of 2-Hydroxyxanthone against established standard antioxidants, namely Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT). The information presented herein is compiled from various scientific studies to offer a comprehensive summary for research and development purposes.
Executive Summary
This guide, therefore, presents a compilation of reported antioxidant activities for various hydroxyxanthones and standard antioxidants, primarily from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays, to provide a contextual understanding of their relative potencies. It is crucial to note that direct comparison of values from different studies should be approached with caution due to potential variations in experimental conditions.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of several hydroxyxanthones and standard antioxidants as determined by the DPPH radical scavenging assay. A lower IC50 value indicates a higher antioxidant capacity.
| Compound | IC50 (µM) | Source |
| Hydroxyxanthones | ||
| Dihydroxyxanthone (unspecified) | 349 ± 68 | [1] |
| Trihydroxyxanthone (unspecified) | 524 ± 72 | [1] |
| Trihydroxyxanthone (unspecified) | 653 ± 53 | [1] |
| Standard Antioxidants | ||
| Butylated Hydroxytoluene (BHT) | 40 ± 4 | [1] |
| Trolox | ~50 µM | |
| Ascorbic Acid | ~45 µM |
Disclaimer: The IC50 values presented above are compiled from different studies and are for illustrative purposes only. Direct comparison may not be accurate due to variations in experimental protocols.
Experimental Protocols
The most commonly employed method for evaluating the antioxidant capacity of xanthone derivatives is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
DPPH Radical Scavenging Assay Protocol
This protocol is a generalized representation of the DPPH assay based on methodologies reported in the literature.
1. Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) radical
-
Methanol (or other suitable solvent)
-
Test compound (this compound)
-
Standard antioxidants (Trolox, Ascorbic Acid, BHT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
2. Procedure:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to a concentration that yields an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test and Standard Solutions: The test compound and standard antioxidants are dissolved in methanol to prepare a series of dilutions of known concentrations.
-
Reaction Mixture: In a 96-well microplate, a small volume of each dilution of the test compound or standard is mixed with the DPPH solution. A control well containing only the solvent and DPPH solution is also prepared.
-
Incubation: The microplate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in assessing and understanding antioxidant activity, the following diagrams are provided.
References
In Vivo Validation of Xanthone Derivatives as Potent Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo validation of the anti-inflammatory effects of 2-Hydroxyxanthone remains limited in publicly available literature, extensive research on structurally similar xanthone derivatives, particularly α-mangostin and γ-mangostin, provides compelling evidence for the anti-inflammatory potential of the xanthone scaffold. This guide offers a comparative analysis of the in vivo anti-inflammatory activity of these xanthone derivatives against commonly used non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data from animal models.
Executive Summary
Xanthone derivatives, notably α-mangostin and γ-mangostin, have demonstrated significant anti-inflammatory effects in various in vivo models, including ovalbumin-induced airway inflammation and carrageenan-induced paw edema.[1][2][3] Their efficacy is comparable to, and in some aspects, potentially superior to conventional NSAIDs like indomethacin and diclofenac. The underlying mechanism of action for these xanthones involves the modulation of key inflammatory signaling pathways, primarily the NF-κB and Nrf2 pathways, leading to a reduction in pro-inflammatory mediators. This guide provides a detailed comparison of the experimental data, protocols, and mechanistic insights to aid in the evaluation of xanthone derivatives as potential therapeutic agents.
Comparative In Vivo Anti-Inflammatory Activity
The anti-inflammatory effects of xanthone derivatives have been evaluated in two primary animal models: the ovalbumin-induced airway inflammation model, which mimics allergic asthma, and the carrageenan-induced paw edema model, a standard for acute inflammation.
Ovalbumin-Induced Airway Inflammation in Mice
A pivotal study by Jang et al. (2012) investigated the efficacy of α-mangostin and γ-mangostin in a mouse model of ovalbumin-induced allergic asthma.[1][4][5][6] The results demonstrate a significant reduction in key inflammatory markers.
Table 1: Effects of α- and γ-Mangostin on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF) of OVA-Induced Asthmatic Mice [1][4][5]
| Treatment Group | Dose (mg/kg/day, p.o.) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Control (Saline) | - | 1.2 ± 0.2 | 0.1 ± 0.1 | 0.1 ± 0.1 | 0.2 ± 0.1 | 0.8 ± 0.2 |
| OVA-Treated | - | 10.2 ± 1.5 | 6.8 ± 1.2 | 0.5 ± 0.2 | 1.2 ± 0.3 | 1.7 ± 0.4 |
| α-Mangostin | 10 | 6.5 ± 0.9 | 3.2 ± 0.7 | 0.3 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.3 |
| α-Mangostin | 30 | 4.2 ± 0.6 | 1.8 ± 0.5 | 0.2 ± 0.1 | 0.6 ± 0.1 | 1.0 ± 0.2 |
| γ-Mangostin | 10 | 7.1 ± 1.1 | 3.8 ± 0.8 | 0.4 ± 0.1 | 0.9 ± 0.2 | 1.3 ± 0.3 |
| γ-Mangostin | 30 | 5.1 ± 0.7 | 2.2 ± 0.6 | 0.3 ± 0.1 | 0.7 ± 0.2 | 1.1 ± 0.2 |
*p < 0.05, **p < 0.01 compared to OVA-Treated group. Data are presented as mean ± SEM.
Table 2: Effects of α- and γ-Mangostin on Th2 Cytokine Levels in BALF of OVA-Induced Asthmatic Mice [1][4][5]
| Treatment Group | Dose (mg/kg/day, p.o.) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control (Saline) | - | 1.5 ± 0.5 | 2.1 ± 0.8 | 3.2 ± 1.1 |
| OVA-Treated | - | 25.8 ± 4.2 | 32.5 ± 5.1 | 45.3 ± 6.8 |
| α-Mangostin | 10 | 15.2 ± 2.8 | 18.9 ± 3.5 | 26.1 ± 4.5 |
| α-Mangostin | 30 | 8.9 ± 1.9 | 11.2 ± 2.4 | 15.8 ± 3.1** |
| γ-Mangostin | 10 | 17.1 ± 3.1 | 21.3 ± 4.1 | 29.4 ± 5.2 |
| γ-Mangostin | 30 | 10.5 ± 2.2 | 13.8 ± 2.9 | 18.7 ± 3.8** |
*p < 0.05, **p < 0.01 compared to OVA-Treated group. Data are presented as mean ± SEM.
Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used assay to screen for acute anti-inflammatory activity. Several studies have demonstrated the efficacy of xanthone derivatives in this model.
Table 3: Comparison of Anti-Inflammatory Effects of Xanthone Derivatives and NSAIDs in Carrageenan-Induced Paw Edema in Rats [2][3][7]
| Compound | Dose (mg/kg, p.o.) | Time Post-Carrageenan (hours) | % Inhibition of Edema |
| α-Mangostin | 10 | 3 | 40.21 |
| α-Mangostin | 100 | 3 | 55.0 |
| γ-Mangostin | 100 | 3 | 45.0 |
| Indomethacin (NSAID) | 10 | 3 | 48.5 |
| Diclofenac (NSAID) | 10 | 6 | 68.27 |
| Substituted Xanthone (S3) | 200 | 6 | 63.32 |
| Substituted Xanthone (S17) | 200 | 6 | 62.75 |
Experimental Protocols
Ovalbumin-Induced Airway Inflammation Model
Objective: To induce an allergic airway inflammation in mice that mimics human asthma.
Animals: Male BALB/c mice (6-8 weeks old).
Procedure:
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in 0.2 mL saline on days 0 and 14.
-
Challenge: From day 21 to 23, mice are challenged with 1% OVA aerosol for 30 minutes using an ultrasonic nebulizer.
-
Treatment: Test compounds (α- and γ-mangostin) are administered orally (p.o.) at doses of 10 and 30 mg/kg/day for 3 days, 1 hour before each OVA challenge.
-
Assessment: 48 hours after the final OVA challenge, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and cytokine levels (IL-4, IL-5, IL-13). Airway hyperresponsiveness is also assessed.
Carrageenan-Induced Paw Edema Model
Objective: To induce acute inflammation in the paw of a rodent to evaluate the efficacy of anti-inflammatory agents.
Animals: Wistar rats or Swiss albino mice.
Procedure:
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Treatment: Animals are orally administered with the test compound (xanthone derivatives or NSAIDs) or vehicle.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of xanthone derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an inflammatory state, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines. Xanthones, such as α-mangostin, have been shown to inhibit the phosphorylation of IκB, thereby preventing NF-κB activation.[8]
Caption: Inhibition of the NF-κB signaling pathway by xanthone derivatives.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like certain xanthones, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. This pathway plays a crucial role in mitigating inflammation by reducing oxidative stress.[9][10]
Caption: Activation of the Nrf2 antioxidant pathway by xanthone derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of the anti-inflammatory effects of a test compound.
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion
The available in vivo data strongly support the anti-inflammatory properties of the xanthone scaffold, with derivatives like α-mangostin and γ-mangostin demonstrating potent effects in established animal models of inflammation. Their ability to modulate key signaling pathways such as NF-κB and Nrf2 provides a solid mechanistic basis for their therapeutic potential. While direct in vivo studies on this compound are needed to confirm its specific activity, the evidence presented in this guide suggests that it and other related xanthones are promising candidates for further investigation and development as novel anti-inflammatory drugs. The comparative data against standard NSAIDs highlights their potential to offer comparable or even superior efficacy with a potentially different safety profile.
References
- 1. Mangosteen xanthones mitigate ovalbumin-induced airway inflammation in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of Natural Products in Asthma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
- 9. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages [ricerca.unich.it]
- 10. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages [mdpi.com]
A Comparative Guide to Analytical Methods for 2-Hydroxyxanthone Quantification
In the landscape of pharmaceutical research and natural product analysis, the accurate quantification of bioactive compounds is paramount. 2-Hydroxyxanthone, a xanthone derivative, has garnered interest for its potential pharmacological activities. This guide provides a comprehensive cross-validation of common analytical methods for the quantification of this compound, offering a comparative analysis of their performance. This document is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate analytical technique for their specific research needs.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical step in the validation lifecycle, ensuring that a developed method is fit for its intended purpose. It involves a systematic comparison of two or more analytical procedures to demonstrate their equivalence. This process is essential when transferring a method between laboratories, implementing a new method to replace an existing one, or when orthogonal methods are required for confirmatory analysis. Key validation parameters evaluated during cross-validation include accuracy, precision, linearity, sensitivity, and specificity.[1][2]
Comparative Analysis of Analytical Methods
The quantification of this compound can be achieved using several analytical techniques, with High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prevalent. Each method offers distinct advantages and limitations in terms of sensitivity, speed, and resolution.
Data Summary Table
The following table summarizes the key performance parameters for the quantification of xanthones and related compounds using HPLC, UPLC, and LC-MS/MS, providing a basis for comparison.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | ≥ 0.999[3] | > 0.99[4] | 0.998[5] |
| Limit of Detection (LOD) | 0.04 - 0.12 µg/mL[4] | As low as 0.0219 µg/mL[4] | Not explicitly stated for this compound, but generally very low |
| Limit of Quantification (LOQ) | 0.14 - 0.37 µg/mL[4] | As low as 0.0657 µg/mL[4] | 2 ng/mL (for a derivatized compound)[5] |
| Precision (%RSD) | Intra-day: ≤ 1.2%[4]; Repeatability: 0.6% to 1.9%[3] | Not explicitly stated, but expected to be comparable or better than HPLC[4] | Intra-assay: < 11.42%[5] |
| Accuracy/Recovery (%) | 98.3% to 102.7%[3] | Not explicitly stated | 77.7% to 115.6%[5] |
| Analysis Time | 7 - 65 min[4] | < 10 min[4] | ~8 minutes[6] |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for xanthone analysis and can be adapted for this compound quantification.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of various compounds.[7][8]
-
Instrumentation : HPLC system with a UV detector.
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase : An isocratic or gradient mixture of methanol and water. A typical composition is methanol-water (90:10, v/v) containing 1% (v/v) acetic acid.[3]
-
Injection Volume : 5-20 µL.[7]
-
Sample Preparation : Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the system.
2. Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers significant improvements in speed, resolution, and sensitivity over traditional HPLC by utilizing smaller particle size columns and higher operating pressures.[4][9]
-
Instrumentation : UPLC system with a Photodiode Array (PDA) detector.[4]
-
Column : ACQUITY UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[10][11]
-
Mobile Phase : A gradient elution using a binary solvent system is common. For example, Solvent A: 0.1% formic acid in water, and Solvent B: Methanol.[4]
-
Detection : PDA detection at 254 nm.[4]
-
Sample Preparation : Similar to HPLC, samples are dissolved in a suitable solvent and filtered prior to injection.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace-level quantification in complex matrices.[5][6]
-
Instrumentation : UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column : A chiral or standard C18 column can be used depending on the specific separation requirements.[6]
-
Mobile Phase : A gradient of methanol/water with 0.1% formic acid is often employed.[6]
-
Flow Rate : 330 µL/min.[6]
-
Ionization Mode : ESI positive ion mode.[6]
-
Detection : Multiple Reaction Monitoring (MRM) mode for specific quantification of the target analyte and an internal standard.[6]
-
Sample Preparation : May require more extensive sample cleanup, such as solid-phase extraction (SPE), especially for biological samples.[10][12] Derivatization may also be used to improve stability and ionization efficiency.[5]
Workflow and Method Selection
The selection of an appropriate analytical method depends on the specific requirements of the study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 8. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. lcms.cz [lcms.cz]
- 11. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two simple cleanup methods combined with LC-MS/MS for quantification of steroid hormones in in vivo and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzyme Inhibitory Activity: A Comparative Analysis of 2-Hydroxyxanthone and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme inhibitory activities of 2-hydroxyxanthone and its corresponding glycosides. By presenting supporting experimental data, detailed protocols, and visual diagrams, this document aims to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery. The focus is on key enzymes such as α-glucosidase, α-amylase, and tyrosinase, which are significant targets in the management of diabetes and skin hyperpigmentation.
Introduction to Xanthones and Enzyme Inhibition
Xanthones are a class of oxygen-containing heterocyclic compounds with a wide array of pharmacological properties.[1][2] Their planar structure makes them promising candidates for enzyme inhibition.[3] Glycosylation, the attachment of a sugar moiety, can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule, including its enzyme inhibitory activity. This guide specifically explores these differences in the context of this compound.
Comparative Enzyme Inhibitory Activity
The inhibitory potential of this compound and its derivatives is most prominently documented against carbohydrate-hydrolyzing enzymes. The data suggests that while the this compound scaffold itself possesses some activity, modifications, particularly the addition of specific substituents, can dramatically enhance its inhibitory effects.
α-Glucosidase and α-Amylase Inhibition
α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism; their inhibition is a therapeutic strategy for managing type 2 diabetes.[1][4] Studies show that xanthone derivatives can be potent inhibitors of these enzymes.
Generally, xanthones exhibit stronger inhibition against α-glucosidase than α-amylase.[1][2] For instance, this compound itself shows weak α-glucosidase inhibitory activity.[4] However, the introduction of specific alkoxy groups or other moieties at the 2-position can lead to a significant increase in potency. In one study, derivatives of this compound, such as compounds 6c , 6e , and 9b , demonstrated substantially higher α-glucosidase inhibition compared to the reference drug acarbose.[4]
Interestingly, a study on xanthone glucosides from Swertia bimaculata found that the position of the glycoside unit is crucial, with glucosides at the C-1 position showing more potent α-glucosidase inhibitory activity than those at C-8.[5] Another study noted that glycosylated xanthones exhibited higher antioxidant bioactivity than their non-glycosylated counterparts.[5]
Table 1: Comparative IC50 Values for α-Glucosidase and α-Amylase Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound (1) | α-Glucosidase | Weak inhibition at 400 µM[4] | Acarbose | 306.7 ± 0.05[4] |
| Derivative 6c ¹ | α-Glucosidase | 16.0 ± 0.03[4] | Acarbose | 306.7 ± 0.05[4] |
| Derivative 9b ¹ | α-Glucosidase | 4.00 ± 0.007[4] | Acarbose | 306.7 ± 0.05[4] |
| Derivative 6c ¹ | α-Amylase | 76.7 ± 0.05[4] | Acarbose | 20.0 ± 0.04[4] |
| Derivative 9b ¹ | α-Amylase | >200[4] | Acarbose | 20.0 ± 0.04[4] |
| Xanthone Glucoside (102)² | α-Glucosidase | 142[5] | N/A | N/A |
| Xanthone Glucoside (103)² | α-Glucosidase | 136[5] | N/A | N/A |
¹Derivatives of this compound with alkoxy-substitutions. ²Xanthone glucosides isolated from Swertia bimaculate.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation and for cosmetic skin whitening applications.[6][7] While data specifically on this compound is limited, studies on related flavonoids and glycosides show that hydroxyl groups play a crucial role. For example, the flavonoid jaranol showed potent tyrosinase inhibitory activity, which was attributed to its free hydroxyl groups.[6] Phenylethanoid glycosides have also been identified as tyrosinase inhibitors.[8][9] This suggests that both the xanthone scaffold and the nature of its glycosidic linkage could influence tyrosinase inhibition.
Experimental Protocols
Detailed and consistent experimental methodologies are critical for the accurate assessment of enzyme inhibitory activity.
General Protocol for Enzyme Inhibition Assay
A typical enzyme inhibition assay involves the following steps:[10]
-
Preparation of Solutions : Prepare a buffer solution at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, substrate, and inhibitor.
-
Enzyme Dilution : Dilute the enzyme to a concentration that yields a measurable rate of reaction.
-
Pre-incubation : Mix the enzyme with various concentrations of the inhibitor and allow it to incubate for a specific period.
-
Reaction Initiation : Add the substrate to the enzyme-inhibitor mixture to start the reaction.
-
Reaction Monitoring : Measure the rate of product formation or substrate depletion over time, typically using a spectrophotometer or microplate reader.
-
Data Analysis : Plot the reaction rate against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Specific Protocol: α-Glucosidase Inhibition Assay
This protocol is adapted from studies on xanthone derivatives.[4]
-
Enzyme and Substrate : α-Glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Procedure :
-
A mixture of 50 µL of the test compound (at various concentrations) and 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) is pre-incubated at 37°C for 15 minutes.
-
The reaction is initiated by adding 50 µL of pNPG solution (1 mM in phosphate buffer).
-
The mixture is incubated at 37°C for another 15 minutes.
-
The reaction is terminated by adding 100 µL of 0.2 M sodium carbonate solution.
-
The absorbance of the liberated p-nitrophenol is measured at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
-
Visualizations
Chemical Structures
The fundamental difference between this compound and its glycosides is the presence of a sugar moiety, which impacts its solubility, polarity, and interaction with enzyme active sites.
Caption: General structures of this compound and its glycoside derivative.
Experimental Workflow
The following diagram illustrates the logical flow of a standard enzyme inhibition assay, from preparation to data analysis.
References
- 1. Inhibition of the carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase by hydroxylated xanthones - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Inhibition of the carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase by hydroxylated xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Design, Synthesis and Evaluation of Hydroxyxanthone Derivatives as Potential Anti-diabetic Agents Targeting α-glucosidase | Bentham Science [eurekaselect.com]
- 4. Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinase inhibitory properties of phenylpropanoid glycosides and flavonoids from Teucrium polium L. var. gnaphalodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibition activity on tyrosinase, xanthine oxidase, and lipase of Musa balbisiana parts grown in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two new phenylethanoid glycosides from Ginkgo biloba leaves and their tyrosinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Profiling and Tyrosinase Inhibition Mechanism of Phenylethanoid Glycosides from Corallodiscus flabellatus [mdpi.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
Efficacy of 2-Hydroxyxanthone Versus Established Antimalarial Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimalarial efficacy of the investigational compound 2-Hydroxyxanthone against established antimalarial drugs, namely Chloroquine and Artemisinin. The information is compiled from preclinical data to assist researchers in understanding the potential of xanthone-based compounds as a novel class of antimalarials.
Executive Summary
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic agents. Xanthones, a class of oxygenated heterocyclic compounds, have shown promising antimalarial activity. This guide focuses on this compound, a derivative that has demonstrated potent in vitro activity against P. falciparum. Its primary mechanism of action is believed to be the inhibition of heme polymerization, a critical detoxification pathway for the malaria parasite, a mechanism shared with the established drug Chloroquine. In contrast, Artemisinin and its derivatives, the current frontline treatment for malaria, exert their effect through the generation of cytotoxic free radicals upon activation by heme iron.
This guide presents a side-by-side comparison of the in vitro efficacy, mechanism of action, and available experimental data for this compound, Chloroquine, and Artemisinin. While in vitro data for this compound is promising, a significant gap exists in the publicly available in vivo efficacy data for this specific compound.
Comparative Efficacy: In Vitro Data
The following tables summarize the available in vitro data for this compound and the established antimalarial drugs. Direct comparison is facilitated by presenting data against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
Table 1: In Vitro Antiplasmodial Activity (IC50)
| Compound | P. falciparum Strain | IC50 (µg/mL) | IC50 (µM) | Citation |
| This compound | 3D7 (Chloroquine-sensitive) | 0.44 | 2.07 | [1] |
| 1,6,8-Trihydroxyxanthone | 3D-7 (Chloroquine-sensitive) | - | 6.10 ± 2.01 | |
| FCR-3 (Chloroquine-resistant) | - | 6.76 ± 2.38 | ||
| Chloroquine | 3D-7 (Chloroquine-sensitive) | - | 0.01 ± 0.001 | |
| FCR-3 (Chloroquine-resistant) | - | 0.11 ± 0.052 |
Table 2: Heme Polymerization Inhibition Activity (HPIA)
| Compound | IC50 (mM) | Citation |
| 1,6,8-Trihydroxyxanthone | 2.854 | |
| Chloroquine | 37.5 |
Note: Data for 1,6,8-Trihydroxyxanthone is included to provide a broader context for the antiplasmodial activity of hydroxyxanthones. The lower IC50 value for this compound against the 3D7 strain suggests potent intrinsic activity. Notably, the hydroxyxanthone derivative shows activity against a chloroquine-resistant strain, indicating a potential role in overcoming resistance mechanisms.
Mechanisms of Action
The antimalarial activity of this compound and the compared drugs stems from distinct biochemical interactions within the parasite.
This compound and Chloroquine: Inhibition of Heme Polymerization
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Both this compound and Chloroquine are believed to interfere with this process. They are thought to form a complex with heme, preventing its incorporation into the growing hemozoin crystal. The accumulation of free heme leads to oxidative stress and parasite death.
Figure 1: Inhibition of Heme Polymerization Pathway.
Artemisinin: Heme-Activated Free Radical Generation
Artemisinin and its derivatives possess an endoperoxide bridge that is crucial for their antimalarial activity. Inside the parasite, the drug is activated by ferrous iron (Fe²⁺), which is abundant from the digestion of hemoglobin. This activation leads to the cleavage of the endoperoxide bridge and the generation of highly reactive carbon-centered free radicals. These radicals then damage parasite proteins and other essential biomolecules, leading to rapid parasite killing.
Figure 2: Artemisinin's Mechanism of Action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented in this guide.
In Vitro Antiplasmodial Activity Assay (Microscopic Method)
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., 3D7 and FCR-3) are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and maintained in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Drug Preparation: The test compound (e.g., this compound) and reference drugs (e.g., Chloroquine) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Procedure:
-
Synchronized ring-stage parasite cultures are diluted to a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%).
-
The parasite suspension is added to 96-well plates containing the serially diluted drugs.
-
Plates are incubated for a defined period (e.g., 48-72 hours) under the same conditions as the parasite culture.
-
After incubation, thin blood smears are prepared from each well, stained with Giemsa, and examined under a microscope.
-
The number of schizonts per 200 asexual parasites is counted to determine the percentage of growth inhibition relative to drug-free controls.
-
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the dose-response curves.
Figure 3: In Vitro Antiplasmodial Assay Workflow.
Heme Polymerization Inhibition Activity (HPIA) Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
-
Reagents: Hematin, sodium hydroxide (NaOH), glacial acetic acid, dimethyl sulfoxide (DMSO), and the test compound.
-
Assay Procedure:
-
A solution of hematin in NaOH is prepared.
-
The test compound at various concentrations is added to the hematin solution in microtubes.
-
The polymerization reaction is initiated by adding glacial acetic acid to achieve an acidic pH (mimicking the parasite's food vacuole).
-
The mixture is incubated at 37°C for a specified time (e.g., 24 hours) to allow for β-hematin formation.
-
The tubes are centrifuged to pellet the insoluble β-hematin.
-
The supernatant is discarded, and the pellet is washed with DMSO to remove any unreacted heme.
-
The β-hematin pellet is dissolved in NaOH, and the absorbance is measured using a spectrophotometer (e.g., ELISA reader at 405 nm).
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the drug-treated samples to that of the negative control (no drug). The IC50 value for heme polymerization inhibition is then determined.
In Vivo Efficacy: A Critical Data Gap
A thorough review of the current scientific literature reveals a lack of published in vivo efficacy data for this compound. While some studies have demonstrated the in vivo antimalarial activity of other hydroxyxanthone derivatives in murine models, specific data on parasite clearance rates, survival analysis, and dose-response relationships for this compound are not available.[2] This represents a critical gap in the preclinical evaluation of this compound.
For comparison, established antimalarial drugs have well-documented in vivo efficacy:
-
Chloroquine: In susceptible parasite strains, chloroquine effectively clears parasitemia and resolves clinical symptoms in animal models and humans.
-
Artemisinin-based Combination Therapies (ACTs): ACTs are known for their rapid parasite clearance and high cure rates in both uncomplicated and severe malaria.
The absence of in vivo data for this compound precludes a direct comparison of its efficacy in a living organism with these established drugs.
Conclusion and Future Directions
This compound demonstrates promising in vitro antiplasmodial activity, with a mechanism of action that appears to be effective against both chloroquine-sensitive and -resistant strains of P. falciparum. Its ability to inhibit heme polymerization places it in a well-understood class of antimalarial action.
However, the lack of in vivo efficacy and toxicity data is a significant hurdle in its development pathway. Future research should prioritize the following:
-
In Vivo Efficacy Studies: Evaluation of this compound in murine malaria models (e.g., Plasmodium berghei) to determine its efficacy in terms of parasite clearance, survival extension, and optimal dosing.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its translation into a viable drug candidate.
-
Toxicity Studies: Comprehensive in vivo toxicity assessments are necessary to establish the safety profile of the compound.
-
Mechanism of Resistance Studies: Investigating the potential for parasites to develop resistance to this compound and understanding the underlying mechanisms.
Addressing these research gaps will be crucial in determining whether this compound or other related xanthone derivatives can be advanced as next-generation antimalarial agents.
References
Comparative Docking Analysis of Xanthone Derivatives as α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Silico Performance
This guide provides a comparative analysis of the docking scores of various xanthone derivatives against α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. The data presented is based on a molecular docking study by Aguila-Muñoz et al. (2023), offering insights into the binding affinities of these compounds.[1]
Data Summary: Docking Scores
The following table summarizes the binding energy scores of selected alkoxy- and imidazole-substituted xanthone derivatives compared to the reference drug, acarbose. Lower binding energy values indicate a higher predicted binding affinity to the α-glucosidase active site.
| Compound ID | Type | Binding Energy (kcal/mol) |
| 10c | Imidazole-substituted xanthone | -9.82 |
| 10f | Imidazole-substituted xanthone | -9.66 |
| 6e | Alkoxy-substituted xanthone | -9.41 |
| 6c | Alkoxy-substituted xanthone | -9.17 |
| 9b | Alkoxy-substituted xanthone | -7.89 |
| Acarbose | Reference Drug | -7.78 |
Experimental Protocol: Molecular Docking
The in silico analysis was performed using the following methodology:
1. Software: The molecular docking simulations were conducted using AutoDock 4.[1]
2. Protein Preparation:
-
The three-dimensional crystal structure of isomaltase from Saccharomyces cerevisiae (PDB ID: 3A4A), a homolog of human α-glucosidase, was obtained from the Protein Data Bank.[1]
-
Prior to docking, all water molecules were removed from the protein structure.[1]
-
Polar hydrogen atoms were added to the protein, and Kollman charges were assigned using AutoDock Tools 1.5.6, assuming a pH of 7.4.[1]
3. Ligand Preparation:
-
The three-dimensional structures of the xanthone derivatives and the reference compound, acarbose, were generated and optimized.
4. Docking Simulation:
-
The prepared ligands were docked into the active site of the prepared protein structure. The specific grid box dimensions and search parameters used in the study by Aguila-Muñoz et al. (2023) were not detailed in the provided references. Generally, a grid box is defined to encompass the active site of the enzyme, and a search algorithm, such as the Lamarckian Genetic Algorithm, is employed to explore possible binding conformations.
Experimental Workflow
Caption: Molecular docking workflow for xanthone derivatives.
Signaling Pathway Insights
The binding of xanthone derivatives to the active site of α-glucosidase is predicted to inhibit its enzymatic activity. This inhibition would block the breakdown of complex carbohydrates into simpler sugars, such as glucose, in the small intestine. Consequently, this would lead to a reduction in postprandial hyperglycemia, a key factor in the management of type 2 diabetes. The superior binding energies of several xanthone derivatives compared to acarbose suggest they may be more potent inhibitors of this enzyme. The interactions are primarily governed by hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site.[1]
Caption: Inhibition of α-glucosidase by xanthone derivatives.
References
A Researcher's Guide to Validating the Purity of Synthesized 2-Hydroxyxanthone
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2-Hydroxyxanthone, a significant scaffold in medicinal chemistry. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection of the most appropriate methods for your laboratory.
Introduction to Purity Validation of this compound
This compound (C₁₃H₈O₃, Molar Mass: 212.20 g/mol ) is a key heterocyclic compound belonging to the xanthone family, which is known for a wide range of pharmacological activities.[1] The synthesis of this compound can introduce various impurities, including unreacted starting materials, byproducts, and residual solvents. Therefore, a multi-pronged analytical approach is essential to accurately determine its purity. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
Comparative Analysis of Purity Validation Techniques
A combination of chromatographic and spectroscopic methods provides a robust assessment of the purity of synthesized this compound. Each technique offers unique insights into the sample's composition.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (% area), presence of impurities, retention time. | High sensitivity, excellent resolution for separating closely related impurities, well-established methods for xanthones.[2] | Requires a reference standard for absolute quantification, method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct proton and carbon environments. | Provides detailed structural information, can detect a wide range of impurities without a reference standard for each.[3] | Lower sensitivity compared to HPLC for detecting trace impurities, complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of impurities based on their mass. | High sensitivity and specificity, provides molecular weight information.[4] | Isomeric impurities may not be distinguished, quantification can be challenging without isotopic standards. |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases for quantification. | Percentage composition of C, H, and O. | Provides fundamental confirmation of the empirical formula. | Does not provide information on the nature of impurities, requires a highly pure sample for accurate results. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is adapted from established protocols for xanthone analysis and is suitable for determining the purity of this compound.[2][5][6]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for xanthone separation. A starting condition of 30% acetonitrile progressing to 90% over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of synthesized this compound in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A commercially available reference standard of this compound should be used to confirm the retention time and for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and identification of impurities.[3]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
-
Data Analysis: Compare the obtained spectra with known data for this compound or with spectra of a certified reference standard. Impurities will present as additional, unassignable peaks. While specific literature values for this compound's chemical shifts can be sparse, related hydroxyxanthone structures show aromatic protons typically resonating between δ 6.0 and 8.5 ppm and phenolic protons appearing as broad singlets.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[4]
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis:
-
Full Scan Mode: To determine the molecular ion peak. For this compound, the expected [M+H]⁺ ion in positive ESI mode would be at m/z 213.05.[4]
-
Fragmentation Analysis (MS/MS): To confirm the structure by breaking the molecule and analyzing the fragments. The fragmentation of the xanthone core often involves the loss of CO (28 Da) and other characteristic cleavages.[9]
-
-
Data Interpretation: The presence of the correct molecular ion peak confirms the identity of the compound. Other peaks may indicate the presence of impurities.
Elemental Analysis (EA)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for this compound.
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are quantified.
-
Theoretical Values for C₁₃H₈O₃:
-
Carbon (C): 73.58%
-
Hydrogen (H): 3.80%
-
Oxygen (O): 22.62% (often determined by difference)
-
-
Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.
Comparative Data Summary
The following table summarizes the expected results and typical performance characteristics of each analytical method for a pure sample of this compound.
| Parameter | HPLC | NMR Spectroscopy | Mass Spectrometry | Elemental Analysis |
| Expected Purity | >98% (by area) | No observable impurity peaks | Single major peak at m/z 213.05 ([M+H]⁺) | C: 73.58±0.4%, H: 3.80±0.4% |
| Primary Impurities Detected | Starting materials, byproducts | Structurally different impurities | Impurities with different molecular weights | Not applicable |
| Limit of Detection (LOD) | ~0.01% | ~0.1-1% | ~ppm to ppb level | Not applicable for impurity detection |
| Quantification | Yes (with reference standard) | Semi-quantitative (with internal standard) | Relative quantification | Not applicable for impurities |
| Reference Standard | Required for identification and quantification | Recommended for confirmation | Not essential for molecular weight confirmation | Not required |
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the logical workflow for validating the purity of synthesized this compound.
Caption: Overall workflow for the purity validation of synthesized this compound.
Caption: Logical relationship between analytical techniques for purity validation.
Conclusion
Validating the purity of synthesized this compound requires a combination of analytical techniques. HPLC provides excellent quantitative data on purity and the presence of impurities. NMR spectroscopy is indispensable for structural confirmation, while mass spectrometry verifies the molecular weight. Elemental analysis offers a fundamental check of the elemental composition. By employing these methods in a complementary fashion, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H8O3 | CID 74708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. ftb.com.hr [ftb.com.hr]
- 7. researchgate.net [researchgate.net]
- 8. ajchem-a.com [ajchem-a.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Effects of Mono- versus Poly-Hydroxyxanthones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of mono- and poly-hydroxyxanthones, focusing on their antioxidant, anticancer, anti-inflammatory, and enzyme-inhibiting properties. The information presented is supported by experimental data from various scientific studies, with detailed methodologies for key experiments and visual representations of relevant pathways and workflows.
Antioxidant Activity
The antioxidant potential of hydroxyxanthones is a key area of investigation. This activity is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The number and position of these hydroxyl groups significantly influence their antioxidant capacity.
Quantitative Data: DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate antioxidant activity, with a lower IC50 value indicating higher potency.
| Compound | Number of Hydroxyl Groups | IC50 (µM) | Reference |
| 1,3-Dihydroxyxanthone | 2 | > 500 | [1] |
| 1,6-Dihydroxyxanthone | 2 | 349 ± 68 | [1] |
| 1,3,6-Trihydroxyxanthone | 3 | > 500 | [1] |
| 3,4,6-Trihydroxyxanthone | 3 | > 500 | [1] |
Interestingly, some studies suggest that an increase in the number of hydroxyl groups does not always lead to higher antioxidant activity. For instance, a dihydroxyxanthone was found to be a stronger antioxidant than the tested trihydroxyxanthones, which may be due to the formation of intramolecular hydrogen bonds in the latter, reducing their ability to donate hydrogen atoms.[1]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the general steps for determining the antioxidant activity of hydroxyxanthones using the DPPH assay.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The hydroxyxanthone compounds are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds in a 96-well plate or cuvettes. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
DPPH Assay Workflow
Anticancer Activity
Hydroxyxanthones have demonstrated significant potential as anticancer agents. Their cytotoxic effects are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells. The degree of hydroxylation and the specific positions of the hydroxyl groups on the xanthone scaffold are critical for their anticancer potency.
Quantitative Data: Cytotoxicity against Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines. A lower IC50 value indicates greater cytotoxicity.
| Compound | Number of Hydroxyl Groups | Cell Line | IC50 (µM) | Reference |
| Xanthone | 0 | HepG2 | 85.3 | [2] |
| 1-Hydroxyxanthone | 1 | HepG2 | 43.2 | [2] |
| 3-Hydroxyxanthone | 1 | HepG2 | 85.3 | [2] |
| 1,3-Dihydroxyxanthone | 2 | HepG2 | 71.4 | [2] |
| 1,6-Dihydroxyxanthone | 2 | HepG2 | 40.4 | [2] |
| 1,7-Dihydroxyxanthone | 2 | HepG2 | 13.2 | [2] |
| 1,3,6-Trihydroxyxanthone | 3 | HepG2 | 45.9 | [2] |
| 1,3,7-Trihydroxyxanthone | 3 | HepG2 | 38.4 | [2] |
| 1,3,6,7-Tetrahydroxyxanthone | 4 | HepG2 | 23.7 | [2] |
| 1,3,6,8-Tetrahydroxyxanthone | 4 | HepG2 | 9.18 | [2][3] |
| 1,3,4,5,6-Pentahydroxyxanthone | 5 | HepG2 | 12.6 | [2] |
| 1,3-Dihydroxyxanthone | 2 | WiDr | > 1000 | [1] |
| 1,6-Dihydroxyxanthone | 2 | WiDr | 355-1255 | [1] |
| 1,3,6-Trihydroxyxanthone | 3 | WiDr | 38-384 | [1] |
| 3,4,6-Trihydroxyxanthone | 3 | WiDr | 209 ± 4 | [1] |
| 1,3-Dihydroxyxanthone | 2 | MCF-7 | > 1000 | [1] |
| 1,6-Dihydroxyxanthone | 2 | MCF-7 | 419 ± 27 | [1] |
| 1,3,6-Trihydroxyxanthone | 3 | MCF-7 | 184 ± 15 | [1] |
The data suggests that poly-hydroxyxanthones, particularly those with four or five hydroxyl groups, tend to exhibit stronger anticancer activity against the HepG2 cell line compared to mono-hydroxyxanthones.[2] For instance, 1,3,6,8-tetrahydroxyxanthone showed a significantly lower IC50 value than the mono-hydroxyxanthones.[2][3] This highlights the importance of the number and position of hydroxyl groups in determining the cytotoxic potential.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the hydroxyxanthone compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Inhibition of Topoisomerase II
Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, and hydroxyxanthones have shown promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.
Quantitative Data: Inhibition of Nitric Oxide Production
The inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines (e.g., RAW 246.7) is a common in vitro model for assessing anti-inflammatory activity.
| Compound | Number of Hydroxyl Groups | IC50 (µM) for NO Inhibition | Reference |
| 1,3,6,7-Tetrahydroxyxanthone | 4 | Significant inhibition at 10 µM | [4] |
| 1,3,5,6-Tetrahydroxyxanthone | 4 | Significant inhibition at 10 µM | [4] |
| 3,4-Dihydroxy-2-methoxyxanthone | 2 (and 1 methoxy) | Significant inhibition at 10 µM | [4] |
While specific IC50 values are not always reported, studies have shown that certain poly-hydroxyxanthones can significantly inhibit NO production at low micromolar concentrations.[4] The anti-inflammatory effects of these compounds are often linked to the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression.[4]
Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of the hydroxyxanthone compounds for a short period (e.g., 1-2 hours).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Incubation: The plate is incubated for an extended period (e.g., 24 hours).
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.
-
Calculation of NO Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated groups with the LPS-stimulated control group.
-
IC50 Determination: The IC50 value for NO inhibition is determined from the dose-response curve.
Structure-Activity Relationship
Enzyme Inhibition
The ability of hydroxyxanthones to inhibit specific enzymes is another important aspect of their biological activity. This inhibition can contribute to their therapeutic effects, such as their anticancer and anti-inflammatory properties.
Key Enzymes Targeted by Hydroxyxanthones
-
Topoisomerase II: As mentioned in the anticancer section, some trihydroxyxanthones have been shown to interact with the active sites of Topoisomerase II, an enzyme crucial for DNA replication and transcription in cancer cells.[1] This inhibition can lead to cell cycle arrest and apoptosis.
-
Xanthine Oxidase: This enzyme is involved in the production of uric acid, and its inhibition is a therapeutic target for gout. The potential of hydroxyxanthones to inhibit xanthine oxidase is an area for further investigation.
A comprehensive quantitative comparison of the enzyme inhibitory activities of mono- versus poly-hydroxyxanthones is an area that requires more focused research to establish clear structure-activity relationships.
Conclusion
The biological activities of hydroxyxanthones are intricately linked to the number and position of their hydroxyl substituents. Poly-hydroxyxanthones generally exhibit more potent anticancer and, in some cases, anti-inflammatory activities compared to their mono-hydroxylated counterparts. However, the structure-activity relationship for antioxidant activity can be more complex, with factors such as intramolecular hydrogen bonding playing a significant role.
This guide provides a summary of the current understanding based on available experimental data. Further research, particularly direct comparative studies under standardized conditions, is necessary to fully elucidate the therapeutic potential of different hydroxyxanthones and to guide the development of new drugs based on this versatile scaffold. The detailed experimental protocols provided herein can serve as a foundation for such future investigations.
References
Safety Operating Guide
Proper Disposal of 2-Hydroxyxanthone: A Guide for Laboratory Professionals
The proper disposal of 2-Hydroxyxanthone, like any laboratory chemical, is crucial for ensuring personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, in line with general laboratory safety and chemical handling protocols.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal; avoid generating dust.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as chemical waste through your institution's Environmental Health and Safety (EHS) department. Adherence to local, regional, and national regulations is mandatory.
-
Waste Identification and Classification :
-
Treat all this compound waste as hazardous chemical waste unless a specific institutional or regulatory guideline explicitly states otherwise.
-
Do not mix this compound waste with other waste streams unless it is part of a documented and approved laboratory procedure.
-
-
Waste Collection and Containment :
-
Collect solid this compound waste in a clearly labeled, leak-proof container. The original container is often a suitable choice if it is in good condition.
-
For solutions containing this compound, use a compatible, sealable container. Ensure the container material is appropriate for the solvent used.
-
All waste containers must be kept securely closed except when adding waste.
-
-
Labeling :
-
Properly label the waste container with a hazardous waste tag as soon as the first particle of waste is added.
-
The label must include the full chemical name ("this compound"), the quantity of waste, and any other components in the waste mixture.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1][2]
-
The SAA should be at or near the point of waste generation and must be inspected regularly for any signs of leakage.[1][2]
-
Ensure that this compound waste is stored separately from incompatible materials.
-
-
Disposal Request :
-
Once the waste container is full or you have finished the experiments generating this waste, contact your institution's EHS office to arrange for a hazardous waste pickup.[2]
-
Note on Empty Containers : Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container labels should be defaced or removed before the container is discarded according to institutional guidelines.[3][4]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [2] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [2] |
| pH Range for Potential Drain Disposal | 5.5 - 10.5 (for dilute, non-hazardous aqueous solutions only) | [1][5] |
| Container Removal from SAA (Full) | Within 3 days | [1] |
| Maximum Storage Time in SAA (Partially Full) | Up to 1 year | [1] |
It is critical to consult your institution's specific guidelines as these may vary.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling 2-Hydroxyxanthone
This guide provides immediate safety, handling, and disposal protocols for 2-Hydroxyxanthone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Hazard Summary
This compound is a solid compound that can cause skin, eye, and respiratory irritation.[1] Inhalation of dust or direct contact with the skin and eyes should be avoided.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound. This selection is based on the potential routes of exposure and the known hazards of the compound.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles | Must conform to EN166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves before use and dispose of them properly after handling. |
| Lab coat or chemical-resistant apron | Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended, especially when handling quantities that may generate dust. Use in a well-ventilated area or under a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, glassware) within the fume hood to minimize movement and potential for spills.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
2. Donning PPE:
-
Put on all required Personal Protective Equipment (PPE) as detailed in the table above before handling the chemical.
3. Handling the Compound:
-
Weighing and Transfer: Carefully weigh the desired amount of this compound on a tared weighing paper or in a suitable container within a ventilated enclosure to control dust.
-
Use a spatula for all transfers to minimize the generation of airborne particles.
-
If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
Reaction Setup: Keep all containers with this compound clearly labeled. Ensure all reaction setups are secure.
4. Post-Handling:
-
After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Carefully remove PPE to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including used gloves, weighing papers, and disposable labware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Handle empty containers as hazardous waste unless they have been thoroughly decontaminated.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Diagram: Safe Handling Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
